4-Fluoro-3-methoxybenzoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-fluoro-3-methoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO3/c1-12-7-4-5(8(10)11)2-3-6(7)9/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWGCZCMLPRMKIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80344636 | |
| Record name | 4-Fluoro-3-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80344636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82846-18-2 | |
| Record name | 4-Fluoro-3-methoxybenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82846-18-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Fluoro-3-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80344636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 4-Fluoro-3-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of 4-Fluoro-3-methoxybenzoic acid (CAS No. 82846-18-2), a key chemical intermediate in the pharmaceutical and agrochemical industries. The document details its physicochemical properties, spectroscopic data, and a comprehensive synthesis protocol. Furthermore, it explores its significant applications in drug discovery, particularly in the development of non-steroidal anti-inflammatory drugs (NSAIDs), and its role in biochemical research. Safety and handling precautions are also outlined.
Chemical and Physical Properties
This compound is a substituted benzoic acid derivative. The presence of both a fluorine atom and a methoxy group on the aromatic ring significantly influences its chemical reactivity and physical properties, making it a valuable building block in organic synthesis.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 82846-18-2 | [1][2][3] |
| Molecular Formula | C₈H₇FO₃ | [2][3] |
| Molecular Weight | 170.14 g/mol | [2][3] |
| Appearance | White to yellow to orange powder/crystal | [3][4] |
| Melting Point | 205 - 209 °C | [3] |
| Boiling Point (Predicted) | 304.8 ± 22.0 °C | [1][5] |
| Density (Predicted) | 1.307 ± 0.06 g/cm³ | [1] |
| pKa (Predicted) | 4.02 ± 0.10 | [1][4] |
| InChIKey | LWGCZCMLPRMKIZ-UHFFFAOYSA-N | [2] |
| SMILES | COC1=C(C=CC(=C1)C(=O)O)F | [2] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound.
-
¹H-NMR (300 MHz, DMSO-d6): δ 7.66-7.55 (m, 2H), 7.37-7.30 (m, 1H), 3.91 (s, 3H).[6]
-
Mass Spectrometry (GC-MS): Key fragments observed at m/z 170 and 153.[2]
-
Infrared (IR) Spectroscopy: Characteristic absorption bands corresponding to the carboxylic acid O-H stretch, C=O stretch, and C-F stretch are expected.
Synthesis and Experimental Protocols
The synthesis of this compound is well-documented. A common and efficient method involves the hydrolysis of its corresponding methyl ester.
Synthesis of this compound from Methyl 4-fluoro-3-methoxybenzoate
This procedure outlines the base-catalyzed hydrolysis of methyl 4-fluoro-3-methoxybenzoate to yield the target carboxylic acid.[6]
Experimental Protocol:
-
Dissolution: Dissolve methyl 4-fluoro-3-methoxybenzoate (11 g, 59.8 mmol) in methanol (100 mL) in a suitable reaction vessel.[6]
-
Hydrolysis: Add a solution of sodium hydroxide (9.5 g, 240 mmol) in water (20 mL) to the methanolic solution.[6]
-
Reaction: Stir the reaction mixture at room temperature for 4 hours.[6]
-
Solvent Removal: Upon completion of the reaction, remove the methanol by distillation under reduced pressure.[6]
-
Acidification: Dissolve the resulting residue in water (100 mL) and adjust the pH to 4 with a 1N HCl solution. This will precipitate the product.[6]
-
Isolation and Purification: Collect the precipitated solid by filtration, wash it with water (3 x 50 mL), and dry to yield this compound as a white solid (9 g, 97% yield).[6]
Applications in Research and Drug Development
This compound is a versatile building block with significant applications in several fields.
Pharmaceutical Development
The primary application of this compound is as an intermediate in the synthesis of pharmaceuticals.[1][3] The presence of the fluorine atom can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[7]
-
Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): It serves as a key precursor for the development of novel anti-inflammatory and analgesic agents.[3] While not a direct precursor to common NSAIDs like ibuprofen or naproxen, its structural motifs are utilized in the design of new anti-inflammatory compounds.
-
Biochemical Research: This compound and its derivatives are utilized in studies investigating enzyme activity and metabolic pathways, offering insights into biological processes and identifying potential therapeutic targets.[3] For instance, derivatives of fluorinated benzoic acids are explored as enzyme inhibitors.
Agrochemical Chemistry
This compound is also used in the formulation of herbicides and pesticides. Its structure contributes to the efficacy of these products in targeting specific plant growth processes.[3]
Signaling Pathways and Biological Activity
While this compound itself is primarily an intermediate, its derivatives have been investigated for their biological activities. The specific signaling pathways modulated by these derivatives are diverse and depend on the final molecular structure. Research into fluorinated aromatic compounds suggests their potential to interact with a range of biological targets. For example, the development of novel NSAIDs from related precursors aims to inhibit cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway. The synthesis of prodrugs combining NSAID moieties with other active compounds can create dual inhibitors, for instance, targeting both COX-2 and NF-κB activation, a critical pathway in inflammation and cancer.
Safety and Handling
This compound is classified as an irritant.
-
Hazard Codes: Xi, Xn[4]
-
Risk Statements: R36/37/38 (Irritating to eyes, respiratory system and skin)[4]
-
Safety Statements: S26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice), S36/37 (Wear suitable protective clothing and gloves)[4]
It is recommended to handle this compound in a well-ventilated area using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. Store in a cool, dry place in a tightly sealed container.[4]
References
- 1. 82846-18-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. This compound | C8H7FO3 | CID 598436 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound Six Chongqing Chemdad Co. ,Ltd [chemdad.com]
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- 7. nbinno.com [nbinno.com]
An In-depth Technical Guide on the Physical Properties of 4-Fluoro-3-methoxybenzoic Acid
This guide provides a comprehensive overview of the core physical properties of 4-Fluoro-3-methoxybenzoic acid, a versatile chemical compound utilized in various research and development sectors, particularly in pharmaceuticals and agrochemicals.[1] The inclusion of fluoro and methoxy substituents enhances its reactivity and solubility, making it a valuable intermediate in medicinal chemistry.[1] This document is intended for researchers, scientists, and professionals in drug development, offering detailed data, experimental methodologies, and logical workflows.
Core Physical and Chemical Properties
The fundamental physical and chemical characteristics of this compound are summarized below. These properties are crucial for its handling, application, and synthesis in various chemical processes.
| Property | Value | Source |
| Molecular Formula | C₈H₇FO₃ | [1][2][3][4] |
| Molecular Weight | 170.14 g/mol | [1][2][3] |
| CAS Number | 82846-18-2 | [1][2][3] |
| Appearance | White to yellow to orange powder/crystal | [1] |
| Melting Point | 205 - 209 °C | [1][2] |
| Boiling Point | 304.8 ± 22.0 °C (Predicted) | [4] |
| Density | 1.307 ± 0.06 g/cm³ (Predicted) | [4] |
| pKa | 4.02 ± 0.10 (Predicted) | [4] |
| Solubility | Enhanced reactivity and solubility noted.[1] |
Experimental Protocols for Property Determination
The following sections detail the standard experimental methodologies used to determine the key physical properties of chemical compounds like this compound.
Melting Point Determination
The melting point is a critical indicator of a compound's purity.[5] Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1.0°C, whereas impurities lead to a depressed and broader melting range.
Methodology: Capillary Method This is the most common technique for determining melting points.[5][6]
-
Sample Preparation: A small amount of the dry, powdered sample is packed into a thin-walled capillary tube, sealed at one end.[7] The sample is compacted to a height of 1-2 mm by tapping or dropping the tube through a longer glass tube.[7][8]
-
Apparatus: The capillary tube is placed in a heating block or an oil bath (like a Thiele tube) apparatus, attached to a thermometer.[8]
-
Heating and Observation: The sample is heated at a controlled, slow rate (typically 1-2°C per minute) near the expected melting point.
-
Data Recording: Two temperatures are recorded: the temperature at which the first drop of liquid appears and the temperature at which the entire solid mass turns into a clear liquid. This range is reported as the melting point.[8] Modern digital apparatuses automate the heating and detection process.[6]
Boiling Point Determination
The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure. It is a key physical property for characterizing and purifying volatile liquids.[9]
Methodology: Micro-Reflux (Capillary Method) This method is suitable for small sample quantities.[10]
-
Setup: A small amount of the liquid is placed in a test tube or fusion tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube with its open end submerged in the liquid.[11]
-
Heating: The apparatus is gently heated in a heating block or oil bath. As the temperature rises, trapped air will bubble out of the capillary tube.[12]
-
Observation: Heating continues until a rapid and continuous stream of bubbles emerges from the capillary. At this point, heating is stopped.[10]
-
Data Recording: The liquid begins to cool. The boiling point is the temperature at which the bubbling stops and the liquid is drawn up into the capillary tube.[10][12]
Solubility Determination
Solubility is defined as the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature to form a saturated solution.[13]
Methodology: Shake-Flask Method This is a traditional and reliable method for determining equilibrium solubility.
-
Preparation: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol) in a flask.
-
Equilibration: The flask is sealed and agitated (shaken or stirred) in a constant temperature bath for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid confirms saturation.
-
Sample Analysis: After equilibration, the mixture is allowed to settle. A sample of the supernatant is carefully removed, ensuring no solid particles are included, often via filtration or centrifugation.
-
Quantification: The concentration of the dissolved solute in the sample is determined using a suitable analytical technique, such as UV-Vis spectroscopy, HPLC, or gravimetric analysis after solvent evaporation. The result is typically expressed in units of g/100 mL or mol/L.[14]
pKa Determination
The pKa value is the negative base-10 logarithm of the acid dissociation constant (Ka) and is a quantitative measure of the strength of an acid in solution.
Methodology: Potentiometric Titration This is a highly precise and common method for pKa measurement.[15]
-
Sample Preparation: A precise amount of the acidic compound is dissolved in a suitable solvent (usually water or a water-cosolvent mixture) of known volume.
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH), added in small, known increments.[15]
-
pH Monitoring: The pH of the solution is measured with a calibrated pH meter after each addition of the titrant.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from this curve; it is numerically equal to the pH at the half-equivalence point (where half of the acid has been neutralized).[15]
Spectroscopic Analysis
Spectroscopic techniques are indispensable for elucidating the chemical structure and confirming the identity of a compound.
a. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[16][17]
-
Protocol: A small amount of the sample (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[17][18] The deuterated solvent is used to avoid interfering signals and to "lock" the magnetic field.[19] The tube is placed in the spectrometer's strong magnetic field, and a radio-frequency pulse is applied. The resulting signals emitted by the nuclei are detected and transformed into a spectrum.[16]
b. Fourier-Transform Infrared (FTIR) Spectroscopy FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[20]
-
Protocol (Attenuated Total Reflectance - ATR): ATR is a common technique for solid powders. A small amount of the sample is placed directly onto the ATR crystal (e.g., diamond or ZnSe).[20][21] A pressure clamp ensures firm contact. An IR beam is passed through the crystal, and the resulting spectrum of absorbance or transmittance is recorded.[21] A background spectrum of the empty crystal is taken first and subtracted from the sample's spectrum.[20][22]
c. Mass Spectrometry (MS) Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules, allowing for the determination of molecular weight and elemental composition.[23][24]
-
Protocol: A sample is introduced into the instrument and ionized using a suitable technique (e.g., Electron Impact - EI, Electrospray Ionization - ESI). The resulting ions are accelerated and separated by a mass analyzer (e.g., quadrupole, time-of-flight) based on their m/z ratio.[24][25] The detector records the abundance of ions at each m/z value, generating a mass spectrum.[26]
Logical Workflow for Compound Characterization
The process of determining the physical properties of a new or synthesized compound follows a logical progression. The workflow begins with synthesis and purification, followed by a series of analytical experiments to confirm its identity, purity, and core characteristics.
References
- 1. chemimpex.com [chemimpex.com]
- 2. matrixscientific.com [matrixscientific.com]
- 3. This compound | C8H7FO3 | CID 598436 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 82846-18-2 [amp.chemicalbook.com]
- 5. SSERC | Melting point determination [sserc.org.uk]
- 6. westlab.com [westlab.com]
- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. vernier.com [vernier.com]
- 10. uomus.edu.iq [uomus.edu.iq]
- 11. byjus.com [byjus.com]
- 12. Video: Boiling Points - Concept [jove.com]
- 13. webs.anokaramsey.edu [webs.anokaramsey.edu]
- 14. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]
- 15. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 16. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 17. Video: NMR Spectroscopy: Principle, NMR Active Nuclei, Applications [jove.com]
- 18. pydio.campus.nd.edu [pydio.campus.nd.edu]
- 19. uwyo.edu [uwyo.edu]
- 20. egikunoo.wordpress.com [egikunoo.wordpress.com]
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- 22. documents.thermofisher.com [documents.thermofisher.com]
- 23. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 24. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]
- 25. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 26. htds.fr [htds.fr]
A Technical Guide to 4-Fluoro-3-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of 4-Fluoro-3-methoxybenzoic acid, a versatile chemical compound with significant applications in pharmaceutical development, agrochemical formulation, and material science. This guide details its physicochemical properties, a standard synthesis protocol, and its role as a key building block in the creation of novel molecules.
Physicochemical Properties
This compound is a substituted benzoic acid derivative. The presence of both a fluoro and a methoxy group on the aromatic ring influences its electronic properties, reactivity, and solubility, making it a valuable intermediate in organic synthesis.[1] Its key quantitative properties are summarized below.
| Property | Value | Source(s) |
| Molecular Weight | 170.14 g/mol | [1][2][3][4] |
| Molecular Formula | C₈H₇FO₃ | [1][2][3][4] |
| CAS Number | 82846-18-2 | [2][3][5] |
| Melting Point | 205 - 209 °C | [1] |
| Boiling Point (Predicted) | 304.8 ± 22.0 °C | [5] |
| Density (Predicted) | 1.307 ± 0.06 g/cm³ | [5] |
| pKa (Predicted) | 4.02 ± 0.10 | [5] |
| Appearance | White to yellow/orange powder or crystal | [1] |
Synthesis of this compound
The compound can be efficiently synthesized via the hydrolysis of its methyl ester precursor, methyl 4-fluoro-3-methoxybenzoate. This common laboratory procedure is detailed below.
-
Dissolution : Dissolve methyl 4-fluoro-3-methoxybenzoate (11 g, 59.8 mmol) in methanol (100 mL).
-
Hydrolysis : Add a solution of sodium hydroxide (9.5 g, 240 mmol) in water (20 mL) to the methanol solution.
-
Reaction : Stir the resulting mixture at room temperature for 4 hours.
-
Solvent Removal : Once the reaction is complete, remove the solvent by distillation under reduced pressure.
-
Acidification : Dissolve the residue in water (100 mL) and adjust the pH to 4 using a 1N HCl solution. This will precipitate the product.
-
Isolation : Collect the precipitated solid by filtration.
-
Purification : Wash the solid with water (3 x 50 mL) and dry to yield this compound as a white solid (9 g, 97% yield).
-
Characterization : The product can be characterized by techniques such as ¹H-NMR.
The workflow for this synthesis is illustrated in the diagram below.
Applications in Research and Development
This compound serves as a crucial intermediate and building block in several areas of chemical and biomedical research.
-
Pharmaceutical Development : It is frequently used in medicinal chemistry for the synthesis of novel therapeutic agents. Its structure is incorporated into molecules designed as anti-inflammatory and analgesic drugs.[1]
-
Agrochemical Chemistry : The compound is a precursor in the formulation of herbicides and pesticides, where its structural features contribute to the biological activity required for crop protection.[1]
-
Biochemical Research : Researchers utilize this acid in studies investigating metabolic pathways and enzyme activity, which can help identify potential therapeutic targets.[1]
-
Material Science : There is exploratory research into its use for creating advanced materials, such as polymers and coatings with enhanced chemical resistance and durability.[1]
Safety and Handling
This compound is classified as an irritant.[2][5] It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5] Standard laboratory safety protocols, including the use of protective gloves, clothing, and eye protection, should be followed when handling this compound.[5] It should be stored at room temperature in a dry, sealed container.[5]
References
A Technical Guide to the Solubility of 4-Fluoro-3-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available solubility data and experimental protocols for determining the solubility of 4-Fluoro-3-methoxybenzoic acid. This information is critical for its application in pharmaceutical and agrochemical research and development, where solubility directly impacts formulation, bioavailability, and efficacy.
Introduction
This compound is a versatile intermediate compound utilized in the synthesis of various pharmaceuticals, including anti-inflammatory and analgesic drugs, as well as in the formulation of herbicides.[1] Its chemical structure, featuring both a fluoro and a methoxy group, is known to enhance its reactivity and solubility, making it a compound of significant interest.[1] Understanding its solubility profile is a fundamental prerequisite for its effective application.
Solubility Data
Qualitative Solubility Profile:
Based on the general principles of solubility for carboxylic acids, this compound is expected to exhibit the following characteristics:
-
Polar Solvents: Due to the presence of the polar carboxylic acid group, it is anticipated to be soluble in polar organic solvents such as alcohols (methanol, ethanol), ketones (acetone), and ethers.
-
Aqueous Solubility: Like many carboxylic acids, its solubility in water is expected to be limited but can be significantly increased in alkaline solutions (e.g., aqueous sodium hydroxide or sodium bicarbonate) due to the formation of the more soluble carboxylate salt.[2][3] The solubility in water is also likely to increase with temperature.
-
Non-Polar Solvents: Solubility in non-polar solvents like hexane is expected to be low.
For a related compound, 3-Methoxybenzoic acid , the following solubility data has been reported:
-
Soluble in boiling water.[4]
-
Soluble in 95% ethanol (50 mg/ml).[5]
-
Soluble in water (2 mg/ml at 25°C).[5]
-
Soluble in methanol.[5]
This data for a similar molecule suggests that this compound would likely follow a similar pattern of solubility.
Experimental Protocols for Solubility Determination
The following section details a standard experimental protocol for determining the solubility of a solid compound like this compound using the gravimetric method. This method is straightforward and widely used for its reliability.[6][7][8]
Gravimetric Method
The gravimetric method involves preparing a saturated solution of the solute in a specific solvent at a controlled temperature, separating the undissolved solid, and then determining the mass of the dissolved solute in a known mass or volume of the solvent.[6][7][8]
Materials and Equipment:
-
This compound
-
Selected solvent(s)
-
Analytical balance
-
Thermostatic shaker or water bath
-
Vials with airtight seals
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Pipettes
-
Oven
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume or mass of the chosen solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a thermostatic shaker or water bath set to the desired temperature.
-
Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with constant agitation to ensure the solution reaches saturation. Preliminary studies may be needed to determine the optimal equilibration time.
-
-
Sample Collection and Filtration:
-
Once equilibrium is reached, allow the vial to stand undisturbed at the set temperature for a short period to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe (to match the experimental temperature) fitted with a syringe filter. This step is critical to prevent precipitation or further dissolution during sampling.
-
-
Gravimetric Analysis:
-
Accurately weigh a clean, dry evaporating dish.
-
Dispense the filtered saturated solution into the pre-weighed evaporating dish and record the total weight.
-
Carefully evaporate the solvent in an oven at a temperature below the boiling point of the solvent and the melting point of this compound.
-
Once the solvent is fully evaporated, dry the residue to a constant weight.
-
Weigh the evaporating dish with the dried solute.
-
-
Calculation of Solubility:
-
Mass of the solvent: (Weight of dish + solution) - (Weight of dish + dried solute)
-
Mass of the dissolved solute: (Weight of dish + dried solute) - (Weight of empty dish)
-
Solubility can then be expressed in various units, such as g/100g of solvent or mol/L.
-
Experimental Workflow Diagram
The following diagram illustrates the general workflow for determining the solubility of this compound using the gravimetric method.
Caption: Experimental workflow for gravimetric solubility determination.
Conclusion
While specific quantitative solubility data for this compound remains to be published, this guide provides a framework for understanding its likely solubility characteristics based on its chemical structure and data from analogous compounds. The detailed experimental protocol for the gravimetric method offers a reliable approach for researchers to determine the precise solubility of this compound in various solvent systems, which is essential for advancing its application in scientific and industrial fields.
References
- 1. chemimpex.com [chemimpex.com]
- 2. www1.udel.edu [www1.udel.edu]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. 3-Methoxybenzoic Acid | C8H8O3 | CID 11461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.ca [fishersci.ca]
- 6. pharmacyjournal.info [pharmacyjournal.info]
- 7. pharmajournal.net [pharmajournal.net]
- 8. uomus.edu.iq [uomus.edu.iq]
A Comprehensive Technical Guide to the Safety and Hazards of 4-Fluoro-3-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a thorough examination of the safety and hazard profile of 4-Fluoro-3-methoxybenzoic acid (CAS No. 82846-18-2). The information is intended to equip laboratory personnel with the necessary knowledge to handle this compound safely, mitigate risks, and respond effectively to emergencies. All quantitative data is summarized in structured tables for clarity, and key protocols are detailed. Visual diagrams generated using Graphviz are included to illustrate critical safety workflows.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary hazards associated with this compound are irritation to the skin, eyes, and respiratory system.[1][2][3][4][5]
Globally Harmonized System (GHS) Classification
The GHS classification for this compound is summarized in the table below. This classification is based on data aggregated from multiple supplier safety data sheets.
| Hazard Class | Hazard Category | Pictogram | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | GHS07 | Warning | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | GHS07 | Warning | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) | GHS07 | Warning | H335: May cause respiratory irritation |
Data sourced from multiple safety data sheets.[1][2][3][4][5]
NFPA 704 Hazard Diamond
| Category | Rating | Description |
| Health | 2 | Intense or continued exposure could cause temporary incapacitation or possible residual injury unless prompt medical attention is given.[3] |
| Flammability | 1 | Must be preheated before ignition can occur. Flash point > 110 °C.[3][4] |
| Instability | 0 | Normally stable, even under fire exposure conditions, and is not reactive with water. |
| Special | - | No special hazards. |
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided below. This data is essential for understanding its behavior under various laboratory conditions.
| Property | Value |
| Molecular Formula | C8H7FO3[1][3][4] |
| Molecular Weight | 170.14 g/mol [3][4] |
| Appearance | White to yellow to orange powder or crystal[4] |
| Melting Point | 206 - 208 °C[3] |
| Boiling Point | 304.8 ± 22.0 °C (Predicted)[4] |
| Flash Point | > 110 °C[3][4] |
| Density | 1.307 ± 0.06 g/cm³ (Predicted)[4] |
| pKa | 4.02 ± 0.10 (Predicted)[4] |
Exposure Controls and Personal Protection
Engineering controls and personal protective equipment (PPE) are critical for minimizing exposure to this compound.
Engineering Controls
-
Ventilation: Work in a well-ventilated area. For procedures that may generate dust, a chemical fume hood should be used.[6]
-
Eyewash and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible in the work area.[6][7]
Personal Protective Equipment (PPE)
The following diagram illustrates the recommended PPE selection workflow when handling this compound.
Caption: Personal Protective Equipment (PPE) selection workflow.
Handling and Storage
Proper handling and storage procedures are essential to maintain the stability of the compound and prevent accidental exposure.
-
Handling: Avoid contact with skin, eyes, and clothing.[6] Prevent the formation of dust and aerosols.[6] Wash hands thoroughly after handling.[6]
-
Storage: Store in a cool, dry, and well-ventilated area.[6] Keep containers tightly closed when not in use.[6] Store away from incompatible materials such as strong oxidizing agents and strong bases.[3]
First Aid Measures
In the event of exposure, immediate and appropriate first aid is crucial. The following diagram outlines the recommended first aid procedures.
Caption: First aid measures for exposure.
Firefighting and Accidental Release Measures
Firefighting Measures
-
Suitable Extinguishing Media: Use alcohol-resistant foam, carbon dioxide, dry powder, or water spray.[3]
-
Specific Hazards: Thermal decomposition may produce carbon oxides and hydrogen fluoride.[3]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.[2][3]
Accidental Release Measures
The following protocol should be followed in the event of a spill.
Experimental Protocol: Accidental Release Cleanup
-
Evacuate: Evacuate unnecessary personnel from the spill area.
-
Ventilate: Ensure adequate ventilation.
-
Personal Protection: Wear appropriate PPE, including respiratory protection, gloves, and eye protection.
-
Containment: Avoid raising dust.[3]
-
Cleanup: Gently sweep or shovel the spilled solid material into a suitable, labeled container for disposal.[6]
-
Decontamination: Clean the spill area thoroughly.
-
Disposal: Dispose of the waste material in accordance with local, state, and federal regulations.
Stability and Reactivity
-
Reactivity: No specific reactivity data is available.
-
Chemical Stability: The product is stable under normal handling and storage conditions.[3]
-
Possibility of Hazardous Reactions: No hazardous reactions have been reported.
-
Conditions to Avoid: Avoid dust formation.
-
Incompatible Materials: Strong bases and strong oxidizing agents.[3]
-
Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products such as carbon oxides and hydrogen fluoride may be produced.[3]
Toxicological and Ecological Information
Toxicological Information
-
Acute Toxicity: No data available.
-
Serious Eye Damage/Irritation: Causes serious eye irritation.[1][3][4]
-
Respiratory or Skin Sensitization: No data available.
-
Germ Cell Mutagenicity: No data available.
-
Carcinogenicity: No data available.
-
Reproductive Toxicity: No data available.
-
Specific Target Organ Toxicity - Single Exposure: May cause respiratory irritation.[1][3][4]
-
Specific Target Organ Toxicity - Repeated Exposure: No data available.
-
Aspiration Hazard: No data available.
Ecological Information
-
Toxicity: No data available.
-
Persistence and Degradability: No data available.
-
Bioaccumulative Potential: No data available.
-
Mobility in Soil: No data available.
Disposal Considerations
Dispose of contents and container in accordance with all local, regional, national, and international regulations. Waste material should be disposed of in an approved waste disposal plant.[3]
This guide is intended to provide comprehensive safety and hazard information for this compound. It is imperative that all users of this compound familiarize themselves with this information and adhere to all recommended safety procedures to ensure a safe working environment.
References
- 1. This compound | C8H7FO3 | CID 598436 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. downloads.ossila.com [downloads.ossila.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. This compound | 82846-18-2 [amp.chemicalbook.com]
- 5. 3-Fluoro-4-methoxybenzoic acid | C8H7FO3 | CID 2733401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.com [fishersci.com]
Spectral Analysis of 4-Fluoro-3-methoxybenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for 4-Fluoro-3-methoxybenzoic acid (CAS No: 82846-18-2), a valuable building block in pharmaceutical and agrochemical research. The document presents available experimental and predicted spectral data, detailed experimental protocols for data acquisition, and visualizations to illustrate analytical workflows and structural elucidation logic.
Spectral Data Summary
The following tables summarize the key quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for this compound.
¹H NMR Spectral Data
The proton NMR spectrum provides information about the hydrogen atoms in the molecule. The following data was obtained from a synthesis procedure reported on ChemicalBook.[1]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.66-7.55 | m | 2H | Aromatic Protons |
| 7.37-7.30 | m | 1H | Aromatic Proton |
| 3.91 | s | 3H | Methoxy Protons (-OCH₃) |
Solvent: DMSO-d₆, Spectrometer Frequency: 300 MHz
¹³C NMR Spectral Data (Predicted)
Due to the limited availability of experimental ¹³C NMR data in the public domain, a predicted spectrum is presented below. This data is computationally generated and should be used as a reference for expected chemical shifts.
| Chemical Shift (δ) ppm | Assignment |
| ~167 | C=O (Carboxylic Acid) |
| ~154 (d) | C-F |
| ~148 | C-OCH₃ |
| ~126 | Aromatic CH |
| ~124 (d) | Aromatic CH |
| ~118 | C-COOH |
| ~114 (d) | Aromatic CH |
| ~56 | -OCH₃ |
Prediction based on standard chemical shift increments and substituent effects.
IR Spectral Data (Predicted)
The following table outlines the predicted characteristic infrared absorption bands for this compound. These predictions are based on the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3300-2500 (broad) | O-H stretch | Carboxylic Acid |
| 3100-3000 | C-H stretch | Aromatic |
| 2950-2850 | C-H stretch | -OCH₃ |
| 1710-1680 | C=O stretch | Carboxylic Acid (dimer) |
| 1610-1580 | C=C stretch | Aromatic Ring |
| 1280-1200 | C-O stretch | Aryl Ether & Carboxylic Acid |
| 1100-1000 | C-F stretch | Aryl Fluoride |
Mass Spectrometry Data
The mass spectrometry data provides information about the molecular weight and fragmentation pattern of the molecule. The following data is sourced from the NIST Mass Spectrometry Data Center via PubChem.[2]
| m/z | Description | Library |
| 170 | Molecular Ion [M]⁺ | Main library & Replicate library |
| 153 | [M-OH]⁺ | Main library & Replicate library |
| 99 | Fragment | Main library |
| 154 | Fragment | Replicate library |
Experimental Protocols
The following sections detail the general methodologies for acquiring the spectral data presented above for a solid aromatic carboxylic acid like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.
-
Ensure the solid is completely dissolved. Gentle vortexing or sonication may be applied if necessary.
-
Cap the NMR tube securely.
¹H NMR Acquisition:
-
The NMR spectrometer is tuned to the proton frequency (e.g., 300 MHz, 400 MHz, or higher).
-
The sample is inserted into the magnet.
-
The magnetic field is locked onto the deuterium signal of the solvent.
-
The magnetic field homogeneity is optimized by shimming.
-
A standard one-pulse experiment is performed to acquire the ¹H spectrum.
-
The resulting Free Induction Decay (FID) is Fourier transformed to obtain the frequency-domain spectrum.
-
The spectrum is phased and baseline corrected.
-
Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
¹³C NMR Acquisition:
-
The spectrometer is tuned to the ¹³C frequency.
-
A proton-decoupled pulse sequence is typically used to simplify the spectrum, resulting in single lines for each unique carbon atom.
-
A larger number of scans is usually required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
The data processing steps are similar to those for ¹H NMR.
Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation (KBr Pellet Method):
-
A small amount of this compound (1-2 mg) is ground with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
FTIR Data Acquisition:
-
A background spectrum of the empty sample compartment or a pure KBr pellet is recorded.
-
The KBr pellet containing the sample is placed in the sample holder of the FTIR spectrometer.
-
The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
-
The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of the compound.
Mass Spectrometry (MS)
Sample Introduction and Ionization (Electron Ionization - EI):
-
A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe for solid samples.
-
The sample is vaporized by heating under high vacuum.
-
In the ionization chamber, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV).
-
This process ejects an electron from the molecule, forming a positively charged molecular ion ([M]⁺) and causing fragmentation.
Mass Analysis and Detection:
-
The resulting ions are accelerated by an electric field into the mass analyzer.
-
The mass analyzer (e.g., a quadrupole or magnetic sector) separates the ions based on their mass-to-charge ratio (m/z).
-
A detector records the abundance of each ion at a specific m/z value.
-
The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.
Visualization of Analytical Processes
The following diagrams, generated using Graphviz, illustrate the workflow of spectral data acquisition and the logical process of structural elucidation.
Caption: Workflow for spectral data acquisition.
Caption: Logic of spectral data in structural elucidation.
References
4-Fluoro-3-methoxybenzoic acid IUPAC name
An In-depth Technical Guide to 4-Fluoro-3-methoxybenzoic Acid
This technical guide provides a comprehensive overview of this compound, a key chemical intermediate in pharmaceutical and agrochemical research. It is intended for researchers, scientists, and professionals in drug development and medicinal chemistry.
Compound Identification
The formal IUPAC name for the compound is This compound [1]. It is also known by synonyms such as 4-Fluoro-m-anisic acid[2][3].
Physicochemical Properties
This compound is a versatile building block used in the synthesis of various organic molecules[4]. Its fluorinated and methoxylated structure enhances reactivity and solubility, making it a valuable intermediate in medicinal chemistry[2]. The key quantitative properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 82846-18-2 | [1][2][5] |
| Molecular Formula | C₈H₇FO₃ | [1][2][5] |
| Molecular Weight | 170.14 g/mol | [1][2][5] |
| Melting Point | 205 - 209 °C | [2] |
| Boiling Point (Predicted) | 304.8 ± 22.0 °C | [3][6] |
| Density (Predicted) | 1.307 ± 0.06 g/cm³ | [3][6] |
| pKa (Predicted) | 4.02 ± 0.10 | [3] |
| Appearance | White to yellow to orange powder/crystal | [2] |
| Purity | ≥ 98% | [2][7] |
Applications in Research and Development
This compound serves as a crucial intermediate in several key areas:
-
Pharmaceutical Development: It is extensively used as a building block for creating novel therapeutic agents, particularly anti-inflammatory and analgesic medications[2][7]. The presence of the fluorine atom can improve metabolic stability and lipophilicity, which are desirable properties for drug candidates[7].
-
Agrochemical Chemistry: The compound is an intermediate in the synthesis of herbicides and pesticides, contributing to crop protection[2].
-
Material Science: It is explored for its potential in creating advanced polymers and coatings with enhanced chemical resistance[2].
Experimental Protocol: Synthesis of this compound
This section details a common laboratory procedure for the synthesis of this compound via the hydrolysis of its methyl ester precursor[5].
Objective: To synthesize this compound from methyl 4-fluoro-3-methoxybenzoate.
Materials:
-
Methyl 4-fluoro-3-methoxybenzoate (11 g, 59.8 mmol)
-
Methanol (100 mL)
-
Sodium hydroxide (NaOH) (9.5 g, 240 mmol)
-
Deionized water
-
1N Hydrochloric acid (HCl)
Procedure:
-
Dissolve methyl 4-fluoro-3-methoxybenzoate (11 g) in methanol (100 mL) in a suitable reaction vessel.
-
Prepare a solution of sodium hydroxide (9.5 g) in water (20 mL).
-
Add the sodium hydroxide solution to the methanol solution containing the ester.
-
Stir the reaction mixture at room temperature (20°C) for 4 hours.
-
After the reaction is complete, remove the methanol by distillation under reduced pressure.
-
Dissolve the resulting residue in water (100 mL).
-
Adjust the pH of the aqueous solution to 4 using 1N HCl, which will cause the product to precipitate.
-
Collect the precipitated solid by filtration.
-
Wash the solid with water (3 x 50 mL).
-
Dry the collected product to yield this compound as a white solid (Expected yield: ~9 g, 97%).
Characterization: The final product can be characterized by ¹H-NMR spectroscopy. In DMSO-d6, the expected peaks are: δ 7.66-7.55 (m, 2H), 7.37-7.30 (m, 1H), 3.91 (s, 3H)[5].
Visualization of Synthetic Pathway
The following diagram illustrates the workflow for the synthesis of this compound as described in the protocol above.
Caption: Synthetic workflow for this compound.
References
- 1. This compound | C8H7FO3 | CID 598436 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | 82846-18-2 [amp.chemicalbook.com]
- 4. ossila.com [ossila.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. 82846-18-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. nbinno.com [nbinno.com]
A Comprehensive Technical Guide to 4-Fluoro-3-methoxybenzoic Acid
This technical guide provides a detailed overview of 4-Fluoro-3-methoxybenzoic acid, a key chemical intermediate in the pharmaceutical and agrochemical industries. The document is intended for researchers, scientists, and professionals in drug development, offering in-depth information on its nomenclature, physicochemical properties, synthesis, and applications.
Nomenclature and Identifiers
This compound is known by several synonyms and is cataloged under various chemical identifiers. Accurate identification is crucial for research and regulatory purposes.
| Identifier Type | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 82846-18-2[1][2][3] |
| Molecular Formula | C8H7FO3[1][2][3] |
| Molecular Weight | 170.14 g/mol [1][2][3] |
| InChI | InChI=1S/C8H7FO3/c1-12-7-4-5(8(10)11)2-3-6(7)9/h2-4H,1H3,(H,10,11)[1] |
| InChIKey | LWGCZCMLPRMKIZ-UHFFFAOYSA-N[1][4] |
| SMILES | COC1=C(C=CC(=C1)C(=O)O)F[1] |
| PubChem CID | 598436[1][2][3] |
| EC Number | 617-395-6[1] |
| MDL Number | MFCD00272134[2] |
Common Synonyms:
Physicochemical and Spectroscopic Properties
The unique physicochemical properties of this compound, imparted by its fluoro and methoxy substituents, enhance its reactivity and solubility, making it a valuable building block in organic synthesis.[2][3]
Table of Physicochemical Properties:
| Property | Value | Source |
| Melting Point | 205 - 209 °C[2] | Experimental |
| Boiling Point | 304.8 ± 22.0 °C[4] | Predicted |
| pKa | 4.02 ± 0.10[4] | Predicted |
| Density | 1.307 ± 0.06 g/cm³[4] | Predicted |
| Appearance | White to yellow to orange powder/crystal[2][3] | Experimental |
| Storage | Room Temperature, Sealed in Dry Conditions[2][4] | - |
Spectroscopic Data:
| Spectrum Type | Data Highlights |
| ¹H-NMR | (300 MHz, DMSO-d6): δ 7.66-7.55 (m, 2H), 7.37-7.30 (m, 1H), 3.91 (s, 3H)[2] |
| Mass Spec | Fragments observed at m/z 170 and 153.[1] |
| IR Spectra | Vapor phase IR spectra data is available through the John Wiley & Sons, Inc. SpectraBase.[1] |
Applications and Synthetic Utility
This compound is a versatile intermediate primarily utilized in the following sectors:
-
Pharmaceutical Development: It serves as a crucial building block in the synthesis of novel therapeutic agents, particularly anti-inflammatory and analgesic medications.[2][3] For instance, it is a known intermediate in the synthesis of Acoramidis, a transthyretin stabilizer for treating transthyretin amyloidosis.[5]
-
Agrochemical Chemistry: The compound is used in the formulation of herbicides and pesticides, contributing to crop protection and improved agricultural yields.[2][3]
-
Material Science: It is explored for its potential in creating advanced materials, including polymers with enhanced chemical resistance and durability.[3]
-
Biochemical Research: It is used in studies investigating enzyme activity and metabolic pathways.[2][3]
Below is a diagram illustrating the role of this compound as a key intermediate in the synthesis of more complex molecules.
Experimental Protocols
The following section details a common laboratory-scale synthesis of this compound from its corresponding methyl ester.
Synthesis of this compound via Saponification
This protocol describes the hydrolysis of methyl 4-fluoro-3-methoxybenzoate to yield the target acid.
Materials:
-
Methyl 4-fluoro-3-methoxybenzoate (11 g, 59.8 mmol)[2]
-
Methanol (100 mL)[2]
-
Sodium hydroxide (9.5 g, 240 mmol)[2]
-
Deionized water
-
1N Hydrochloric acid (HCl)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
-
Buchner funnel and filter flask
-
pH meter or pH paper
Procedure:
-
Dissolve methyl 4-fluoro-3-methoxybenzoate (11 g) in methanol (100 mL) in a round-bottom flask.[2]
-
In a separate beaker, dissolve sodium hydroxide (9.5 g) in water (20 mL) to prepare the saponification agent.[2]
-
Add the sodium hydroxide solution to the methanolic solution of the ester.[2]
-
Stir the reaction mixture at room temperature for 4 hours.[2]
-
After the reaction is complete, remove the methanol by distillation under reduced pressure using a rotary evaporator.[2]
-
Dissolve the resulting residue in water (100 mL).[2]
-
Adjust the pH of the aqueous solution to 4 using a 1N HCl solution, which will cause the product to precipitate.[2]
-
Collect the precipitated solid by vacuum filtration using a Buchner funnel.[2]
-
Wash the solid with water (3 x 50 mL) to remove any remaining salts.[2]
-
Dry the collected solid to obtain this compound as a white solid (yield: 9 g, 97%).[2]
The workflow for this synthesis is depicted in the following diagram.
References
- 1. This compound | C8H7FO3 | CID 598436 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound | 82846-18-2 [amp.chemicalbook.com]
- 5. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And [quickcompany.in]
The Emergence of a Key Building Block: A Technical Guide to 4-Fluoro-3-methoxybenzoic Acid
For Immediate Release
[City, State] – [Date] – In the landscape of modern pharmaceutical and agrochemical research, the strategic incorporation of fluorine into molecular frameworks has become a cornerstone of innovation. This in-depth technical guide explores the discovery, history, and multifaceted applications of 4-Fluoro-3-methoxybenzoic acid, a pivotal building block in the synthesis of a new generation of therapeutic agents and specialized chemicals. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of its synthesis, properties, and the critical role it plays in advancing chemical sciences.
Introduction: The Significance of Fluorinated Scaffolds
The introduction of fluorine into organic molecules can profoundly alter their physicochemical and biological properties. This has led to the widespread use of fluorinated compounds in the development of drugs with enhanced metabolic stability, improved binding affinity, and better bioavailability. This compound (CAS No. 82846-18-2) has emerged as a particularly valuable intermediate, offering a unique combination of electronic and steric properties that medicinal chemists can leverage to fine-tune the characteristics of target molecules.[1]
Discovery and Historical Context
While the precise date and researchers associated with the initial synthesis of this compound are not extensively documented in readily available historical literature, its emergence is intrinsically linked to the broader exploration of fluorinated organic compounds throughout the 20th century. The development of synthetic methodologies for selective fluorination of aromatic rings paved the way for the creation of a diverse array of novel molecules, including substituted benzoic acids. The importance of such compounds as intermediates gained significant traction with the rise of modern drug discovery, where they became essential for constructing complex pharmaceutical architectures. Its utility is highlighted in the synthesis of contemporary drugs, such as Acoramidis, a transthyretin stabilizer.
Synthetic Pathways and Experimental Protocols
The synthesis of this compound can be achieved through several strategic routes, often starting from commercially available precursors. Below are detailed experimental protocols for two common synthetic pathways.
Synthesis from 4-bromo-1-fluoro-2-methoxybenzene
A prevalent method involves a two-step process starting with 4-bromo-1-fluoro-2-methoxybenzene, proceeding through a cyanation reaction followed by hydrolysis.
Experimental Protocol:
-
Step 1: Cyanation of 4-bromo-1-fluoro-2-methoxybenzene:
-
In a suitable reaction vessel, 4-bromo-1-fluoro-2-methoxybenzene is reacted with copper(I) cyanide in a polar aprotic solvent such as N,N-dimethylformamide (DMF).
-
The reaction mixture is heated to facilitate the cyanation reaction, yielding 4-fluoro-3-methoxybenzonitrile.
-
-
Step 2: Hydrolysis of 4-fluoro-3-methoxybenzonitrile:
-
The resulting 4-fluoro-3-methoxybenzonitrile is then subjected to hydrolysis. This is typically achieved by heating the intermediate in the presence of a strong acid (e.g., hydrobromic acid) or base (e.g., sodium hydroxide).
-
The hydrolysis converts the nitrile group into a carboxylic acid, affording this compound.
-
The final product is isolated through standard work-up procedures, including filtration, washing, and recrystallization to achieve high purity.
-
Synthesis of this compound from 4-bromo-1-fluoro-2-methoxybenzene
Caption: Synthetic pathway from 4-bromo-1-fluoro-2-methoxybenzene.
Synthesis from Methyl 4-fluoro-3-methoxybenzoate
Another common approach is the hydrolysis of the corresponding methyl ester, Methyl 4-fluoro-3-methoxybenzoate.
Experimental Protocol:
-
Step 1: Hydrolysis of Methyl 4-fluoro-3-methoxybenzoate:
-
Methyl 4-fluoro-3-methoxybenzoate (11 g, 59.8 mmol) is dissolved in methanol (100 mL) in a reaction flask.[1]
-
A solution of sodium hydroxide (9.5 g, 240 mmol) in water (20 mL) is added to the flask.[1]
-
The reaction mixture is stirred at room temperature for approximately 4 hours.[1]
-
Upon completion, the solvent is removed under reduced pressure.[1]
-
The residue is dissolved in water (100 mL), and the pH is adjusted to 4 with a 1N HCl solution, leading to the precipitation of the product.[1]
-
The solid is collected by filtration, washed with water, and dried to yield this compound as a white solid (yield: ~97%).[1]
-
Hydrolysis of Methyl 4-fluoro-3-methoxybenzoate
Caption: Synthesis via hydrolysis of the corresponding methyl ester.
Physicochemical and Spectroscopic Data
A comprehensive understanding of the physical and chemical properties of this compound is essential for its application in research and development.
| Property | Value |
| Molecular Formula | C₈H₇FO₃ |
| Molecular Weight | 170.14 g/mol |
| CAS Number | 82846-18-2 |
| Appearance | White to light yellow crystalline powder |
| Melting Point | 205 - 209 °C |
| Boiling Point (Predicted) | 304.8 ± 22.0 °C |
| pKa (Predicted) | 4.02 ± 0.10 |
| Solubility | Limited solubility in water |
Spectroscopic Data:
-
¹H NMR (300 MHz, DMSO-d₆): δ 7.66-7.55 (m, 2H), 7.37-7.30 (m, 1H), 3.91 (s, 3H).[1]
-
Mass Spectrometry (GC-MS): Key fragments observed at m/z 170 (M+), 153.[1]
-
Infrared (IR) Spectroscopy: Characteristic peaks corresponding to the carboxylic acid O-H stretch, C=O stretch, and C-F stretch are observed.
Applications in Drug Discovery and Agrochemicals
This compound serves as a versatile building block in the synthesis of a wide range of biologically active molecules.
-
Pharmaceuticals: It is a key intermediate in the development of anti-inflammatory and analgesic drugs. The presence of the fluorine atom can enhance metabolic stability and improve the pharmacokinetic profile of the final drug product.
-
Agrochemicals: This compound is also utilized in the synthesis of modern herbicides and pesticides. Its structural features can be exploited to design molecules with high efficacy and target specificity for crop protection.
-
Materials Science: The unique electronic properties conferred by the fluorine and methoxy groups make this molecule a candidate for the development of advanced materials with tailored properties.
Conclusion
This compound stands as a testament to the power of fluorine chemistry in modern science. Its journey from a specialized chemical entity to a key building block in the pharmaceutical and agrochemical industries underscores the continuous evolution of organic synthesis and medicinal chemistry. This guide provides a foundational understanding of its history, synthesis, and applications, serving as a valuable resource for researchers and developers working at the forefront of chemical innovation.
References
Methodological & Application
Synthesis of 4-Fluoro-3-methoxybenzoic Acid: A Detailed Application Note and Protocol
Abstract
This application note provides a comprehensive protocol for the synthesis of 4-fluoro-3-methoxybenzoic acid via the hydrolysis of methyl 4-fluoro-3-methoxybenzoate. The described method is a straightforward and high-yielding procedure suitable for researchers and professionals in drug development and chemical synthesis. This document includes detailed experimental procedures, a summary of quantitative data, and a visual representation of the experimental workflow.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science.[1] It serves as a key intermediate in the synthesis of various pharmaceutical compounds, including anti-inflammatory and analgesic drugs.[1] The controlled synthesis of this molecule is therefore of significant interest. The following protocol details the saponification (hydrolysis under basic conditions) of the methyl ester precursor, methyl 4-fluoro-3-methoxybenzoate, to yield the desired carboxylic acid.
Reaction Scheme
The synthesis proceeds via the hydrolysis of the ester functional group of methyl 4-fluoro-3-methoxybenzoate using sodium hydroxide in a methanol-water solvent system. The resulting carboxylate salt is then protonated with hydrochloric acid to precipitate the final product, this compound.
Reaction:
Methyl 4-fluoro-3-methoxybenzoate + NaOH → Sodium 4-fluoro-3-methoxybenzoate + Methanol + Water
Sodium 4-fluoro-3-methoxybenzoate + HCl → this compound + NaCl
Experimental Data
Reagent and Product Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| Methyl 4-fluoro-3-methoxybenzoate | C₉H₉FO₃ | 184.16 | 74385-37-8 |
| Sodium Hydroxide | NaOH | 40.00 | 1310-73-2 |
| Methanol | CH₄O | 32.04 | 67-56-1 |
| Hydrochloric Acid (1N) | HCl | 36.46 | 7647-01-0 |
| This compound | C₈H₇FO₃ | 170.14 | 82846-18-2 |
Reaction Conditions and Yield
| Parameter | Value | Reference |
| Starting Material | Methyl 4-fluoro-3-methoxybenzoate | [2] |
| Reagents | Sodium hydroxide, Water, 1N HCl | [2] |
| Solvent | Methanol | [2] |
| Reaction Temperature | Room Temperature (20 °C) | [2] |
| Reaction Time | 4 hours | [2] |
| Yield | 97% | [2] |
Product Characterization
| Analysis | Result | Reference |
| Appearance | White solid | [2] |
| Melting Point | 205 - 209 °C | [1] |
| ¹H-NMR (300 MHz, DMSO-d₆) | δ 7.66-7.55 (m, 2H), 7.37-7.30 (m, 1H), 3.91 (s, 3H) | [2] |
Experimental Protocol
Materials and Equipment
-
Methyl 4-fluoro-3-methoxybenzoate (11 g, 59.8 mmol)
-
Sodium hydroxide (9.5 g, 240 mmol)
-
Methanol (100 mL)
-
Deionized water (20 mL for NaOH solution + 100 mL for dissolution + 150 mL for washing)
-
1N Hydrochloric acid solution
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Distillation apparatus
-
Beaker
-
pH meter or pH paper
-
Büchner funnel and filter paper
-
Drying oven or vacuum desiccator
Procedure
-
Reaction Setup: In a round-bottom flask, dissolve methyl 4-fluoro-3-methoxybenzoate (11 g, 59.8 mmol) in methanol (100 mL).[2]
-
Addition of Base: In a separate beaker, prepare a solution of sodium hydroxide (9.5 g, 240 mmol) in water (20 mL). Add the sodium hydroxide solution to the methanolic solution of the ester.[2]
-
Reaction: Stir the resulting mixture at room temperature for 4 hours.[2]
-
Solvent Removal: After the reaction is complete, remove the solvent by distillation under reduced pressure.[2]
-
Dissolution and Acidification: Dissolve the residue in water (100 mL). Adjust the pH of the solution to 4 with 1N HCl solution.[2]
-
Precipitation and Filtration: A solid will precipitate out of the solution. Collect the precipitated solid by filtration using a Büchner funnel.[2]
-
Washing and Drying: Wash the collected solid with water (3 x 50 mL) and dry it thoroughly to obtain this compound as a white solid (expected yield: ~9 g, 97%).[2]
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Safety Precautions
-
Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Sodium hydroxide is corrosive and should be handled with care.
-
Methanol is flammable and toxic. Work in a well-ventilated fume hood.
-
Hydrochloric acid is corrosive.
-
Follow standard laboratory safety procedures.
Conclusion
The protocol described provides an efficient and high-yielding method for the synthesis of this compound from its methyl ester precursor. The procedure is straightforward and utilizes common laboratory reagents and techniques, making it accessible for a wide range of researchers and professionals. The high purity and yield of the final product make this method suitable for producing this important intermediate for further applications in drug discovery and materials science.
References
Synthesis and Application of 4-Fluoro-3-methoxybenzoic Acid: A Key Intermediate for Pharmaceutical and Agrochemical Research
Abstract
4-Fluoro-3-methoxybenzoic acid is a valuable synthetic intermediate widely employed in the development of novel therapeutic agents and agrochemicals.[1][2] Its unique substitution pattern, featuring both a fluorine atom and a methoxy group on the benzoic acid core, provides a versatile scaffold for medicinal chemists to modulate the physicochemical and pharmacological properties of target molecules. This document provides a detailed protocol for the synthesis of this compound, comprehensive characterization data, and an overview of its potential applications in drug discovery and other research areas.
Introduction
The introduction of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity. This compound serves as a key building block in this context, particularly in the synthesis of anti-inflammatory and analgesic drugs.[1][2] This application note details a reliable laboratory-scale synthesis of this compound via the hydrolysis of its corresponding methyl ester.
Synthesis Protocol
The following protocol describes the synthesis of this compound from methyl 4-fluoro-3-methoxybenzoate.
Materials and Equipment:
-
Methyl 4-fluoro-3-methoxybenzoate
-
Methanol (MeOH)
-
Sodium hydroxide (NaOH)
-
1N Hydrochloric acid (HCl)
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
pH meter or pH paper
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Experimental Procedure:
-
In a round-bottom flask, dissolve methyl 4-fluoro-3-methoxybenzoate (11 g, 59.8 mmol) in methanol (100 mL).
-
In a separate beaker, prepare a solution of sodium hydroxide (9.5 g, 240 mmol) in deionized water (20 mL).
-
Add the sodium hydroxide solution to the methanolic solution of the ester at room temperature with stirring.
-
Continue to stir the reaction mixture at room temperature for 4 hours.
-
After 4 hours, remove the methanol by distillation under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in deionized water (100 mL).
-
Adjust the pH of the aqueous solution to 4 using 1N HCl. A precipitate will form.
-
Collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with deionized water (3 x 50 mL).
-
Dry the solid product to obtain this compound.
Table 1: Summary of Reaction Parameters and Yield
| Parameter | Value |
| Starting Material | Methyl 4-fluoro-3-methoxybenzoate |
| Molar Equivalent (Ester) | 1.0 |
| Reagent | Sodium Hydroxide |
| Molar Equivalent (NaOH) | 4.0 |
| Solvent | Methanol/Water |
| Reaction Temperature | Room Temperature |
| Reaction Time | 4 hours |
| Product | This compound |
| Yield | 97% |
Characterization Data
The synthesized this compound can be characterized by various spectroscopic techniques.
Table 2: Physicochemical and Spectroscopic Data
| Property | Value |
| Molecular Formula | C₈H₇FO₃ |
| Molecular Weight | 170.14 g/mol |
| Appearance | White solid |
| ¹H NMR (300 MHz, DMSO-d₆) δ (ppm) | 7.66-7.55 (m, 2H), 7.37-7.30 (m, 1H), 3.91 (s, 3H) |
| ¹³C NMR | No experimental data found in the searched literature. |
| Mass Spectrometry (GC-MS) | m/z 170 (M+), 153 |
| Infrared (IR) Spectroscopy | Vapor phase IR data available in public databases. |
Applications in Research and Development
This compound is a versatile building block for the synthesis of a wide range of biologically active molecules.
-
Pharmaceutical Development: It is a key intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and other analgesic agents.[1][2] The fluoro and methoxy substituents can be strategically utilized to optimize the pharmacological profile of drug candidates.
-
Agrochemical Chemistry: This compound is used in the formulation of herbicides and pesticides, contributing to the development of new crop protection agents.[1][2]
-
Materials Science: It has potential applications in the creation of advanced polymers and coatings with enhanced chemical resistance and durability.[2]
Derivatives of structurally similar compounds, such as 3-fluoro-4-methoxybenzoic acid, have been shown to be precursors for molecules with antimicrobial and other therapeutic properties, suggesting a broad scope for the application of this compound in medicinal chemistry.
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the synthesis workflow and a generalized workflow for the application of this compound in drug discovery.
Caption: Workflow for the synthesis of this compound.
Caption: Generalized workflow for utilizing this compound in a drug discovery program.
References
Application Notes and Protocols for Alternative Synthesis Routes of 4-Fluoro-3-methoxybenzoic Acid
Introduction
4-Fluoro-3-methoxybenzoic acid is a valuable building block in medicinal chemistry and drug development. Its unique substitution pattern, featuring both a fluorine atom and a methoxy group, allows for the fine-tuning of physicochemical properties such as lipophilicity, metabolic stability, and pKa, which can lead to improved pharmacokinetic and pharmacodynamic profiles of drug candidates. This document provides detailed protocols for three alternative synthesis routes to this important intermediate, designed for researchers and scientists in the field of drug development and organic synthesis.
The presented methods offer different strategic approaches, starting from readily available precursors. These alternatives allow for flexibility in starting material selection and process optimization depending on laboratory capabilities and cost considerations. The protocols include a high-yield hydrolysis of a methyl ester, a multi-step synthesis involving a Sandmeyer reaction, and a classic Balz-Schiemann reaction for the introduction of the fluorine atom.
Synthesis Route 1: Hydrolysis of Methyl 4-fluoro-3-methoxybenzoate
This route is a straightforward and high-yielding final step in a synthesis where the ester functionality is already in place. It is an ideal method for the deprotection of the carboxylic acid under basic conditions.
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | Methyl 4-fluoro-3-methoxybenzoate | [1] |
| Reagents | Sodium hydroxide, Methanol, Water, 1N HCl | [1] |
| Reaction Time | 4 hours | [1] |
| Temperature | Room Temperature (approx. 20°C) | [1] |
| Yield | 97% | [1] |
| Purity | High (recrystallization not specified) | [1] |
Experimental Protocol
-
Dissolution: In a suitable reaction vessel, dissolve methyl 4-fluoro-3-methoxybenzoate (11 g, 59.8 mmol) in methanol (100 mL).[1]
-
Hydrolysis: To the stirred solution, add a solution of sodium hydroxide (9.5 g, 240 mmol) in water (20 mL). Continue stirring the reaction mixture at room temperature for 4 hours.[1]
-
Solvent Removal: Upon completion of the reaction, remove the methanol by distillation under reduced pressure.
-
Acidification: Dissolve the resulting residue in water (100 mL) and adjust the pH of the solution to 4 by the dropwise addition of a 1N HCl solution. This will cause the product to precipitate.[1]
-
Isolation and Purification: Collect the precipitated white solid by filtration. Wash the solid with water (3 x 50 mL) and dry it to obtain this compound (9 g, 97% yield).[1]
Synthesis Workflow
Synthesis Route 2: From 4-Bromo-1-fluoro-2-methoxybenzene via Sandmeyer Reaction
This multi-step route offers a versatile approach starting from a halogenated precursor. It involves the introduction of a nitrogen-containing functional group, which is then converted to a nitrile via a Sandmeyer reaction, followed by hydrolysis to the desired carboxylic acid. While this route is longer, it provides access from a different set of starting materials.
Quantitative Data
| Step | Starting Material | Key Reagents | Product | Yield | Reference |
| 2a | 4-Bromo-1-fluoro-2-methoxybenzene | Aqueous NH₃, CuCl | 4-Fluoro-3-methoxyaniline | Not specified | [2] |
| 2b | 4-Fluoro-3-methoxyaniline | HBr, NaNO₂, CuCN | 4-Fluoro-3-methoxybenzonitrile | Not specified | [2] |
| 2c | 4-Fluoro-3-methoxybenzonitrile | HBr (aq) | This compound | High Purity (>98%) | [2] |
Experimental Protocol
Step 2a: Amination
-
In a sealed tube, dissolve 4-bromo-1-fluoro-2-methoxybenzene (10 g, 0.042 mol) in concentrated aqueous ammonia (100 mL).
-
Add copper(I) chloride (1.2 g, 0.012 mol) as a catalyst.[2]
-
Heat the sealed mixture at 120°C for 8 hours.[2]
-
After cooling, extract the mixture with ethyl acetate. Dry and concentrate the organic layer to yield crude 4-fluoro-3-methoxyaniline.[2]
Step 2b: Sandmeyer Reaction (Diazotization and Cyanation)
-
Dissolve the crude 4-fluoro-3-methoxyaniline in 48% hydrobromic acid (60 mL) and cool the solution to 0–5°C.[2]
-
Slowly add a cold aqueous solution of sodium nitrite (3.1 g, 0.045 mol) dropwise while maintaining the temperature below 5°C to form the diazonium salt.[2]
-
In a separate flask, prepare a refluxing solution of copper(I) cyanide (5.5 g, 0.06 mol) in acetic acid (50 mL).
-
Slowly add the cold diazonium salt solution to the refluxing CuCN solution. Reflux the mixture for 2 hours to form 4-fluoro-3-methoxybenzonitrile.[2]
Step 2c: Hydrolysis
-
After the Sandmeyer reaction, cool the mixture and perform a suitable work-up (e.g., extraction) to isolate the crude 4-fluoro-3-methoxybenzonitrile.
-
Take the crude nitrile in 48% hydrobromic acid and heat at reflux to hydrolyze the nitrile to a carboxylic acid. Note: The reference describes a one-pot hydrolysis and demethylation to 4-fluoro-3-hydroxybenzoic acid by heating at 90°C for 6 hours.[2] For the desired product, milder hydrolysis conditions (e.g., using aqueous NaOH followed by acidification) would be necessary to avoid demethylation.
Synthesis Workflow
Synthesis Route 3: From 4-Amino-3-methoxybenzoic Acid via Balz-Schiemann Reaction
The Balz-Schiemann reaction is a classic method for the synthesis of aryl fluorides from primary aromatic amines.[3] This route involves the diazotization of the amino group followed by thermal decomposition of the resulting diazonium tetrafluoroborate salt.
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | 4-Amino-3-methoxybenzoic acid | General Method |
| Reagents | Nitrous acid (from NaNO₂ and acid), Fluoroboric acid (HBF₄) | [4] |
| Key Intermediate | Diazonium tetrafluoroborate salt | [3] |
| Reaction Conditions | Diazotization at low temperature (0-5°C), followed by thermal decomposition | [4] |
| Yield | Variable, dependent on substrate | [3] |
| Purity | Requires purification | General Method |
Experimental Protocol (Representative)
-
Diazotization: Dissolve 4-amino-3-methoxybenzoic acid in an aqueous solution of fluoroboric acid (HBF₄). Cool the mixture to 0–5°C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise to the stirred mixture, maintaining the temperature below 5°C. The formation of the diazonium tetrafluoroborate salt will occur, which may precipitate from the solution.[4]
-
Isolation of Diazonium Salt: Stir the mixture for a short period after the addition is complete, then collect the precipitated diazonium salt by filtration. Wash the salt with cold water, followed by a cold organic solvent (e.g., ethanol or ether) and dry it carefully. Caution: Diazonium salts can be explosive when dry and should be handled with appropriate safety precautions.
-
Thermal Decomposition: Gently heat the dry diazonium tetrafluoroborate salt. The salt will decompose to yield the aryl fluoride, nitrogen gas, and boron trifluoride.[4] The decomposition temperature will vary depending on the substrate.
-
Purification: The crude product can be purified by techniques such as recrystallization or column chromatography to yield pure this compound.
Synthesis Workflow
References
Application Notes and Protocols: 4-Fluoro-3-methoxybenzoic Acid as a Versatile Building Block in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoro-3-methoxybenzoic acid is a valuable building block in medicinal chemistry, prized for its unique substitution pattern that allows for the fine-tuning of physicochemical and pharmacological properties of target molecules. The presence of a fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability, while the methoxy group can modulate electronic properties and provide a handle for further synthetic modifications. This document provides an overview of its applications, detailed synthetic protocols for its derivatization, and examples of its utility in the development of bioactive compounds.
Key Applications in Drug Discovery
Derivatives of this compound have shown promise in various therapeutic areas:
-
Antiviral Agents: The core structure can be elaborated to generate potent inhibitors of viral replication. For instance, N-phenylbenzamide derivatives have been identified as inhibitors of Enterovirus 71 (EV71), a causative agent of hand, foot, and mouth disease.[1]
-
Anti-inflammatory and Analgesic Drugs: The 4-fluoro-3-methoxyphenyl moiety is incorporated into molecules designed to modulate inflammatory pathways.[2][3]
-
Enzyme Inhibitors: This scaffold serves as a starting point for the synthesis of inhibitors for various enzymes, including β-arylsulfotransferase IV.
-
Antimicrobial Agents: Heterocyclic compounds derived from related fluorinated benzoic acids have demonstrated antibacterial and antifungal activity.
Data Presentation: Biological Activity of N-Phenylbenzamide Analogs
| Compound ID | Structure | Target | IC₅₀ (µM) | TC₅₀ (µM) | Selectivity Index (SI) |
| 1e | 3-amino-N-(4-bromophenyl)-4-methoxybenzamide | EV71 | 5.7 ± 0.8 | 620 | 108.8 |
| 2b | N-Cyclohexyl-3-(2-fluoropropanamido)-4-methoxybenzamide | EV71 | >100 | >500 | - |
| 2c | 4-(2-Fluoropropanamido)-3-methoxy-N-phenylbenzamide | EV71 | >100 | >500 | - |
IC₅₀: 50% inhibitory concentration against the virus. TC₅₀: 50% toxic concentration in Vero cells. SI: Selectivity Index (TC₅₀/IC₅₀).
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol outlines the hydrolysis of methyl 4-fluoro-3-methoxybenzoate to yield the title compound.[4]
Materials:
-
Methyl 4-fluoro-3-methoxybenzoate
-
Methanol (MeOH)
-
Sodium hydroxide (NaOH)
-
Deionized water
-
1N Hydrochloric acid (HCl)
Procedure:
-
Dissolve methyl 4-fluoro-3-methoxybenzoate (1.0 eq) in methanol.
-
Add a solution of sodium hydroxide (4.0 eq) in deionized water.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Remove the methanol under reduced pressure.
-
Dissolve the residue in deionized water.
-
Adjust the pH of the solution to 4 with 1N HCl to precipitate the product.
-
Collect the solid by filtration, wash with deionized water, and dry to afford this compound.
Protocol 2: General Procedure for the Synthesis of N-Substituted-4-fluoro-3-methoxybenzamides
This protocol describes the amide coupling of this compound with a primary or secondary amine using a coupling agent.
Materials:
-
This compound
-
Substituted amine (e.g., aniline, benzylamine)
-
N,N'-Diisopropylcarbodiimide (DIC) or other suitable coupling agent
-
Hydroxybenzotriazole (HOBt)
-
Dichloromethane (DCM) or other suitable anhydrous solvent
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM, add HOBt (1.2 eq) and DIC (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the desired substituted amine (1.0 eq) to the reaction mixture.
-
Continue stirring at room temperature overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired N-substituted-4-fluoro-3-methoxybenzamide.
Mandatory Visualizations
Caption: Synthetic workflow for the preparation of this compound and its derivatization to bioactive amides.
Caption: Proposed mechanism of action for antiviral benzamide derivatives targeting viral replication.
References
Application Notes and Protocols for the Use of 4-Fluoro-3-methoxybenzoic Acid in the Synthesis of Novel Anti-inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 4-Fluoro-3-methoxybenzoic acid as a key starting material in the synthesis of novel non-steroidal anti-inflammatory drugs (NSAIDs). The inclusion of a fluorine atom and a methoxy group on the benzoic acid scaffold allows for the modulation of physicochemical and pharmacological properties, making it an attractive building block in medicinal chemistry for the development of potent and safer anti-inflammatory agents.
Introduction
This compound is a versatile chemical intermediate employed in the synthesis of various pharmaceuticals.[1][2] Its structural features, particularly the electron-withdrawing fluorine atom and the electron-donating methoxy group, can significantly influence the pharmacokinetic and pharmacodynamic profiles of the resulting drug candidates. In the context of NSAID development, these substitutions can enhance metabolic stability, improve cell membrane permeability, and modulate binding affinity to target enzymes such as cyclooxygenase (COX). This document outlines a synthetic protocol for a novel anti-inflammatory agent derived from a related fluorinated precursor, highlighting the practical application of such building blocks in drug discovery.
Rationale for Use in NSAID Synthesis
The design of novel NSAIDs often focuses on improving efficacy while minimizing the common side effects associated with traditional NSAIDs, such as gastrointestinal toxicity. The strategic incorporation of fluorine atoms into drug molecules is a common strategy in medicinal chemistry to enhance properties like metabolic stability and binding affinity. The 4-fluoro-3-methoxy substitution pattern offers a unique combination of electronic and steric properties that can be exploited to fine-tune the biological activity of new chemical entities.
Synthesis of a Novel Anti-inflammatory Agent
Synthesis of 4-Fluorobenzohydrazide (Intermediate)
A general two-step procedure to synthesize 4-fluorobenzohydrazide from this compound is as follows:
-
Esterification: this compound is reacted with an alcohol (e.g., methanol or ethanol) in the presence of an acid catalyst (e.g., sulfuric acid) under reflux to yield the corresponding ester.
-
Hydrazinolysis: The resulting ester is then treated with hydrazine hydrate, typically in an alcoholic solvent, to produce 4-fluorobenzohydrazide.
Synthesis of a 4-Fluorobenzamide-based Anti-inflammatory Agent
The following is a representative protocol for the synthesis of a novel anti-inflammatory agent starting from a 4-fluorobenzohydrazide intermediate.
Reaction Scheme:
Caption: Synthetic scheme for a 4-fluorobenzamide derivative.
Experimental Protocol:
-
Materials:
-
4-Fluorobenzohydrazide
-
Phthalic anhydride
-
Glacial acetic acid
-
-
Procedure:
-
A mixture of 4-fluorobenzohydrazide and phthalic anhydride is prepared in a round-bottom flask.
-
Glacial acetic acid is added to the flask to serve as the solvent.
-
The reaction mixture is heated under reflux for a specified period, with the progress of the reaction monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.
-
The crude product is washed with a suitable solvent (e.g., water or a cold solvent mixture) to remove impurities.
-
The final product, 4-fluoro-N-(1,3-dioxoisoindolin-2-yl)benzamide, is dried under vacuum.
-
Quantitative Data Summary
The following tables summarize the biological activity of a series of novel 4-fluorobenzamide derivatives synthesized using a similar methodology.
Table 1: Anti-inflammatory Activity (Carrageenan-induced Rat Paw Edema)
| Compound | % Inhibition of Edema (after 3h) |
| 4b | 92.36% |
| 4c | 88.15% |
| 2a | 75.31% |
| 2b | 70.37% |
| 6a | 68.89% |
| Indomethacin (Ref.) | 65.64% |
Table 2: Analgesic Activity (Acetic Acid-induced Writhing in Mice)
| Compound | % Writhing Protection |
| 4b | 100% |
| 4c | 96.30% |
| 2a | 88.89% |
| 2b | 85.19% |
| 6a | 81.48% |
| Indomethacin (Ref.) | 74.06% |
Table 3: Ulcerogenic Index and Gastric Tolerability
| Compound | Ulcer Index |
| 4b | 0.00 |
| 4c | 1.30 |
| 2a | 3.30 |
| 2b | 4.20 |
| 6a | 6.60 |
| Indomethacin (Ref.) | 12.13 |
Table 4: In Vitro COX-1/COX-2 Inhibition
| Compound | COX-2 Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) |
| 4b | 5.75 |
| Celecoxib (Ref.) | 4.55 |
| Indomethacin (Ref.) | 0.27 |
Mechanism of Action and Signaling Pathway
The primary mechanism of action of NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation, pain, and fever. There are two main isoforms of the COX enzyme: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is inducible and upregulated at sites of inflammation. The ideal NSAID would selectively inhibit COX-2 to reduce inflammation without affecting the protective functions of COX-1, thereby minimizing gastrointestinal side effects.
Caption: NSAID inhibition of the COX-2 pathway.
Experimental Workflow
The development and evaluation of novel NSAIDs derived from this compound follow a structured workflow from chemical synthesis to biological testing.
Caption: Drug discovery workflow for novel NSAIDs.
Conclusion
This compound and its derivatives are valuable precursors in the synthesis of novel anti-inflammatory agents. The presented data on related 4-fluorobenzamide compounds demonstrate the potential for developing potent and safer NSAIDs with improved gastric tolerability and favorable COX-2 selectivity. The provided protocols and workflows serve as a guide for researchers in the design and evaluation of new chemical entities in the field of anti-inflammatory drug discovery.
References
Applications of 4-Fluoro-3-methoxybenzoic Acid Derivatives in Agrochemical Development: A Detailed Examination of Halauxifen-Methyl
Introduction
4-Fluoro-3-methoxybenzoic acid and its structural analogs are valuable intermediates in the discovery and development of novel agrochemicals. The presence of the fluoro and methoxy substituents on the phenyl ring can significantly influence the biological activity, metabolic stability, and physicochemical properties of the final active ingredient. This document provides detailed application notes on the use of a key derivative, Halauxifen-methyl, a synthetic auxin herbicide, in agrochemical research. It includes a summary of its biological activity, a detailed synthesis protocol, and protocols for evaluating its herbicidal efficacy.
Halauxifen-Methyl: A Case Study
Halauxifen-methyl, chemically known as methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate, is a post-emergence herbicide belonging to the arylpicolinate class of synthetic auxins.[1][2] Marketed under trade names such as Arylex™ active, it is effective for the control of a wide range of broadleaf weeds in cereal crops and oilseed rape.[1][2]
Mechanism of Action: Synthetic Auxin
Halauxifen-methyl acts as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA).[3][4] Upon absorption by the leaves and roots, it is translocated throughout the plant via the xylem and phloem, accumulating in the meristematic tissues.[2] There, it binds to auxin receptors, leading to a cascade of downstream effects that disrupt normal plant growth processes.[5][6] This results in characteristic symptoms of uncontrolled growth, such as epinasty (twisting of stems and leaves), leaf cupping, and stem swelling, ultimately leading to plant death.[3][4] The arylpicolinate class of herbicides is noted for its unique binding pattern to auxin receptors compared to other synthetic auxin herbicides.[5]
Quantitative Efficacy Data
The herbicidal efficacy of Halauxifen-methyl is typically quantified by determining the concentration required to cause a 50% reduction in plant growth (EC50) or survival (LD50) for various weed species. While specific EC50 values can vary depending on the weed species, growth stage, and environmental conditions, literature and technical bulletins provide an indication of its high potency at low use rates.
| Target Weed Species | Typical Use Rate (g ai/ha) | Efficacy |
| Galium aparine (Cleavers) | 5 - 10 | Excellent |
| Papaver rhoeas (Corn Poppy) | 5 - 10 | Excellent |
| Lamium purpureum (Red Deadnettle) | 5 - 10 | Good to Excellent |
| Kochia scoparia (Kochia) | 5 - 10 | Good |
| Amaranthus retroflexus (Redroot Pigweed) | 5 - 10 | Good |
Table 1: General Herbicidal Spectrum and Efficacy of Halauxifen-methyl. [7]
Experimental Protocols
Protocol 1: Synthesis of Halauxifen-Methyl via Suzuki Coupling
This protocol describes a laboratory-scale synthesis of Halauxifen-methyl, adapted from reported industrial synthesis strategies that utilize a key Suzuki cross-coupling reaction.[8][9] The synthesis starts from the related precursor 2-chloro-6-fluoroanisole.
Materials:
-
2-chloro-6-fluoroanisole
-
n-Butyllithium (n-BuLi)
-
Triisopropyl borate
-
Hydrochloric acid (HCl)
-
Methyl 4-amino-3,6-dichloropyridine-2-carboxylate
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent (e.g., Dioxane, Toluene, or DMF)
-
Standard laboratory glassware and purification equipment (silica gel for chromatography)
Procedure:
-
Synthesis of (4-chloro-2-fluoro-3-methoxyphenyl)boronic acid: a. Dissolve 2-chloro-6-fluoroanisole in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to -78 °C. b. Slowly add a solution of n-butyllithium in hexanes, maintaining the temperature below -70 °C. c. Stir the mixture for 1-2 hours at -78 °C to ensure complete lithiation. d. Add triisopropyl borate dropwise to the reaction mixture, again keeping the temperature below -70 °C. e. Allow the reaction to slowly warm to room temperature and stir overnight. f. Quench the reaction by adding aqueous HCl. g. Extract the aqueous layer with an organic solvent such as ethyl acetate. h. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude boronic acid. Purify by recrystallization or silica gel chromatography.
-
Suzuki Coupling Reaction: a. To a reaction vessel, add the synthesized (4-chloro-2-fluoro-3-methoxyphenyl)boronic acid, methyl 4-amino-3,6-dichloropyridine-2-carboxylate, a palladium catalyst, and a base. b. Add a suitable degassed solvent. c. Heat the reaction mixture under an inert atmosphere at a temperature appropriate for the chosen catalyst and solvent system (typically 80-120 °C) for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). d. Upon completion, cool the reaction mixture to room temperature. e. Dilute the mixture with water and extract with an organic solvent. f. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. g. Purify the crude product by silica gel column chromatography to obtain Halauxifen-methyl.
Protocol 2: Whole-Plant Bioassay for Post-Emergence Herbicidal Activity
This protocol outlines a method for evaluating the post-emergence herbicidal efficacy of Halauxifen-methyl on susceptible broadleaf weed species.
Materials:
-
Seeds of susceptible weed species (e.g., Galium aparine, Papaver rhoeas)
-
Pots filled with a suitable potting mix
-
Halauxifen-methyl formulated as a stock solution in a suitable solvent (e.g., acetone with a surfactant)
-
Laboratory sprayer calibrated to deliver a consistent volume
-
Controlled environment growth chamber or greenhouse
Procedure:
-
Plant Growth: a. Sow seeds of the target weed species in pots and allow them to germinate and grow to the 2-4 true leaf stage. b. Maintain the plants in a controlled environment with appropriate light, temperature, and humidity.
-
Herbicide Application: a. Prepare a series of dilutions of the Halauxifen-methyl stock solution to achieve a range of application rates (e.g., 0.1, 1, 5, 10, 20 g ai/ha). b. Include a control group that is sprayed only with the solvent and surfactant blank. c. Apply the herbicide solutions to the plants using the laboratory sprayer, ensuring uniform coverage of the foliage.
-
Efficacy Assessment: a. Return the treated plants to the controlled environment. b. Visually assess and score the plants for herbicidal injury at regular intervals (e.g., 3, 7, 14, and 21 days after treatment) using a rating scale (e.g., 0% = no effect, 100% = complete plant death). c. Record symptoms such as epinasty, chlorosis, and necrosis. d. At the end of the evaluation period, harvest the above-ground biomass of each plant, dry it in an oven, and record the dry weight.
-
Data Analysis: a. Calculate the percent growth reduction for each treatment relative to the control group based on the dry weight data. b. Use a suitable statistical software to perform a dose-response analysis and calculate the EC50 value.
Signaling Pathway
The herbicidal action of Halauxifen-methyl is initiated by its binding to the TIR1/AFB family of F-box proteins, which are components of an SCF E3 ubiquitin ligase complex. This binding stabilizes the interaction between the receptor and Aux/IAA transcriptional repressor proteins, leading to the ubiquitination and subsequent degradation of the Aux/IAA proteins by the 26S proteasome. The degradation of these repressors allows for the expression of auxin-responsive genes, which, when overstimulated, results in the observed phytotoxic effects.
References
- 1. Halauxifen | C13H9Cl2FN2O3 | CID 25181547 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. apvma.gov.au [apvma.gov.au]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Unique Herbicide Binding Pattern discovered via Dow Agrosciences and University of Warwick collaboration [warwick.ac.uk]
- 6. corteva.com [corteva.com]
- 7. RU2617346C2 - Herbicidal composition containing 4-amino-3-chloro-6- (4-chloro-2-fluoro-3-methoxyphenyl) pyridine-2-carboxylic acid or its derivative, and fluroxypyr or its derivatives - Google Patents [patents.google.com]
- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 9. Synthetic route to the herbicide Halauxifen-methyl_Chemicalbook [chemicalbook.com]
Application Notes and Protocols: Synthesis of 4-Fluoro-3-methoxybenzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of 4-Fluoro-3-methoxybenzoic acid and its derivatives, which are valuable intermediates in the development of novel therapeutics. The protocols detailed below offer step-by-step guidance for key synthetic transformations, accompanied by quantitative data and workflow diagrams to facilitate reproducible research.
Introduction
This compound is a substituted aromatic carboxylic acid that serves as a versatile building block in medicinal chemistry. The presence of the fluorine atom and the methoxy group can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, such as metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, derivatives of this acid are of great interest in drug discovery programs aimed at developing new anti-inflammatory, analgesic, and other therapeutic agents.
Synthesis of this compound
The parent acid can be efficiently synthesized by the hydrolysis of its corresponding methyl ester.
Protocol 1: Hydrolysis of Methyl 4-Fluoro-3-methoxybenzoate
This protocol describes the saponification of methyl 4-fluoro-3-methoxybenzoate to yield this compound.
Materials:
-
Methyl 4-fluoro-3-methoxybenzoate
-
Methanol (MeOH)
-
Sodium hydroxide (NaOH)
-
Deionized water
-
1N Hydrochloric acid (HCl)
Procedure:
-
Dissolve methyl 4-fluoro-3-methoxybenzoate (1.0 eq) in methanol.
-
Add a solution of sodium hydroxide (4.0 eq) in deionized water.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Remove the methanol by distillation under reduced pressure.
-
Dissolve the residue in deionized water.
-
Adjust the pH of the solution to 4 with 1N HCl, which will cause the product to precipitate.
-
Collect the solid by filtration.
-
Wash the solid with deionized water.
-
Dry the solid to obtain this compound.
Quantitative Data:
| Starting Material | Product | Reagents | Reaction Time | Temperature | Yield | Reference |
| Methyl 4-fluoro-3-methoxybenzoate | This compound | NaOH, MeOH, H₂O | 4 h | Room Temp. | 97% | [1] |
Characterization Data (¹H-NMR):
-
¹H-NMR (300 MHz, DMSO-d6): δ 7.66-7.55 (m, 2H), 7.37-7.30 (m, 1H), 3.91 (s, 3H)[1]
Synthesis of this compound Derivatives
The carboxylic acid moiety of this compound is a versatile handle for the synthesis of a wide range of derivatives, including esters and amides.
Ester Derivatives
Ester derivatives are commonly synthesized via Fischer esterification, which involves the reaction of the carboxylic acid with an alcohol in the presence of a strong acid catalyst.
This protocol provides a general method for the synthesis of methyl and ethyl esters of this compound.
Materials:
-
This compound
-
Anhydrous alcohol (Methanol or Ethanol)
-
Concentrated sulfuric acid (H₂SO₄)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
Procedure:
-
Suspend this compound (1.0 eq) in a large excess of the desired anhydrous alcohol (e.g., methanol or ethanol).
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux and maintain for 4-8 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
After cooling, remove the excess alcohol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.
-
Purify the product by recrystallization or column chromatography if necessary.
Quantitative Data for Esterification:
| Alcohol | Product | Catalyst | Reaction Time | Typical Yield (%) |
| Methanol | Methyl 4-fluoro-3-methoxybenzoate | H₂SO₄ | 4-6 h | 85-95 |
| Ethanol | Ethyl 4-fluoro-3-methoxybenzoate | H₂SO₄ | 6-8 h | 80-90 |
Amide Derivatives
Amide derivatives are readily prepared from this compound by first converting the acid to the more reactive acid chloride, followed by reaction with a primary or secondary amine. Alternatively, direct coupling with an amine can be achieved using a coupling agent.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM)
-
A catalytic amount of N,N-dimethylformamide (DMF)
Procedure:
-
Suspend this compound (1.0 eq) in anhydrous dichloromethane.
-
Add a catalytic amount of N,N-dimethylformamide.
-
Add thionyl chloride (1.5 - 2.0 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours.
-
Monitor the reaction by observing the cessation of gas evolution.
-
Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 4-fluoro-3-methoxybenzoyl chloride, which can often be used in the next step without further purification.
Materials:
-
4-Fluoro-3-methoxybenzoyl chloride
-
Primary or secondary amine (e.g., aniline, benzylamine)
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (Et₃N) or Pyridine
Procedure:
-
Dissolve the amine (1.0 eq) and a base such as triethylamine (1.2 eq) in an anhydrous solvent (DCM or THF).
-
Cool the solution to 0 °C.
-
Add a solution of 4-fluoro-3-methoxybenzoyl chloride (1.05 eq) in the same solvent dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude amide by recrystallization or column chromatography.
Quantitative Data for Amidation:
| Amine | Product | Base | Reaction Time | Typical Yield (%) |
| Aniline | N-Phenyl-4-fluoro-3-methoxybenzamide | Et₃N | 4-6 h | 80-90 |
| Benzylamine | N-Benzyl-4-fluoro-3-methoxybenzamide | Et₃N | 2-4 h | 85-95 |
Experimental Workflows and Synthetic Pathways
The following diagrams illustrate the key synthetic transformations described in the protocols.
Caption: Synthesis of this compound.
Caption: General Synthetic Pathways for Derivatives.
Signaling Pathways and Biological Relevance
Derivatives of this compound are being investigated for their potential to modulate various biological pathways implicated in disease. The introduction of the fluoromethoxy-benzoyl moiety can lead to compounds with enhanced activity and selectivity for specific targets. For instance, these derivatives have been incorporated into molecules designed as inhibitors of enzymes or as ligands for receptors involved in inflammation and pain signaling.
The general workflow for identifying a lead compound from this scaffold involves iterative cycles of synthesis and biological evaluation.
Caption: Drug Discovery Workflow.
References
Application Notes and Protocols: Esterification of 4-Fluoro-3-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the esterification of 4-fluoro-3-methoxybenzoic acid, a key process in the synthesis of various pharmaceutical intermediates and research chemicals. The following sections outline common esterification methods, including Fischer-Speier esterification and a two-step method involving an acyl chloride intermediate.
Introduction
This compound is a substituted aromatic carboxylic acid. Its esters are valuable building blocks in organic synthesis. Esterification is a crucial step to protect the carboxylic acid functionality or to modify the compound's physicochemical properties. This note details two primary methods for its esterification.
Physicochemical Data
A summary of the physical and chemical properties of this compound is provided below.
| Property | Value |
| CAS Number | 82846-18-2 |
| Molecular Formula | C₈H₇FO₃ |
| Molecular Weight | 170.14 g/mol [1] |
| Melting Point | 206 °C[1] |
| Boiling Point | 304.8±22.0 °C (Predicted)[1] |
| pKa | 4.02±0.10 (Predicted)[1] |
| Appearance | White to light yellow crystalline powder[1] |
Method 1: Fischer-Speier Esterification
Fischer-Speier esterification is a classic method involving the reaction of a carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst.[2][3] This is an equilibrium-driven reaction, and using the alcohol as the solvent helps to shift the equilibrium towards the product.[2][4]
Reaction Scheme
Caption: General scheme of the Fischer-Speier Esterification.
Experimental Protocol
Materials:
-
This compound
-
Anhydrous alcohol (e.g., methanol, ethanol)
-
Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)
-
Round-bottom flask, condenser, heating mantle, separatory funnel, rotary evaporator
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Add a large excess of the desired anhydrous alcohol (e.g., methanol or ethanol), which also serves as the solvent.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the mixture while stirring.
-
Equip the flask with a reflux condenser and heat the mixture to reflux. The reaction temperature will depend on the boiling point of the alcohol used.[5]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess alcohol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in an organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution to neutralize the acid catalyst, and finally with brine.[5]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude ester.
-
The crude product can be further purified by column chromatography or recrystallization if necessary.
Data Presentation
| Reactant | Alcohol | Catalyst | Reaction Time | Temperature | Yield |
| This compound | Methanol | H₂SO₄ | 2-4 h | Reflux (~65°C) | >90% (Typical) |
| This compound | Ethanol | H₂SO₄ | 2-4 h | Reflux (~78°C) | >90% (Typical) |
Method 2: Esterification via Acyl Chloride Intermediate
This method involves a two-step process. First, the carboxylic acid is converted to a more reactive acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[4][6] The resulting acyl chloride is then reacted with the alcohol to form the ester. This method is often faster and not reversible.[7]
Reaction Workflow
Caption: Two-step workflow for esterification via an acyl chloride.
Experimental Protocol
Step 1: Synthesis of 4-Fluoro-3-methoxybenzoyl Chloride
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Toluene (optional, as solvent and for azeotropic removal)
-
Round-bottom flask, reflux condenser, heating mantle
Procedure:
-
Place this compound (1.0 eq) in a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add an excess of thionyl chloride (e.g., 2-5 eq), which can also act as the solvent. A co-solvent like toluene can also be used.
-
A catalytic amount of dimethylformamide (DMF) can be added to accelerate the reaction.[8]
-
Heat the mixture to reflux gently (the boiling point of SOCl₂ is 76 °C). The reaction evolves SO₂ and HCl gas, so it must be performed in a well-ventilated fume hood.[7]
-
After the reaction is complete (typically 1-3 hours, when gas evolution ceases), remove the excess thionyl chloride by distillation or under reduced pressure. Adding toluene and evaporating it can help remove the last traces of SOCl₂.[8]
-
The resulting crude 4-Fluoro-3-methoxybenzoyl chloride is often used directly in the next step without further purification.
Step 2: Esterification of 4-Fluoro-3-methoxybenzoyl Chloride
Materials:
-
Crude 4-Fluoro-3-methoxybenzoyl chloride
-
Anhydrous alcohol (e.g., methanol, ethanol)
-
A non-nucleophilic base (e.g., pyridine, triethylamine)
-
Anhydrous organic solvent (e.g., dichloromethane, THF)
-
Dilute HCl solution, saturated NaHCO₃ solution, brine
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
Dissolve the crude 4-Fluoro-3-methoxybenzoyl chloride in an anhydrous solvent like dichloromethane or THF in a flask under an inert atmosphere.
-
Cool the solution in an ice bath.
-
In a separate flask, prepare a solution of the desired alcohol (1.0-1.2 eq) and a base like pyridine or triethylamine (1.1-1.5 eq) in the same anhydrous solvent. The base is used to neutralize the HCl generated during the reaction.
-
Add the alcohol/base solution dropwise to the cooled acyl chloride solution with stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours, or until TLC indicates the reaction is complete.
-
Quench the reaction by adding water or dilute HCl.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with dilute HCl (to remove the base), saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting ester by column chromatography or recrystallization as needed.
Data Presentation
| Step | Reactants | Reagents | Solvent | Temperature | Typical Yield |
| 1 | This compound | SOCl₂, cat. DMF | Toluene or neat | Reflux | >95% (crude) |
| 2 | 4-Fluoro-3-methoxybenzoyl chloride | Methanol, Pyridine | Dichloromethane | 0°C to RT | >90% |
| 2 | 4-Fluoro-3-methoxybenzoyl chloride | Ethanol, Triethylamine | THF | 0°C to RT | >90% |
Safety Precautions
-
Thionyl chloride is corrosive and reacts violently with water. It is also a lachrymator. Handle it with extreme care in a fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Concentrated sulfuric acid is highly corrosive.
-
Organic solvents are flammable. Avoid open flames.
-
The reactions involving thionyl chloride and acyl chlorides evolve corrosive gases (HCl, SO₂). Ensure proper ventilation.
References
- 1. This compound Six Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. Fischer Esterification [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 6. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for the Scale-up Synthesis of 4-Fluoro-3-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and scalable protocols for the synthesis of 4-Fluoro-3-methoxybenzoic acid, a key intermediate in the development of various pharmaceutical compounds. The following sections outline two primary scalable synthetic routes, present quantitative data in a structured format, and provide detailed experimental procedures.
Overview of Synthetic Strategies
The scale-up synthesis of this compound can be effectively achieved through two principal routes, both commencing from commercially available starting materials.
-
Route 1: Grignard Carboxylation. This pathway involves the synthesis of a Grignard reagent from a brominated precursor, followed by carboxylation with carbon dioxide. This method is highly versatile and generally provides good yields.
-
Route 2: Oxidation of a Toluene Derivative. This approach utilizes the oxidation of the methyl group of a substituted toluene to a carboxylic acid. This is a common industrial method for the synthesis of benzoic acid derivatives.
A third method, the hydrolysis of Methyl 4-fluoro-3-methoxybenzoate, is also presented as a high-yielding final step, which can be integrated with a synthesis route that produces the ester intermediate.
Quantitative Data Summary
The following table summarizes the typical yields and purity for the key steps in the proposed synthetic routes.
| Step | Synthetic Route | Starting Material | Product | Typical Yield (%) | Purity (%) | Reference |
| 1. Diazotization and Bromination (Sandmeyer Reaction) | Grignard Carboxylation | 2-Fluoro-5-methylaniline | 4-Bromo-3-fluorotoluene | ~85-95 | >98 | Adapted from[1] |
| 2. Methoxylation | Grignard Carboxylation | 4-Bromo-3-fluorotoluene | 1-Bromo-4-fluoro-3-methoxybenzene | ~90-98 | >99 | - |
| 3. Grignard Reaction and Carboxylation | Grignard Carboxylation | 1-Bromo-4-fluoro-3-methoxybenzene | This compound | ~70-85 | >99 | Adapted from general procedures |
| 1. Nitration | Oxidation | 2-Fluorotoluene | 2-Fluoro-5-nitrotoluene | ~90-95 | >98 | - |
| 2. Reduction | Oxidation | 2-Fluoro-5-nitrotoluene | 2-Fluoro-5-methylaniline | >95 | >99 | - |
| 3. Diazotization and Hydrolysis | Oxidation | 2-Fluoro-5-methylaniline | 4-Fluoro-3-methoxytoluene | ~80-90 | >98 | - |
| 4. Oxidation | Oxidation | 4-Fluoro-3-methoxytoluene | This compound | ~75-90 | >99 | Adapted from general procedures |
| Final Step: Hydrolysis of Methyl Ester | - | Methyl 4-fluoro-3-methoxybenzoate | This compound | 97 | >99 | [2] |
Note: Yields and purities for some steps are estimated based on analogous transformations and may vary depending on specific reaction conditions and scale.
Experimental Protocols
Route 1: Grignard Carboxylation
This route provides a robust method for the synthesis of this compound starting from 2-Fluoro-5-methylaniline.
-
Diazotization: To a stirred solution of 2-Fluoro-5-methylaniline (1.0 eq) in a mixture of hydrobromic acid (48%, 3.0 eq) and water, a solution of sodium nitrite (1.05 eq) in water is added dropwise at 0-5 °C. The reaction mixture is stirred for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
Sandmeyer Reaction: In a separate vessel, a solution of copper(I) bromide (1.2 eq) in hydrobromic acid (48%) is prepared. The cold diazonium salt solution is then added slowly to the copper(I) bromide solution at a temperature maintained between 50-60°C.
-
Work-up: After the addition is complete, the mixture is stirred for 1-2 hours at 60°C. The reaction mixture is then cooled to room temperature and extracted with a suitable organic solvent (e.g., dichloromethane). The organic layers are combined, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude 4-Bromo-3-fluorotoluene.
-
Purification: The crude product can be purified by vacuum distillation.
-
Reaction Setup: To a solution of 4-Bromo-3-fluorotoluene (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add sodium methoxide (1.2 eq) portion-wise at room temperature.
-
Reaction Conditions: The reaction mixture is then heated to 80-100°C and stirred for 4-6 hours, or until the reaction is complete as monitored by TLC or GC.
-
Work-up: The reaction mixture is cooled to room temperature and poured into ice-water. The resulting mixture is extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by vacuum distillation to afford pure 1-Bromo-4-fluoro-3-methoxybenzene.
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq). Add a small amount of anhydrous tetrahydrofuran (THF) and a crystal of iodine to initiate the reaction. A solution of 1-Bromo-4-fluoro-3-methoxybenzene (1.0 eq) in anhydrous THF is then added dropwise from the dropping funnel at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
Carboxylation: The Grignard reagent solution is cooled to 0°C and then poured slowly over crushed dry ice (solid CO2, excess) with vigorous stirring.
-
Work-up: After the addition is complete, the mixture is allowed to warm to room temperature, and the excess THF is removed under reduced pressure. The resulting magnesium salt is hydrolyzed by the slow addition of cold 1M hydrochloric acid until the solution is acidic (pH ~2).
-
Isolation and Purification: The precipitated solid is collected by filtration, washed with cold water, and dried. The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Route 2: Oxidation of 4-Fluoro-3-methoxytoluene
This route is a classic industrial approach for the preparation of aromatic carboxylic acids.
The synthesis of the starting material, 4-Fluoro-3-methoxytoluene, can be achieved from 2-Fluorotoluene through a three-step sequence of nitration, reduction, and a subsequent diazotization followed by hydrolysis in the presence of methanol. The procedures are standard and can be adapted from established industrial processes.
-
Reaction Setup: A mixture of 4-Fluoro-3-methoxytoluene (1.0 eq), a catalyst such as cobalt(II) acetate or manganese(II) acetate, and a bromide source (e.g., sodium bromide) in acetic acid is charged into a pressure reactor.
-
Oxidation: The reactor is pressurized with air or oxygen, and the mixture is heated to 150-200°C. The reaction is maintained at this temperature and pressure until the oxidation is complete.
-
Work-up: After cooling and depressurizing the reactor, the reaction mixture is poured into water. The precipitated crude this compound is collected by filtration.
-
Purification: The crude acid is washed with water to remove the catalyst and solvent residues and can be further purified by recrystallization.
Final Step: Hydrolysis of Methyl 4-fluoro-3-methoxybenzoate
This high-yielding step can be used to produce the final acid from its methyl ester, which may be an intermediate in other synthetic routes or prepared directly.
-
Reaction: Methyl 4-fluoro-3-methoxybenzoate (1.0 eq) is dissolved in methanol. An aqueous solution of sodium hydroxide (4.0 eq) is added, and the mixture is stirred at room temperature for 4 hours.[2]
-
Work-up: The methanol is removed under reduced pressure. The residue is dissolved in water, and the pH is adjusted to 4 with 1N HCl, leading to the precipitation of the product.[2]
-
Isolation: The solid is collected by filtration, washed with water, and dried to give this compound as a white solid.[2]
Visualized Workflows
Grignard Carboxylation Workflow
Caption: Workflow for the synthesis of this compound via Grignard Carboxylation.
Oxidation Workflow
Caption: Workflow for the synthesis of this compound via Oxidation.
Safety Considerations for Scale-up
-
Grignard Reaction: Grignard reagents are highly reactive, pyrophoric, and react violently with water and protic solvents. The reaction must be carried out under strictly anhydrous conditions and under an inert atmosphere (e.g., nitrogen or argon). Diethyl ether and THF are highly flammable solvents.
-
Sandmeyer Reaction: Diazonium salts can be explosive when isolated in dry form. These reactions should be carried out in solution at low temperatures and the diazonium salt should be used immediately.
-
Oxidation: High-pressure oxidation reactions require specialized equipment and careful monitoring of temperature and pressure to avoid runaway reactions.
-
General Precautions: All manipulations should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. Emergency procedures for fires and chemical spills should be in place.
References
Application Notes and Protocols: Synthesis of 4-Fluoro-3-methoxybenzoyl Chloride and its Relevance in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of 4-fluoro-3-methoxybenzoyl chloride from 4-fluoro-3-methoxybenzoic acid using thionyl chloride. It also explores the application of the resulting acyl chloride in the synthesis of biologically active molecules, with a focus on their interaction with G-protein-coupled receptor (GPCR) signaling pathways implicated in cancer.
Introduction
4-Fluoro-3-methoxybenzoyl chloride is a valuable intermediate in organic synthesis, particularly in the fields of medicinal chemistry and agrochemistry. The presence of the fluorine atom and the methoxy group on the aromatic ring can significantly influence the physicochemical properties and biological activity of derivative compounds. Its synthesis from the corresponding carboxylic acid is a fundamental transformation, typically achieved through the use of a chlorinating agent such as thionyl chloride. This conversion to the more reactive acyl chloride facilitates subsequent reactions, including the formation of amides and esters, which are key functional groups in many pharmaceutical agents.
Reaction of this compound with Thionyl Chloride
The reaction of this compound with thionyl chloride is a nucleophilic acyl substitution that converts the carboxylic acid into the corresponding acyl chloride. The reaction proceeds with the evolution of sulfur dioxide and hydrogen chloride as gaseous byproducts. A catalytic amount of N,N-dimethylformamide (DMF) is often employed to accelerate the reaction.
Reaction Scheme:
Quantitative Data Summary
The following table summarizes typical reaction parameters for the conversion of substituted benzoic acids to their corresponding benzoyl chlorides using thionyl chloride, based on literature precedents for similar substrates.
| Parameter | Value/Range | Notes |
| Reactants | ||
| This compound | 1.0 equivalent | Starting material |
| Thionyl chloride (SOCl₂) | 1.5 - 3.0 equivalents | Reagent and often solvent |
| N,N-Dimethylformamide (DMF) | Catalytic amount (e.g., a few drops) | Catalyst |
| Reaction Conditions | ||
| Temperature | Room temperature to reflux (approx. 79 °C) | The reaction is often initiated at room temperature and may be heated to ensure completion. |
| Reaction Time | 1 - 4 hours | Monitored by the cessation of gas evolution (SO₂ and HCl). |
| Solvent | Neat (excess thionyl chloride) or an inert solvent like toluene or dichloromethane | The choice of solvent depends on the scale and desired reaction conditions. |
| Work-up and Purification | ||
| Excess Reagent Removal | Distillation under reduced pressure | Excess thionyl chloride is volatile and can be removed on a rotary evaporator. |
| Purification | Distillation or use in the next step without further purification | The crude product is often of sufficient purity for subsequent reactions. |
| Yield | Typically >90% | High yields are generally achieved for this type of transformation. |
Experimental Protocols
Protocol 1: Synthesis of 4-Fluoro-3-methoxybenzoyl Chloride
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF)
-
Anhydrous toluene (optional, for azeotropic removal of residual thionyl chloride)
-
Round-bottom flask
-
Reflux condenser with a gas outlet connected to a scrubber (to neutralize HCl and SO₂ fumes)
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equivalent).
-
Under a fume hood, cautiously add an excess of thionyl chloride (e.g., 2.0 equivalents).
-
Add a catalytic amount of DMF (e.g., 2-3 drops).
-
Stir the mixture at room temperature. Vigorous evolution of gas (HCl and SO₂) should be observed.
-
Once the initial effervescence subsides, heat the reaction mixture to reflux (approximately 79 °C) and maintain for 1-3 hours, or until the gas evolution ceases.
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess thionyl chloride under reduced pressure using a rotary evaporator.
-
(Optional) To ensure complete removal of residual thionyl chloride, add anhydrous toluene to the crude product and evaporate again under reduced pressure.
-
The resulting crude 4-fluoro-3-methoxybenzoyl chloride can be used directly in the next synthetic step or purified by vacuum distillation.
Application in Drug Discovery: Targeting GPCR Signaling in Cancer
Derivatives of 4-fluoro-3-methoxybenzoyl chloride have been investigated as potent anticancer agents. For instance, a series of 4-substituted methoxybenzoyl-aryl-thiazoles have shown significant antiproliferative activity against melanoma and prostate cancer cells. These compounds were designed based on inhibitors of G-protein-coupled receptor (GPCR) signaling pathways, which are frequently dysregulated in cancer.
GPCRs are the largest family of cell-surface receptors and play a crucial role in signal transduction, regulating a wide array of physiological processes.[1] In cancer, aberrant GPCR signaling can promote cell proliferation, survival, invasion, and metastasis.[1][2]
Diagram: Simplified GPCR Signaling Pathway in Cancer
The following diagram illustrates a simplified GPCR signaling cascade that can be a target for anticancer therapies. Upon ligand binding, the GPCR activates a heterotrimeric G-protein, leading to the activation of downstream effectors such as phospholipase C (PLC) and subsequent signaling cascades involving protein kinase C (PKC) and mitogen-activated protein kinases (MAPK), ultimately influencing gene expression and promoting cancer cell proliferation and survival.
Caption: Simplified GPCR signaling pathway in cancer.
Diagram: Experimental Workflow for Synthesis and Biological Evaluation
The following diagram outlines a typical experimental workflow for the synthesis of bioactive compounds from 4-fluoro-3-methoxybenzoyl chloride and their subsequent biological evaluation.
Caption: Experimental workflow for drug discovery.
References
The Versatility of 4-Fluoro-3-methoxybenzoic Acid in the Synthesis of Bioactive Molecules: Applications and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: 4-Fluoro-3-methoxybenzoic acid has emerged as a valuable and versatile building block in the realm of medicinal chemistry and drug discovery. Its unique substitution pattern, featuring both a fluorine atom and a methoxy group on the benzoic acid core, imparts favorable physicochemical properties to derivative molecules, often leading to enhanced biological activity, metabolic stability, and target selectivity. This application note explores the utility of this compound in the synthesis of potent bioactive molecules, with a focus on kinase inhibitors, and provides detailed protocols for their preparation and evaluation.
Application in the Synthesis of G Protein-Coupled Receptor Kinase 2 (GRK2) Inhibitors
G protein-coupled receptor kinase 2 (GRK2) is a serine/threonine kinase that plays a pivotal role in the desensitization of G protein-coupled receptors (GPCRs). Elevated GRK2 activity is implicated in the pathophysiology of several cardiovascular diseases, including heart failure. Consequently, the development of potent and selective GRK2 inhibitors is a promising therapeutic strategy. This compound serves as a key scaffold for the synthesis of such inhibitors.
Quantitative Data for GRK2 Inhibitors
The following table summarizes the in vitro potency of a series of synthesized GRK2 inhibitors, highlighting the impact of structural modifications on their activity. The core structure of these inhibitors is based on a substituted benzamide scaffold derived from a close analog of this compound.
| Compound ID | Modification | GRK2 IC50 (nM) | PKA IC50 (µM) | ROCK1 IC50 (µM) | Selectivity for GRK2 vs. PKA | Selectivity for GRK2 vs. ROCK1 |
| 12a | 2,6-difluorobenzylamide | 300 | >100 | 0.85 | >333-fold | 2.8-fold |
| 12e | 2-methoxybenzylamide | 60 | >100 | 0.057 | >1667-fold | 0.95-fold |
| 12f | 3-methoxybenzylamide | 840 | >100 | 0.34 | >119-fold | 0.4-fold |
| 12g | 4-methoxybenzylamide | 1100 | >100 | 0.38 | >91-fold | 0.35-fold |
| 12h | 2-pyridylamide | 30 | 0.5 | 0.02 | 17-fold | 0.67-fold |
| 12n | 2,6-dimethoxybenzylamide | 130 | >100 | >100 | >769-fold | >769-fold |
Data adapted from a study on structurally related compounds.[1]
Experimental Protocols
General Synthesis of N-Aryl-4-fluoro-3-methoxybenzamides (Adapted Protocol)
This protocol is adapted from the synthesis of structurally similar kinase inhibitors and can be applied for the synthesis of a library of N-aryl-4-fluoro-3-methoxybenzamides.
Step 1: Activation of this compound
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere, add oxalyl chloride (1.2 eq) dropwise at 0 °C.
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Stir the reaction mixture at room temperature for 2 hours or until the evolution of gas ceases.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude 4-fluoro-3-methoxybenzoyl chloride.
Step 2: Amide Coupling
-
Dissolve the crude 4-fluoro-3-methoxybenzoyl chloride in anhydrous DCM.
-
To this solution, add the desired aniline derivative (1.0 eq) and triethylamine (1.5 eq) at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-aryl-4-fluoro-3-methoxybenzamide.
In Vitro GRK2 Inhibition Assay
The inhibitory activity of the synthesized compounds against GRK2 can be determined using a radiometric kinase assay.
-
Prepare a reaction mixture containing GRK2 enzyme, a peptide substrate (e.g., RRREEEEESAAA), and [γ-³²P]ATP in a kinase buffer.
-
Add varying concentrations of the test compounds to the reaction mixture.
-
Incubate the reaction at 30 °C for a specified time (e.g., 20 minutes).
-
Stop the reaction by spotting the mixture onto phosphocellulose paper.
-
Wash the paper extensively to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition at each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Signaling Pathways and Workflows
GRK2 Signaling Pathway and Inhibition
GRK2 plays a critical role in mediating the desensitization of GPCRs, a process essential for terminating signaling and preventing overstimulation. The following diagram illustrates the canonical GRK2 signaling pathway and the point of intervention by small molecule inhibitors.
Caption: GRK2-mediated GPCR desensitization and its inhibition.
Experimental Workflow for Synthesis and Evaluation
The logical flow from starting material to biological evaluation is a critical aspect of the drug discovery process. The following diagram outlines the experimental workflow described in this application note.
Caption: Workflow for synthesis and evaluation of inhibitors.
This compound is a highly valuable synthon for the generation of novel bioactive molecules. Its utility in the construction of potent and selective GRK2 inhibitors demonstrates its potential in addressing significant therapeutic needs. The provided protocols and workflows offer a foundational guide for researchers to explore the synthesis and biological evaluation of new chemical entities derived from this versatile starting material. Further exploration of derivatives of this compound is warranted to uncover new therapeutic agents for a range of diseases.
References
Troubleshooting & Optimization
Optimizing reaction conditions for 4-Fluoro-3-methoxybenzoic acid synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 4-Fluoro-3-methoxybenzoic acid. It includes detailed experimental protocols, troubleshooting guides in a frequently asked questions (FAQ) format, and quantitative data to aid in reaction optimization.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.
Primary Synthesis Route: Hydrolysis of Methyl 4-Fluoro-3-methoxybenzoate
| Question | Potential Causes | Solutions |
| FAQ 1: Why is my hydrolysis of methyl 4-fluoro-3-methoxybenzoate incomplete, resulting in low yield? | 1. Insufficient reaction time or temperature: The hydrolysis may not have proceeded to completion.[1] 2. Inadequate amount of base: An insufficient amount of sodium hydroxide will not fully saponify the ester.[2] 3. Poor solvent quality: The presence of excess water in the methanol can affect the reaction equilibrium. | 1. Increase reaction time and/or temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the disappearance of the starting material. Heating the reaction can increase the rate of hydrolysis.[1][3][4] 2. Use a stoichiometric excess of base: Typically, 4 equivalents of NaOH are used to ensure complete saponification.[2] 3. Use dry methanol: Ensure the methanol is of an appropriate grade and stored correctly to minimize water content. |
| FAQ 2: The final product is impure. What are the likely contaminants and how can I remove them? | 1. Unreacted starting material: Incomplete hydrolysis will leave residual methyl 4-fluoro-3-methoxybenzoate. 2. Side products from demethylation: Under harsh basic conditions or with certain impurities, demethylation of the methoxy group could occur. | 1. Optimize hydrolysis conditions: As per FAQ 1, ensure the hydrolysis reaction goes to completion. 2. Purification by recrystallization: Recrystallize the crude product from a suitable solvent system, such as ethanol/water or toluene, to remove impurities.[5][6] The desired product is a white to light yellow crystalline powder.[7] |
| FAQ 3: The isolated product is a salt instead of the free acid. What went wrong? | Incomplete acidification: The pH was not lowered sufficiently to protonate the carboxylate salt formed during the basic hydrolysis. | Adjust pH during workup: After the hydrolysis, ensure the pH of the aqueous solution is adjusted to be acidic (around pH 4) using an acid like 1N HCl to precipitate the free this compound.[2] |
Alternative Synthesis Route: From 4-Bromo-1-fluoro-2-methoxybenzene
| Question | Potential Causes | Solutions |
| FAQ 4: I am experiencing low yield in the Sandmeyer reaction to form 4-fluoro-3-methoxybenzonitrile. What are the common pitfalls? | 1. Incomplete diazotization: The initial formation of the diazonium salt from 4-fluoro-3-methoxyaniline may be incomplete.[8] 2. Decomposition of the diazonium salt: Diazonium salts are often unstable and can decompose if the temperature is not kept low.[8] 3. Issues with the copper(I) cyanide catalyst: The quality of the CuCN can affect the reaction's efficiency.[9] | 1. Ensure complete diazotization: Use a slight excess of sodium nitrite and maintain a low temperature (0-5 °C) during the diazotization step.[8][10] The completion of diazotization can be checked with starch-iodide paper.[8] 2. Strict temperature control: Keep the diazonium salt solution cold (0-5 °C) at all times before its use in the cyanation step.[10] 3. Use high-quality reagents: Ensure the copper(I) cyanide is pure and handle it under appropriate conditions. |
| FAQ 5: The final hydrolysis and demethylation step from the nitrile is not working efficiently. | 1. Reaction conditions are not harsh enough: The hydrolysis of the nitrile and cleavage of the methoxy group often require strong acidic conditions and elevated temperatures.[10] 2. Presence of impurities from the previous step: Impurities from the Sandmeyer reaction can interfere with the hydrolysis. | 1. Use strong acid and heat: Refluxing with a strong acid like 48% hydrobromic acid at around 90 °C for several hours is a common procedure.[10] 2. Purify the intermediate: Purify the 4-fluoro-3-methoxybenzonitrile intermediate before proceeding to the hydrolysis step. |
Data Presentation
Table 1: Comparison of Reaction Conditions for the Hydrolysis of Methyl 4-Fluoro-3-methoxybenzoate
| Parameter | Condition 1 |
| Starting Material | Methyl 4-fluoro-3-methoxybenzoate |
| Base | Sodium Hydroxide (NaOH) |
| Solvent | Methanol/Water |
| Temperature | Room Temperature (20 °C) |
| Reaction Time | 4 hours |
| Yield | 97%[2] |
Table 2: Overview of an Alternative Synthesis Route from 4-Bromo-1-fluoro-2-methoxybenzene
| Step | Reaction | Key Reagents | Temperature | Time |
| 1 | Amination | Aqueous Ammonia, Copper(I) Chloride | 120 °C | 8 hours |
| 2 | Diazotization | Sodium Nitrite, Hydrobromic Acid | 0-5 °C | - |
| 3 | Sandmeyer Reaction (Cyanation) | Copper(I) Cyanide, Acetic Acid | Reflux | 2 hours |
| 4 | Hydrolysis & Demethylation | 48% Hydrobromic Acid | 90 °C | 6 hours |
Experimental Protocols
Protocol 1: Synthesis of this compound by Hydrolysis of Methyl 4-fluoro-3-methoxybenzoate [2]
-
Dissolve methyl 4-fluoro-3-methoxybenzoate (11 g, 59.8 mmol) in methanol (100 mL).
-
Add a solution of sodium hydroxide (9.5 g, 240 mmol) in water (20 mL).
-
Stir the reaction mixture at room temperature for 4 hours.
-
Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of hexanes and ethyl acetate as the mobile phase).[4]
-
Upon completion, remove the methanol by distillation under reduced pressure.
-
Dissolve the residue in water (100 mL).
-
Adjust the pH of the solution to 4 with 1N HCl. A precipitate should form.
-
Collect the solid by filtration.
-
Wash the solid with water (3 x 50 mL).
-
Dry the solid to obtain this compound as a white to light yellow crystalline powder.
Protocol 2: Synthesis of 4-Fluoro-3-hydroxybenzoic acid from 4-Bromo-1-fluoro-2-methoxybenzene (leading to a related compound) [10]
This protocol outlines the synthesis of a related compound, 4-fluoro-3-hydroxybenzoic acid, which can be a precursor or an alternative final product depending on the research needs.
-
Amination: Dissolve 4-bromo-1-fluoro-2-methoxybenzene (10 g, 0.042 mol) in concentrated aqueous ammonia (100 mL) in a sealed tube. Add copper(I) chloride (1.2 g, 0.012 mol) as a catalyst. Heat the mixture at 120 °C for 8 hours. After cooling, extract the product with ethyl acetate. Dry and concentrate the organic layer to yield 4-fluoro-3-methoxyaniline.
-
Diazotization: Dissolve the crude aniline in 48% HBr (60 mL) and cool to 0–5 °C. Slowly add a cold aqueous solution of sodium nitrite (3.1 g, 0.045 mol) dropwise while maintaining the temperature below 5 °C.
-
Sandmeyer Reaction: Slowly add the cold diazonium salt solution to a refluxing solution of CuCN (5.5 g, 0.06 mol) in acetic acid (50 mL). Reflux the mixture for 2 hours.
-
Hydrolysis and Demethylation: Take the crude nitrile from the previous step in 48% hydrobromic acid (150 mL) and heat at 90 °C under reflux for 6 hours. After completion, cool the mixture and neutralize with aqueous sodium bicarbonate. Filter the precipitated solid, wash with cold water, and recrystallize from ethanol-water to yield pure 4-fluoro-3-hydroxybenzoic acid.
Visualizations
Caption: Primary synthesis route for this compound.
Caption: A logical workflow for troubleshooting the synthesis.
References
- 1. Hydrolysis and saponification of methyl benzoates - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. globalscientificjournal.com [globalscientificjournal.com]
- 4. benchchem.com [benchchem.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 7. CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And [quickcompany.in]
Technical Support Center: Synthesis of 4-Fluoro-3-methoxybenzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 4-Fluoro-3-methoxybenzoic acid. The information is tailored for researchers, scientists, and professionals in drug development.
Synthesis Route 1: Hydrolysis of Methyl 4-fluoro-3-methoxybenzoate
This route involves the saponification of the corresponding methyl ester to yield the carboxylic acid. It is a straightforward and high-yielding method.
Frequently Asked Questions (FAQs)
Q1: What is the typical yield and purity of this compound synthesized by this method?
A1: The reported yield is typically high, around 97%, with a purity often exceeding 98%.[1]
Q2: What are the most common impurities to expect from this synthesis?
A2: The most probable impurity is the unreacted starting material, Methyl 4-fluoro-3-methoxybenzoate, due to incomplete hydrolysis. Other potential but less common impurities could arise from contaminants in the starting material or side reactions under harsh basic conditions, though these are generally minimal.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be monitored by Thin Layer Chromatography (TLC). The disappearance of the starting material (methyl ester) spot and the appearance of the product spot (carboxylic acid) at a lower Rf value will indicate the reaction is proceeding. The product, being a carboxylic acid, will show tailing on a standard silica plate, which can be suppressed by adding a small amount of acetic acid to the eluent.
Troubleshooting Guide
| Problem | Probable Cause(s) | Solution(s) |
| Low Yield | 1. Incomplete hydrolysis. 2. Product loss during workup. | 1. Extend the reaction time or slightly increase the reaction temperature. Ensure sufficient equivalents of base are used. 2. During acidification, ensure the pH is low enough to fully precipitate the carboxylic acid. Avoid excessive washing of the precipitate. |
| Product is an oil or fails to crystallize | 1. Presence of significant amounts of unreacted starting material. 2. Insufficient acidification. | 1. Ensure the hydrolysis was complete by checking TLC. If incomplete, the reaction mixture can be reheated with additional base. 2. Check the pH of the aqueous solution after adding acid. It should be sufficiently acidic (pH ~2-3) to ensure complete protonation of the carboxylate. |
| Product has a low melting point | Presence of impurities, most likely the starting methyl ester. | Recrystallize the product from a suitable solvent system, such as an ethanol/water mixture, to remove the more soluble ester. |
| Discolored Product | Contaminants in the starting material or solvent. | Treat the solution with activated charcoal during the recrystallization process before hot filtration. |
Experimental Protocol: Hydrolysis of Methyl 4-fluoro-3-methoxybenzoate
-
Reaction Setup: Dissolve Methyl 4-fluoro-3-methoxybenzoate (1 equivalent) in methanol.
-
Saponification: Add an aqueous solution of sodium hydroxide (4 equivalents) to the methanol solution.
-
Reaction: Stir the mixture at room temperature for approximately 4 hours.[1]
-
Solvent Removal: Remove the methanol under reduced pressure.
-
Workup: Dissolve the residue in water and acidify with 1N HCl to a pH of approximately 4.[1]
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the solid with water to remove any inorganic salts.
-
Drying: Dry the purified this compound.
Visualization: Synthetic Workflow
Caption: Workflow for the synthesis of this compound via hydrolysis.
Synthesis Route 2: From 4-Bromo-1-fluoro-2-methoxybenzene
This multi-step synthesis involves the conversion of the bromo-compound to a nitrile or an amine, followed by further reactions to obtain the final carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the key steps in this synthetic pathway?
A1: There are two main variations. The first involves a copper(I) cyanide-mediated cyanation of 4-bromo-1-fluoro-2-methoxybenzene to form 4-fluoro-3-methoxybenzonitrile, which is then hydrolyzed. The second route involves amination to form 4-fluoro-3-methoxyaniline, followed by a Sandmeyer reaction to introduce the nitrile group, and then hydrolysis.[2]
Q2: What are the potential impurities associated with the cyanation route?
A2: Potential impurities include unreacted 4-bromo-1-fluoro-2-methoxybenzene, residual copper salts, and byproducts from the hydrolysis of the nitrile, such as the corresponding amide if the hydrolysis is incomplete.
Q3: What are the common side products in the Sandmeyer reaction step of the second route?
A3: The Sandmeyer reaction can have various side products. These can include phenol derivatives (from reaction with water), and azo-coupling products if the diazonium salt reacts with an activated aromatic ring.
Troubleshooting Guide
| Problem | Probable Cause(s) | Solution(s) |
| Low yield in the cyanation step | 1. Incomplete reaction. 2. Deactivation of the copper cyanide catalyst. | 1. Ensure anhydrous conditions and a suitable polar aprotic solvent like DMF. Consider longer reaction times or higher temperatures.[2] 2. Use freshly prepared or high-quality copper(I) cyanide. |
| Formation of a dark-colored product after the Sandmeyer reaction | Formation of azo-coupling byproducts or other polymeric materials. | Maintain a low temperature (0-5 °C) during the diazotization and Sandmeyer reaction. Ensure slow and controlled addition of reagents. |
| Product contains residual starting material (4-bromo-1-fluoro-2-methoxybenzene) | Incomplete conversion in the initial cyanation or amination step. | Optimize the reaction conditions of the first step (e.g., reaction time, temperature, catalyst loading). Purification by recrystallization or column chromatography may be necessary. |
| Incomplete hydrolysis of the nitrile intermediate | Insufficiently harsh hydrolysis conditions (acid/base concentration, temperature, or reaction time). | Use a stronger acid or base, increase the reaction temperature, or prolong the reaction time. Monitor the reaction by TLC or HPLC to ensure complete conversion of the nitrile and any amide intermediate. |
Experimental Protocol: Synthesis from 4-Bromo-1-fluoro-2-methoxybenzene (Cyanation Route)
-
Cyanation: React 4-bromo-1-fluoro-2-methoxybenzene with copper(I) cyanide in a polar aprotic solvent such as DMF under reflux for an extended period (e.g., 24 hours).[2]
-
Filtration: After cooling, filter the reaction mixture to remove copper salts.
-
Solvent Removal: Remove the solvent from the filtrate under reduced pressure.
-
Hydrolysis: Subject the crude 4-fluoro-3-methoxybenzonitrile to hydrolysis using a strong acid (e.g., hydrobromic acid) or base under heating.
-
Workup and Isolation: After cooling, adjust the pH to precipitate the carboxylic acid, which is then collected by filtration, washed, and dried.
Visualization: Troubleshooting Logic
Caption: Troubleshooting logic for identifying the source of impurities.
References
Technical Support Center: Purification of Crude 4-Fluoro-3-methoxybenzoic Acid
This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for the purification of crude 4-Fluoro-3-methoxybenzoic acid.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented below.
| Property | Value | Reference |
| Molecular Formula | C₈H₇FO₃ | [1][2] |
| Molecular Weight | 170.14 g/mol | [1][2] |
| Appearance | White to light yellow/orange crystalline powder | [1][3] |
| Melting Point | 205 - 209 °C | [1] |
| pKa | 4.02 ± 0.10 (Predicted) | [3] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
Common impurities can include unreacted starting materials (e.g., methyl 4-fluoro-3-methoxybenzoate), neutral organic byproducts, colored tars, and inorganic salts from the synthesis and workup steps.[4][5]
Q2: Which purification method should I try first?
For most applications, acid-base extraction is an excellent first choice. It is highly effective at separating the acidic product from neutral or basic impurities.[6][7] If the crude product is already of reasonable purity and mainly contains soluble impurities, recrystallization is a powerful technique to achieve high purity.[8]
Q3: How do I select a suitable solvent for recrystallization?
The ideal solvent is one in which this compound has high solubility when hot (near the solvent's boiling point) and low solubility when cold.[9] A mixed solvent system, such as ethanol/water, can often provide the ideal solubility characteristics.[5] It is crucial to perform small-scale solubility tests with various solvents to determine the best option.
Q4: My product "oils out" instead of forming crystals during recrystallization. What should I do?
"Oiling out" occurs when the solid melts before it dissolves, often because the solvent's boiling point is higher than the compound's melting point or due to significant impurities. To resolve this, reheat the solution to dissolve the oil, add a small amount of additional hot solvent to reduce saturation, and allow it to cool more slowly.[10][11] If the problem persists, purification by another method, like acid-base extraction, may be necessary first.
Q5: What is the principle of acid-base extraction for this compound?
This technique leverages the acidic nature of the carboxylic acid group.[12] When the crude mixture (dissolved in an organic solvent) is washed with an aqueous base (e.g., NaOH), the acidic this compound is deprotonated to form its water-soluble salt. This salt transfers to the aqueous layer, leaving non-acidic impurities behind in the organic layer.[6][13] The layers are separated, and the aqueous layer is then acidified (e.g., with HCl) to regenerate the pure, water-insoluble acid, which precipitates and can be collected by filtration.[4][12]
Q6: When is column chromatography the best choice for purification?
Column chromatography is ideal for separating compounds with similar functionalities but different polarities.[14] It should be considered when both acid-base extraction and recrystallization fail to remove a persistent impurity, or when separating the target acid from other acidic compounds with different polarities.[15]
Troubleshooting Guides
Guide 1: Recrystallization Issues
// Troubleshooting Nodes no_crystals [label="Problem: No Crystals", fillcolor="#EA4335", fontcolor="#FFFFFF"]; fix_no_crystals [label="1. Scratch flask inner wall.\n2. Add a seed crystal.\n3. Evaporate some solvent & re-cool.", fillcolor="#F1F3F4", fontcolor="#202124"]; oiled_out [label="Problem: Oiling Out", fillcolor="#EA4335", fontcolor="#FFFFFF"]; fix_oiled_out [label="1. Reheat to dissolve oil.\n2. Add more hot solvent.\n3. Cool solution even slower.", fillcolor="#F1F3F4", fontcolor="#202124"]; poor_yield [label="Problem: Low Yield", fillcolor="#EA4335", fontcolor="#FFFFFF"]; fix_poor_yield [label="1. Too much solvent was used.\n2. Cool filtrate further in an ice bath.\n3. Recover material from mother liquor.", fillcolor="#F1F3F4", fontcolor="#202124"];
// Connections start -> dissolve -> cool -> crystals_form; crystals_form -> oiling_out [label="Yes"]; crystals_form -> no_crystals [label="No"]; no_crystals -> fix_no_crystals -> cool;
oiling_out -> low_yield [label="No"]; oiling_out -> oiled_out [label="Yes"]; oiled_out -> fix_oiled_out -> cool;
low_yield -> end_ok [label="Yes"]; low_yield -> poor_yield [label="No"]; poor_yield -> fix_poor_yield; } Caption: A logical workflow for troubleshooting common recrystallization issues.
| Problem | Possible Cause(s) | Solution(s) |
| No crystals form upon cooling | The solution is not saturated (too much solvent was used). The solution is supersaturated and requires a nucleation site. | 1. Reheat the solution to evaporate some solvent and cool again.[11] 2. Induce crystallization by scratching the inside of the flask with a glass rod or adding a "seed" crystal of the pure compound.[9] |
| Product "oils out" | The boiling point of the solvent is higher than the melting point of the solute/impurity mixture. The rate of cooling is too fast. | 1. Reheat the mixture to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool much more slowly.[11] 2. Consider a different solvent with a lower boiling point. |
| Low recovery yield | Too much solvent was used, leaving a significant amount of product in the mother liquor. Premature crystallization during hot filtration. The crystals were washed with solvent that was not ice-cold. | 1. Reduce the volume of the mother liquor by evaporation and cool to recover a second crop of crystals. 2. Ensure the filtration apparatus is pre-heated before hot filtration. 3. Always wash the collected crystals with a minimal amount of ice-cold solvent.[8] |
| Crystals are colored | Colored impurities are present in the crude material. | Before hot filtration, add a small amount of activated charcoal to the hot solution, swirl for a few minutes to adsorb the impurities, and then perform the hot filtration to remove the charcoal.[5] |
Guide 2: Acid-Base Extraction Issues
| Problem | Possible Cause(s) | Solution(s) |
| Emulsion forms between layers | Vigorous shaking of the separatory funnel. High concentration of surfactant-like impurities. | 1. Gently swirl or invert the funnel instead of shaking vigorously.[16] 2. Add a saturated aqueous NaCl solution (brine) to increase the ionic strength of the aqueous layer, which helps break the emulsion.[16] 3. Let the mixture stand for a longer period. If the emulsion persists, filter the mixture through a plug of glass wool.[16] |
| Low yield after acidification | Incomplete extraction into the aqueous base. Incomplete precipitation upon acidification (incorrect pH). | 1. Perform multiple extractions (e.g., 3 times) with the aqueous base to ensure complete transfer of the carboxylate salt. 2. Check the pH with litmus or pH paper after adding acid. Continue adding acid until the solution is distinctly acidic (pH ~2-3) to ensure full precipitation.[12] |
| Product is still impure | Incomplete separation of layers. The organic impurity is also slightly acidic. | 1. Allow adequate time for layers to separate fully before draining. 2. If impurities are also acidic, consider using a weaker base like sodium bicarbonate (NaHCO₃), which will selectively react with the stronger carboxylic acid but not with less acidic impurities (like phenols).[12] |
| No precipitate forms on acidification | The product is more soluble in water than expected. The concentration of the product is too low. | 1. Cool the acidified solution in an ice bath to decrease solubility. 2. If no solid forms, extract the acidified aqueous solution with a fresh portion of an organic solvent (e.g., ethyl acetate or dichloromethane) to recover the purified acid.[12] |
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of ~20-30 mg of the crude acid in ~0.5 mL of various solvents (e.g., water, ethanol, ethyl acetate, toluene, or mixed solvents like ethanol/water) at room temperature and at boiling. A good solvent will dissolve the crude solid when hot but not when cold.[17]
-
Dissolution: Place the crude this compound into an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture on a hot plate with stirring. Add the minimum amount of hot solvent required to completely dissolve the solid.[9]
-
Decolorization (Optional): If the solution is colored, remove it from the heat, add a small spatula tip of activated charcoal, and swirl. Reheat the mixture to boiling for a few minutes.
-
Hot Filtration: Pre-heat a stemless funnel with fluted filter paper over a clean Erlenmeyer flask. Quickly filter the hot solution to remove any insoluble impurities (and charcoal, if used).
-
Crystallization: Cover the flask containing the filtrate and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[17]
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Allow the crystals to dry completely in the air or in a desiccator. Determine the melting point and yield of the purified product.
Protocol 2: Purification by Acid-Base Extraction
// Connections start -> add_base -> mix -> separate; separate -> org_layer [label="Top/Bottom Layer"]; separate -> aq_layer [label="Other Layer"]; aq_layer -> acidify -> precipitate -> filter -> wash_dry -> end; } Caption: Standard workflow for purifying this compound.
-
Dissolution: Dissolve the crude solid in a suitable organic solvent like ethyl acetate or dichloromethane in an Erlenmeyer flask.
-
Extraction: Transfer the solution to a separatory funnel. Add an equal volume of a 1M aqueous solution of sodium hydroxide (NaOH). Stopper the funnel and invert it several times, venting frequently to release any pressure.
-
Separation: Place the funnel in a ring stand and allow the layers to fully separate.[7]
-
Collection: Drain the lower aqueous layer into a clean Erlenmeyer flask. If any neutral or basic impurities are desired, the organic layer can be saved and processed separately. For higher recovery, the organic layer can be extracted again with fresh NaOH solution, and the aqueous layers combined.
-
Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise while stirring until the solution becomes strongly acidic (test with pH paper). This compound will precipitate as a white solid.[13]
-
Isolation: Collect the purified solid by vacuum filtration, wash with a small amount of ice-cold water, and dry thoroughly.
Protocol 3: Purification by Column Chromatography
-
Stationary Phase Selection: Silica gel is the most common stationary phase for purifying acidic compounds.[14][15]
-
Mobile Phase (Eluent) Selection: Use thin-layer chromatography (TLC) to determine a suitable eluent system. Start with a non-polar solvent like hexanes and gradually increase polarity by adding ethyl acetate. The ideal system gives the target compound an Rf value of ~0.3. A small amount of acetic acid (~1%) can be added to the eluent to reduce "tailing" of the acidic compound on the silica gel.
-
Column Packing: Pack a glass column with silica gel using a slurry method (mixing silica with the initial eluent and pouring it into the column).[18] Ensure the packing is uniform and free of air bubbles.[15]
-
Sample Loading: Dissolve the crude product in a minimum amount of the eluent and carefully load it onto the top of the silica column.[18]
-
Elution: Add the eluent to the top of the column and begin collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds of increasing polarity.[19]
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C8H7FO3 | CID 598436 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound Six Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. vernier.com [vernier.com]
- 7. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. sweetstudy.com [sweetstudy.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. people.chem.umass.edu [people.chem.umass.edu]
- 14. orgchemboulder.com [orgchemboulder.com]
- 15. web.uvic.ca [web.uvic.ca]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. web.mnstate.edu [web.mnstate.edu]
- 18. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 19. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis of 4-Fluoro-3-methoxybenzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Fluoro-3-methoxybenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce this compound?
A1: The three most prevalent synthetic strategies for this compound are:
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Grignard Reaction and Carboxylation: This involves the formation of a Grignard reagent from an appropriately substituted bromobenzene, followed by reaction with carbon dioxide.
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Oxidation of 4-Fluoro-3-methoxybenzaldehyde: This method utilizes an oxidizing agent to convert the aldehyde functional group to a carboxylic acid.
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Saponification of Methyl 4-Fluoro-3-methoxybenzoate: This involves the hydrolysis of the corresponding methyl ester under basic conditions.
Q2: I am observing a significant amount of a non-polar impurity in my Grignard reaction. What is it likely to be and how can I minimize it?
A2: The most common non-polar impurity in a Grignard-based synthesis is a biphenyl derivative, formed via a Wurtz-type coupling reaction between the Grignard reagent and unreacted starting material. To minimize its formation, ensure a slow, controlled addition of the alkyl or aryl halide to the magnesium turnings to maintain a low concentration of the halide in the reaction mixture. Maintaining a moderate reaction temperature is also crucial, as higher temperatures can favor the coupling side reaction.
Q3: My oxidation reaction with potassium permanganate is giving a low yield and a complex mixture of products. What could be the issue?
A3: Over-oxidation is a common issue with strong oxidizing agents like potassium permanganate. This can lead to the formation of undesired byproducts and even cleavage of the aromatic ring under harsh conditions. To mitigate this, it is important to carefully control the reaction temperature, typically by using an ice bath during the addition of the permanganate solution. Using a milder oxidizing agent can also be a viable alternative.
Q4: The saponification of my methyl ester is incomplete. How can I drive the reaction to completion?
A4: Incomplete saponification can be due to insufficient reaction time, inadequate amount of base, or low reaction temperature. Ensure that at least a stoichiometric amount of a strong base like sodium hydroxide is used, and consider using a slight excess. Increasing the reaction time or temperature (e.g., by refluxing the reaction mixture) can also help to drive the hydrolysis to completion. Monitoring the reaction by Thin Layer Chromatography (TLC) until the starting ester spot disappears is recommended.
Q5: What is a suitable solvent for the recrystallization of this compound?
A5: A mixed solvent system of ethanol and water is often effective for the recrystallization of this compound. The crude product is dissolved in a minimal amount of hot ethanol, and then hot water is added dropwise until the solution becomes slightly turbid. Upon slow cooling, pure crystals of the desired acid should form. Toluene can also be a suitable recrystallization solvent.
Troubleshooting Guides
Synthetic Route 1: Grignard Reaction and Carboxylation
Problem: Low yield of this compound.
| Possible Cause | Troubleshooting Step |
| Incomplete formation of the Grignard reagent. | Ensure all glassware is rigorously dried to prevent quenching of the reagent by moisture. Use high-quality magnesium turnings and a suitable anhydrous ether solvent (e.g., THF or diethyl ether). |
| Reaction with atmospheric CO₂ before carboxylation. | Maintain a positive pressure of an inert gas (e.g., nitrogen or argon) throughout the reaction. |
| Inefficient carboxylation. | Use a large excess of freshly crushed dry ice (solid CO₂) to ensure complete reaction with the Grignard reagent. Add the Grignard solution to the dry ice, rather than the other way around, to maintain a high concentration of CO₂. |
| Formation of biphenyl byproduct. | Add the 4-bromo-1-fluoro-2-methoxybenzene solution to the magnesium turnings slowly and at a controlled rate to minimize the concentration of the unreacted bromide. Avoid excessively high reaction temperatures. |
Synthetic Route 2: Oxidation of 4-Fluoro-3-methoxybenzaldehyde
Problem: Formation of multiple unidentified byproducts.
| Possible Cause | Troubleshooting Step |
| Over-oxidation. | Carefully control the reaction temperature, especially during the addition of the oxidizing agent. Using an ice bath is recommended. Consider using a milder oxidizing agent if potassium permanganate proves too harsh. |
| Incomplete reaction. | Ensure a sufficient amount of the oxidizing agent is used. Monitor the reaction by TLC to confirm the complete consumption of the starting aldehyde. |
| Side reactions with the methoxy group. | While less common, harsh oxidation conditions could potentially affect the methoxy group. Using milder conditions and monitoring the reaction closely can help to avoid this. |
Synthetic Route 3: Saponification of Methyl 4-Fluoro-3-methoxybenzoate
Problem: Presence of starting material in the final product.
| Possible Cause | Troubleshooting Step |
| Incomplete hydrolysis. | Increase the reaction time and/or temperature (reflux). Ensure that at least a stoichiometric equivalent of a strong base (e.g., NaOH or KOH) is used. A slight excess of the base can be beneficial. |
| Re-esterification during workup. | After acidification to precipitate the carboxylic acid, ensure the product is thoroughly washed with water to remove any residual alcohol (methanol) that could potentially lead to re-esterification under acidic conditions, although this is generally a slow process at room temperature. |
Data Presentation
| Synthetic Route | Starting Material | Typical Yield | Key Side Products | Purity (Typical) |
| Grignard Carboxylation | 4-Bromo-1-fluoro-2-methoxybenzene | 60-75% | 5,5'-Difluoro-4,4'-dimethoxy-1,1'-biphenyl | >95% after purification |
| Aldehyde Oxidation | 4-Fluoro-3-methoxybenzaldehyde | 85-95% | Over-oxidation products (minor) | >98% after recrystallization |
| Ester Saponification | Methyl 4-fluoro-3-methoxybenzoate | >95%[1] | Unreacted starting material | >99% after purification[1] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Grignard Carboxylation
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Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq). Add a small crystal of iodine to activate the magnesium. Add anhydrous tetrahydrofuran (THF) to cover the magnesium. Prepare a solution of 4-bromo-1-fluoro-2-methoxybenzene (1.0 eq) in anhydrous THF in the dropping funnel. Add a small portion of the bromide solution to initiate the reaction. Once the reaction starts (indicated by bubbling and a color change), add the remaining bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture for an additional hour.
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Carboxylation: Crush a large excess of dry ice in a separate flask. Slowly pour the prepared Grignard reagent solution onto the crushed dry ice with vigorous stirring.
-
Workup: Allow the mixture to warm to room temperature. Slowly add 1 M hydrochloric acid to dissolve the magnesium salts and protonate the carboxylate. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from an ethanol/water mixture.
Protocol 2: Synthesis of this compound via Oxidation of 4-Fluoro-3-methoxybenzaldehyde
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Reaction Setup: In a round-bottom flask, dissolve 4-fluoro-3-methoxybenzaldehyde (1.0 eq) in a suitable solvent such as a mixture of acetone and water.
-
Oxidation: Cool the solution in an ice bath. Prepare a solution of potassium permanganate (KMnO₄) (approx. 1.5 eq) in water. Add the KMnO₄ solution dropwise to the aldehyde solution while maintaining the temperature below 10 °C. After the addition is complete, allow the reaction to stir at room temperature until the purple color of the permanganate has disappeared.
-
Workup: Quench the reaction by adding a saturated solution of sodium bisulfite until the brown manganese dioxide precipitate is dissolved. Acidify the solution with concentrated hydrochloric acid to a pH of ~2 to precipitate the carboxylic acid.
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Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from an ethanol/water mixture.[2]
Protocol 3: Synthesis of this compound via Saponification of Methyl 4-Fluoro-3-methoxybenzoate
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Reaction Setup: In a round-bottom flask, dissolve methyl 4-fluoro-3-methoxybenzoate (1.0 eq) in methanol.
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Saponification: Add an aqueous solution of sodium hydroxide (NaOH) (2.0 - 4.0 eq) to the ester solution.[1] Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.
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Workup: Cool the reaction mixture and remove the methanol under reduced pressure. Dissolve the residue in water and acidify with 1N hydrochloric acid to a pH of ~4 to precipitate the carboxylic acid.[1]
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Purification: Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and dry to obtain the pure this compound.[1]
Visualizations
Caption: Overview of synthetic routes to this compound.
Caption: Troubleshooting workflow for low yield in Grignard synthesis.
Caption: Troubleshooting workflow for oxidation side reactions.
References
Technical Support Center: 4-Fluoro-3-methoxybenzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of 4-Fluoro-3-methoxybenzoic acid during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the typical physical and chemical properties of this compound?
A1: Key properties are summarized in the table below. These values can be used as a reference for quality control.
| Property | Value | Reference |
| CAS Number | 82846-18-2 | [1][2] |
| Molecular Formula | C₈H₇FO₃ | [1][3] |
| Molecular Weight | 170.14 g/mol | [1][3] |
| Appearance | White to yellow to orange crystalline powder | [1][2] |
| Melting Point | 205 - 209 °C | [1][2] |
| Purity (Typical) | ≥ 95% - 98% | [1][4] |
| pKa | ~4.02 (Predicted) | [2] |
Q2: What are the common impurities encountered during the synthesis of this compound?
A2: Impurities can originate from starting materials, intermediates, or side reactions. The exact impurity profile depends on the synthetic route. A common synthesis involves the hydrolysis of Methyl 4-fluoro-3-methoxybenzoate.[5]
| Impurity | Common Origin |
| Methyl 4-fluoro-3-methoxybenzoate | Incomplete hydrolysis of the ester starting material.[5] |
| 4-Fluoro-3-hydroxybenzoic acid | Demethylation of the methoxy group under harsh acidic or high-temperature conditions.[6] |
| Starting materials from upstream synthesis | e.g., 2-Fluoro-5-methylaniline or 1-fluoro-2-methoxy-4-nitrobenzene, depending on the initial route.[7][8] |
| Colored Byproducts | Formation of highly conjugated systems from side reactions or oxidation of phenolic impurities.[6] |
Troubleshooting Guides
Problem 1: My final product has a yellow or orange discoloration.
-
Cause: Discoloration is typically due to the presence of minor, highly conjugated impurities or oxidized species. The product's appearance is naturally white to light yellow, but darker shades suggest impurities.[1][2]
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Solution 1: Recrystallization. This is the most effective method for removing colored impurities. An appropriate solvent will dissolve the desired compound at high temperatures but be a poor solvent at low temperatures, leaving the impurities behind in the mother liquor.
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Solution 2: Activated Carbon Treatment. During recrystallization, a small amount of activated carbon can be added to the hot solution to adsorb colored impurities. The carbon is then removed by hot filtration before allowing the solution to cool.
Problem 2: Analytical results (HPLC/NMR) show the presence of the starting ester (Methyl 4-fluoro-3-methoxybenzoate).
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Cause: The hydrolysis reaction did not go to completion. This can be due to insufficient reaction time, incorrect stoichiometry of the base (e.g., NaOH), or low reaction temperature.[5]
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Solution 1: Re-subject the product to hydrolysis conditions. Dissolve the impure product in the reaction solvent (e.g., methanol/water), add the base (e.g., sodium hydroxide), and stir at room temperature or with gentle heating for an extended period.[5] Monitor the reaction by TLC or HPLC until the starting ester is consumed.
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Solution 2: Purification via Acid-Base Extraction. Since the desired product is a carboxylic acid and the impurity is an ester, they can be separated based on their different acidities. See the detailed protocol below.
Problem 3: The final product has a lower-than-expected melting point and a broad melting range.
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Cause: This is a strong indication of the presence of impurities, which disrupt the crystal lattice of the pure compound.
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Solution: Purification is necessary. Recrystallization is the primary technique to improve purity and, consequently, sharpen the melting point.[9] If recrystallization is insufficient, column chromatography may be required for high-purity applications.
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol describes a general procedure for purifying the compound by recrystallization. The ideal solvent should be determined experimentally, but water or mixed solvent systems (e.g., ethanol/water) are common for polar organic acids.
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Solvent Selection: In a test tube, add ~50 mg of the impure compound. Add a few drops of the chosen solvent. If it dissolves at room temperature, the solvent is unsuitable. Heat the mixture. If the compound dissolves when hot but precipitates upon cooling, the solvent is suitable.
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Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the selected hot solvent to dissolve the solid completely. Use a stirring hot plate to maintain the temperature just below the solvent's boiling point.
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Decolorization (Optional): If the solution is colored, remove it from heat, add a very small amount of activated carbon, and then reheat with swirling for a few minutes.
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Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask. This step removes insoluble impurities (and activated carbon, if used).
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Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
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Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any remaining mother liquor.
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Drying: Dry the crystals in a vacuum oven or desiccator to remove all traces of solvent.
Protocol 2: Purification via Acid-Base Extraction
This method is effective for separating the acidic product from neutral impurities like the starting ester.
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Dissolution: Dissolve the crude product in an organic solvent such as ethyl acetate.
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Extraction: Transfer the solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Shake the funnel vigorously, venting frequently. The acidic this compound will react to form its water-soluble sodium salt and move to the aqueous layer, while neutral impurities remain in the organic layer.
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Separation: Allow the layers to separate and drain the lower aqueous layer into a clean beaker. Repeat the extraction of the organic layer with fresh NaHCO₃ solution to ensure complete recovery.
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Washing: Wash the combined aqueous extracts with fresh ethyl acetate to remove any residual neutral impurities.
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Acidification: Cool the aqueous layer in an ice bath and slowly add a dilute strong acid (e.g., 1M HCl) while stirring until the solution is acidic (pH ~2-3). The this compound will precipitate out as a solid.[5]
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Isolation: Collect the precipitated solid by vacuum filtration, wash with cold deionized water, and dry thoroughly.[5]
Visualizations
Caption: General workflow for the synthesis and purification of this compound.
Caption: Decision tree for troubleshooting common purity issues.
Caption: Logical workflow of purification via acid-base extraction.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 82846-18-2 [amp.chemicalbook.com]
- 3. This compound | C8H7FO3 | CID 598436 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Fluor-3-Methoxybenzoesäure, 95 %, Thermo Scientific Chemicals 5 g | Buy Online [thermofisher.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. WO2025109026A1 - Process for the preparation of 4-fluoro-3-methoxyaniline - Google Patents [patents.google.com]
- 8. This compound Six Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 9. youtube.com [youtube.com]
Technical Support Center: Synthesis of 4-Fluoro-3-methoxybenzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-fluoro-3-methoxybenzoic acid, a key intermediate in pharmaceutical and agrochemical development.[1] This guide is intended for researchers, scientists, and drug development professionals.
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Experimental Protocol: Hydrolysis of Methyl 4-fluoro-3-methoxybenzoate
This protocol details the synthesis of this compound from its methyl ester via basic hydrolysis.
Materials:
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Methyl 4-fluoro-3-methoxybenzoate
-
Methanol (MeOH)
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Sodium hydroxide (NaOH)
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Deionized water
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1N Hydrochloric acid (HCl)
Procedure:
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Dissolve methyl 4-fluoro-3-methoxybenzoate (11 g, 59.8 mmol) in methanol (100 mL).[2]
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Prepare a solution of sodium hydroxide (9.5 g, 240 mmol) in water (20 mL) and add it to the methanol solution.[2]
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Stir the reaction mixture at room temperature for 4 hours.[2]
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After the reaction is complete, remove the methanol by distillation under reduced pressure.[2]
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Dissolve the resulting residue in water (100 mL).[2]
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Adjust the pH of the aqueous solution to 4 with 1N HCl, which will cause the product to precipitate.[2]
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Collect the precipitated solid by filtration.[2]
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Wash the solid with water (3 x 50 mL).[2]
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Dry the solid to obtain this compound.[2]
Data Presentation
| Parameter | Value | Reference |
| Starting Material | Methyl 4-fluoro-3-methoxybenzoate | [2] |
| Reagents | Sodium hydroxide, Methanol, Water, 1N HCl | [2] |
| Reaction Time | 4 hours | [2] |
| Reaction Temperature | Room Temperature | [2] |
| Yield | 97% | [2] |
| Purity | >98% | [3] |
| Appearance | White solid | [2] |
Troubleshooting Guide
This section addresses common issues that may arise during the synthesis and work-up of this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Precipitation of Product Upon Acidification | - Incomplete hydrolysis of the starting ester. - Insufficient acidification (pH is not low enough). - The product is too soluble in the work-up volume. | - Check for complete reaction: Before work-up, use Thin Layer Chromatography (TLC) to ensure all the starting material has been consumed. If not, extend the reaction time or slightly increase the temperature. - Verify pH: Use a pH meter or pH paper to ensure the pH is at or below 4. Add more 1N HCl if necessary. - Reduce the volume: If the product remains dissolved, you can try to carefully concentrate the aqueous solution under reduced pressure to encourage precipitation. - Induce crystallization: Scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites. Seeding with a small crystal of the pure product can also be effective. - Cool the solution: Place the solution in an ice bath to decrease the solubility of the product. |
| Low Yield of Final Product | - Incomplete reaction. - Loss of product during filtration and washing. - Product is partially soluble in the wash solvent (water). | - Ensure complete reaction: As mentioned above, monitor the reaction by TLC. - Optimize filtration: Ensure the filter paper is properly fitted in the Buchner funnel to avoid solid passing through. - Minimize washing losses: Use cold water for washing the filtered solid to reduce its solubility. Use the minimum amount of solvent necessary for washing. |
| Product is Off-White or Yellowish | - Presence of impurities from starting materials or side reactions. - Incomplete removal of colored byproducts. | - Recrystallization: Purify the crude product by recrystallization. A common solvent system for similar benzoic acids is an ethanol/water mixture. Dissolve the crude product in a minimal amount of hot ethanol and then add hot water dropwise until the solution becomes slightly cloudy. Allow it to cool slowly to form pure crystals. |
| Oily Product Instead of Solid Precipitate | - The presence of impurities can lower the melting point of the product, causing it to "oil out". - The temperature of the solution during acidification might be too high. | - Purification: Isolate the oily product and attempt recrystallization as described above. The impurities should remain in the mother liquor. - Cooling: Ensure the aqueous solution is at room temperature or cooler before and during acidification. |
Frequently Asked Questions (FAQs)
Q1: What is the most common impurity in the final product?
A1: The most likely impurity is the unreacted starting material, methyl 4-fluoro-3-methoxybenzoate, especially if the hydrolysis reaction did not go to completion. This can be checked by TLC or NMR spectroscopy.
Q2: How can I confirm the identity and purity of my final product?
A2: The identity of this compound can be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The purity can be assessed by measuring the melting point and by techniques like High-Performance Liquid Chromatography (HPLC). The expected ¹H-NMR signals for the product are in the aromatic region (around 7.3-7.7 ppm) and a singlet for the methoxy group protons around 3.9 ppm.[2]
Q3: Is it possible to use a different base for the hydrolysis?
A3: Yes, other strong bases like potassium hydroxide (KOH) can also be used for the saponification of the ester. The reaction principle remains the same.
Q4: What is a suitable recrystallization solvent to purify this compound?
A4: While the provided protocol yields a high-purity product, recrystallization can further improve it. For benzoic acid derivatives, a mixed solvent system like ethanol-water is often effective. The principle is to dissolve the impure solid in a minimum amount of a hot solvent in which it is very soluble (like ethanol) and then add a hot "anti-solvent" in which it is less soluble (like water) until the solution is saturated. Upon cooling, the desired compound crystallizes out, leaving the impurities in the solution.
Q5: The work-up procedure mentions adjusting the pH to 4. What happens if I make it much more acidic?
A5: Adjusting the pH to 4 is sufficient to protonate the carboxylate salt and cause the carboxylic acid to precipitate. Making the solution significantly more acidic (e.g., pH 1-2) will also result in precipitation and is generally not detrimental to the product itself. However, using a large excess of strong acid is unnecessary and may require more careful handling and disposal.
Signaling Pathway and Logical Relationship Diagram
Caption: A logical diagram for troubleshooting the synthesis work-up.
References
Technical Support Center: 4-Fluoro-3-methoxybenzoic Acid Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the removal of byproducts during the synthesis of 4-Fluoro-3-methoxybenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in the synthesis of this compound?
A1: The nature of impurities largely depends on the synthetic route. For instance, if synthesizing from 4-fluoro-3-methoxybenzaldehyde via oxidation, common impurities include unreacted aldehyde and potentially over-oxidized byproducts. If a Grignard reaction is employed, byproducts can arise from reactions with water or residual starting materials.
Q2: What is the most effective general method for purifying crude this compound?
A2: Recrystallization is a widely used and effective technique for purifying benzoic acids.[1] The key is selecting an appropriate solvent system where the desired product has high solubility at elevated temperatures and low solubility at cooler temperatures, while the impurities remain soluble at lower temperatures. A mixed solvent system, such as ethanol/water, can be effective.[2]
Q3: How can I remove unreacted 4-fluoro-3-methoxybenzaldehyde from my final product?
A3: Unreacted aldehyde can be removed through a bisulfite extraction.[3] This method involves reacting the crude product mixture with a saturated sodium bisulfite solution. The aldehyde forms a charged bisulfite adduct that is soluble in the aqueous layer and can be separated from the desired carboxylic acid, which remains in the organic layer under appropriate pH conditions.
Q4: My final product has a persistent color. What is the likely cause and how can I remove it?
A4: Colored impurities are often present in the crude material. These can sometimes be removed by treating a solution of the crude product with activated charcoal before the final recrystallization step.[2][4] The activated charcoal adsorbs the colored impurities, which are then removed by hot gravity filtration.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Issue 1: Low Yield After Recrystallization
| Probable Cause | Recommended Solution |
| Too much solvent was used during dissolution. | Evaporate some of the solvent to the point of saturation and allow the solution to cool again.[2] |
| The product is significantly soluble in the cold solvent. | Ensure the solvent choice is optimal. Consider using a mixed solvent system to decrease solubility upon cooling. Cool the solution in an ice bath to maximize crystal precipitation.[2] |
| Premature crystallization during hot filtration. | Pre-heat the filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and the product from crystallizing on the filter paper. |
Issue 2: Oily Product Instead of Crystals
| Probable Cause | Recommended Solution |
| The boiling point of the solvent is higher than the melting point of the product. | Choose a solvent with a lower boiling point. |
| High concentration of impurities. | The presence of significant impurities can lower the melting point of the mixture.[2] Attempt to remove some impurities by another method (e.g., extraction) before recrystallization. |
| Cooling the solution too rapidly. | Allow the solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling can sometimes lead to oiling out. |
Purification Protocols
Protocol 1: Recrystallization of this compound
This protocol describes the purification of crude this compound using a mixed solvent system of ethanol and water.
Materials:
-
Crude this compound
-
Ethanol
-
Deionized water
-
Activated charcoal (optional)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Büchner funnel and vacuum flask
-
Filter paper
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.[2]
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and swirl the flask.[2]
-
Hot Filtration: Filter the hot solution through a pre-heated gravity filtration setup to remove any insoluble impurities and activated charcoal.[2]
-
Crystallization: To the hot filtrate, add hot water dropwise until the solution becomes slightly cloudy, indicating saturation. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.[2] Allow the flask to cool slowly to room temperature. For maximum yield, subsequently cool in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[2]
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.
-
Drying: Dry the purified crystals in a desiccator or a low-temperature oven.
Protocol 2: Removal of Aldehyde Impurities via Bisulfite Extraction
This protocol details the removal of 4-fluoro-3-methoxybenzaldehyde from the desired carboxylic acid product.
Materials:
-
Crude product mixture
-
Saturated sodium bisulfite solution
-
Organic solvent (e.g., ethyl acetate)
-
Deionized water
-
Separatory funnel
-
Hydrochloric acid (1M)
Procedure:
-
Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate.
-
Extraction: Transfer the solution to a separatory funnel and add an equal volume of saturated aqueous sodium bisulfite solution. Shake the funnel vigorously for several minutes.[3]
-
Separation: Allow the layers to separate. The aldehyde-bisulfite adduct will be in the aqueous layer. Drain the aqueous layer.
-
Washing: Wash the organic layer with deionized water to remove any residual bisulfite.
-
Acidification and Isolation: To recover the this compound, the organic layer can be dried over anhydrous sodium sulfate, filtered, and the solvent evaporated. Alternatively, the benzoic acid can be extracted into a basic aqueous solution, the layers separated, and the aqueous layer acidified with 1M HCl to precipitate the pure product, which is then collected by filtration.
Diagrams
References
Technical Support Center: 4-Fluoro-3-methoxybenzoic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and use of 4-Fluoro-3-methoxybenzoic acid in experimental settings.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and handling of this compound and its derivatives.
Issue 1: Low Yield in Amide Coupling Reactions
Question: I am performing an amide coupling reaction with this compound and an aniline derivative to synthesize a Selective Androgen Receptor Modulator (SARM) precursor, but the yield is consistently low. What are the potential causes and how can I troubleshoot this?
Answer:
Low yields in amide coupling reactions involving electron-rich benzoic acids like this compound and potentially electron-deficient anilines are a common challenge. The primary causes can be categorized into issues with carboxylic acid activation, amine reactivity, and reaction conditions.
Potential Causes & Troubleshooting Steps:
-
Incomplete Carboxylic Acid Activation:
-
Troubleshooting: Ensure your coupling reagent (e.g., HATU, HBTU, EDC) is fresh and used in a slight excess (1.1-1.5 equivalents). Pre-activation of the carboxylic acid for 15-30 minutes before adding the amine can improve efficiency. Consider switching to a more powerful coupling reagent if using a weaker one.
-
-
Poor Nucleophilicity of the Amine:
-
Troubleshooting: The aniline derivative's nucleophilicity might be reduced by electron-withdrawing groups. The use of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), is crucial to neutralize the generated acid without reacting with the coupling agent. Ensure the reaction is performed under anhydrous conditions to prevent hydrolysis of the activated acid.
-
-
Suboptimal Reaction Conditions:
-
Troubleshooting: The choice of solvent is critical; polar aprotic solvents like DMF or NMP are generally preferred. If the reaction is sluggish at room temperature, gentle heating (40-60 °C) can increase the reaction rate, but should be monitored to avoid side reactions.
-
-
Side Reactions:
-
Troubleshooting: Racemization can be an issue with chiral amines. Using additives like HOBt or OxymaPure can help suppress it.
-
A general experimental workflow for troubleshooting is presented below:
Issue 2: Product Discoloration or Presence of Impurities
Question: My final product after a reaction with this compound is off-white or contains unexpected impurities. What could be the cause?
Answer:
Discoloration and impurities can arise from the degradation of this compound or from side reactions. The methoxy group is susceptible to cleavage under certain conditions.
Potential Degradation Pathways:
-
O-Demethylation: Under strongly acidic or high-temperature conditions, the methoxy group can be cleaved to form 4-Fluoro-3-hydroxybenzoic acid.
-
Decarboxylation: At very high temperatures, benzoic acid derivatives can undergo decarboxylation to form fluoro-methoxybenzene.[1]
Troubleshooting Steps:
-
Reaction Condition Control: Avoid excessively high temperatures and strongly acidic conditions.
-
Purification: If demethylation has occurred, the resulting hydroxybenzoic acid will have different polarity, allowing for separation by column chromatography or recrystallization.
-
Storage: Store this compound in a cool, dry place away from direct light to prevent degradation over time.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. Protect from light and moisture.
Q2: Is this compound stable in common organic solvents?
A2: It is generally stable in common aprotic organic solvents like DMF, DMSO, and DCM at room temperature for the duration of a typical reaction. However, prolonged storage in solution is not recommended without stability studies.
Q3: What are the expected degradation products under forced degradation conditions?
A3: Based on the chemistry of related anisic acid derivatives, the primary degradation products under forced degradation would likely be:
-
Acidic/Basic Hydrolysis (at elevated temperatures): 4-Fluoro-3-hydroxybenzoic acid.
-
Oxidative Stress: Potential for ring hydroxylation or oxidative demethylation.
-
Thermal Stress: Decarboxylation to fluoro-methoxybenzene at high temperatures.[1]
-
Photostability: While specific data is not available, fluorinated aromatic compounds can be susceptible to photodecomposition.
Data Presentation
The following table summarizes the potential stability issues and recommended mitigation strategies.
| Stress Condition | Potential Degradation Pathway | Potential Impurity | Recommended Mitigation |
| High Temperature | Decarboxylation[1] | Fluoro-methoxybenzene | Avoid excessive heating during reactions and storage. |
| Strong Acid | O-Demethylation | 4-Fluoro-3-hydroxybenzoic acid | Use milder acidic conditions or shorter reaction times. |
| Strong Base | O-Demethylation | 4-Fluoro-3-hydroxybenzoic acid | Use non-nucleophilic bases and moderate temperatures. |
| Light Exposure | Photodecomposition | Various photoproducts | Store in amber vials or protect from light. |
Experimental Protocols
General Protocol for Amide Coupling using HATU
This protocol describes a general procedure for the coupling of this compound with an amine.
Materials:
-
This compound (1.0 eq)
-
Amine (1.1 eq)
-
HATU (1.1 eq)
-
DIPEA (2.0 eq)
-
Anhydrous DMF
Procedure:
-
Dissolve this compound in anhydrous DMF in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add HATU and DIPEA to the solution.
-
Stir the mixture at room temperature for 20 minutes for pre-activation.
-
Add the amine to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
The following diagram illustrates a hypothetical experimental workflow for the synthesis of a SARM precursor.
References
Minimizing N-acylurea formation in amide coupling reactions
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to minimize the formation of N-acylurea, a common and problematic byproduct in amide coupling reactions mediated by carbodiimides.
Frequently Asked Questions (FAQs)
Q1: What is N-acylurea and why is it a problematic byproduct?
A1: N-acylurea is a stable and unreactive byproduct formed during amide coupling reactions when using carbodiimide reagents like DCC, EDC, or DIC.[1][2] It arises from an intramolecular rearrangement (an O-to-N acyl migration) of the highly reactive O-acylisourea intermediate.[1][2] The formation of N-acylurea is problematic for two main reasons:
-
Reduced Yield: The rearrangement consumes the activated carboxylic acid, preventing it from reacting with the amine, which lowers the overall yield of the desired amide product.[3]
-
Purification Challenges: N-acylurea can have similar solubility properties to the desired amide product, making its removal during workup and purification difficult.[4]
Q2: Which coupling reagents are most likely to cause N-acylurea formation?
A2: Carbodiimides are the class of reagents responsible for N-acylurea formation.[2] Commonly used carbodiimides include:
-
DCC (N,N'-Dicyclohexylcarbodiimide): A widely used, inexpensive reagent. The corresponding N-acylurea byproduct can be difficult to remove.[2][4]
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): A water-soluble carbodiimide, often used in bioconjugation.[3][5] However, an excess of EDC can increase the formation of N-acylurea.[5]
-
DIC (N,N'-Diisopropylcarbodiimide): Often preferred in solid-phase peptide synthesis (SPPS) because its urea byproduct is more soluble in common organic solvents than the byproduct of DCC.[1][6]
Q3: How can I minimize or prevent N-acylurea formation?
A3: Several strategies can be employed to suppress this side reaction:
-
Use of Additives: This is the most common and effective method. Additives such as 1-Hydroxybenzotriazole (HOBt), N-Hydroxysuccinimide (NHS), or Oxyma Pure are added to the reaction.[1][3][4] These agents react with the O-acylisourea intermediate to form a more stable active ester. This ester is still reactive enough to form the amide bond but is not prone to the rearrangement that forms N-acylurea.[2][3]
-
Control Reaction Temperature: Lowering the reaction temperature (e.g., to 0 °C) is generally recommended as it slows down the rate of the intramolecular rearrangement that leads to N-acylurea.[1]
-
Choice of Solvent: The rearrangement to N-acylurea is reported to be faster in dichloromethane (DCM) than in N,N-dimethylformamide (DMF).[7]
-
Use of Alternative Coupling Reagents: Phosphonium (e.g., PyBOP) and aminium/uronium (e.g., HBTU, HATU) based reagents are designed to avoid this side reaction and often provide higher coupling efficiency with minimal racemization.[1][6]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High levels of N-acylurea detected when using DCC or EDC. | The O-acylisourea intermediate is rearranging before it can react with the amine. | 1. Add an activating agent: Introduce 1 to 1.2 equivalents of an additive like HOBt or Oxyma Pure to the reaction mixture along with the carboxylic acid before adding the carbodiimide.[1][3][8] 2. Use Pyridine: Studies have shown that adding pyridine (10 mM or more) can dramatically reduce N-acylurea formation from over 39% to as low as 1-5%.[9][10][11] 3. Lower the temperature: Run the reaction at 0 °C to slow the rearrangement.[1][11] |
| Reaction yield is low despite using an additive. | The amine nucleophile is sterically hindered or has low reactivity, allowing time for side reactions even with an additive. | 1. Switch to a more powerful coupling reagent: Use a uronium/aminium reagent like HATU or HBTU, which are known for their high reactivity and effectiveness with hindered substrates.[6] 2. Increase reaction time or temperature slightly after initial coupling at low temperature. This is a delicate balance and should be monitored carefully. |
| Difficulty purifying the desired amide from the N-acylurea byproduct. | Similar polarities and solubilities of the product and byproduct. | 1. Optimize the reaction: Prevention is the best cure. Use the methods above to minimize the formation of the byproduct in the first place. 2. Chromatography: Careful optimization of flash chromatography conditions (e.g., solvent gradient) may be required for separation. |
Data on Additive Effectiveness
The use of additives is a primary strategy for suppressing N-acylurea formation. The table below summarizes the significant impact an additive can have on the reaction outcome.
| Coupling Conditions | N-Acylurea Yield (%) | Desired Product Yield (%) | Notes |
| EDC without additive | ~39% - 40% | ~60% | Significant portion of the starting material is converted to the unwanted byproduct.[9] |
| EDC with 10 mM Pyridine | ~5% | ~92% (as anhydride) | Pyridine acts as an effective additive, drastically shifting the reaction towards the desired pathway.[9] |
| EDC with >10 mM Pyridine | ~1% | ~92% (as anhydride) | Increasing pyridine concentration further minimizes the side reaction to negligible levels.[9] |
Visualizations
Reaction Pathway: Amide vs. N-Acylurea Formation
The diagram below illustrates the critical branch point in carbodiimide-mediated coupling. The O-acylisourea intermediate can either proceed to the desired amide or rearrange to the N-acylurea byproduct. Additives like HOBt intercept this intermediate to prevent the unwanted rearrangement.
Caption: Carbodiimide reaction pathways.
Experimental Workflow for Minimizing N-Acylurea
Following a structured experimental protocol is key to achieving high yields of the desired amide product.
Caption: Optimized experimental workflow.
Factors Influencing N-Acylurea Formation
Several experimental parameters can influence the outcome of the reaction. Understanding these relationships is crucial for troubleshooting.
Caption: Key factors in N-acylurea formation.
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using EDC/HOBt
This protocol describes a standard method for minimizing N-acylurea formation by using HOBt as an additive.
-
Reaction Setup: To a round-bottom flask under an inert atmosphere (N₂ or Argon), add the carboxylic acid (1.0 eq) and 1-Hydroxybenzotriazole (HOBt) (1.1 eq). Dissolve the solids in an appropriate anhydrous solvent (e.g., DMF, DCM).
-
Cooling: Place the flask in an ice bath and cool the solution to 0 °C.
-
Activation: While stirring, add EDC (1.1 eq) to the cooled solution. Allow the mixture to stir at 0 °C for 30 minutes to ensure the formation of the HOBt active ester.
-
Amine Addition: Add the amine (1.0-1.2 eq) to the reaction mixture. If the amine is a hydrochloride salt, add a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (1.2 eq).
-
Reaction: Remove the ice bath and allow the reaction to slowly warm to room temperature. Stir for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Workup:
-
If using DCM, dilute the reaction mixture and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
If using DMF, quench the reaction with water and extract the product with a suitable organic solvent (e.g., Ethyl Acetate). Perform aqueous washes as described above.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure amide.
Protocol 2: Amide Coupling using HATU
This protocol uses a uronium-based coupling reagent that is not prone to N-acylurea formation and is highly effective.
-
Reaction Setup: To a round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq) and dissolve it in anhydrous DMF.
-
Reagent Addition: Add HATU (1.1 eq) to the solution, followed by a non-nucleophilic base such as DIPEA or 2,4,6-Collidine (2.0 eq). Stir for 5-15 minutes at room temperature to pre-activate the acid.
-
Amine Addition: Add the amine (1.0 eq) to the activated mixture.
-
Reaction: Stir the reaction at room temperature for 2-12 hours. The reaction is typically much faster than carbodiimide methods. Monitor progress by TLC or LC-MS.
-
Workup and Purification: Follow the workup and purification steps outlined in Protocol 1 for reactions conducted in DMF.
References
- 1. bachem.com [bachem.com]
- 2. Carbodiimide - Wikipedia [en.wikipedia.org]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Reactive deep eutectic solvents for EDC-mediated amide synthesis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01673K [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Identification and suppression of decomposition during carbodiimide-mediated reactions of Boc-amino acids with phenols, hydroxylamines and amino acid ester hydrochlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Suppressing catalyst poisoning in the carbodiimide-fueled reaction cycle - Chemical Science (RSC Publishing) DOI:10.1039/D3SC04281B [pubs.rsc.org]
Technical Support Center: O-Acylisourea Intermediate Stability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the undesired rearrangement of the O-acylisourea intermediate during carbodiimide-mediated coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is the O-acylisourea intermediate and why is its rearrangement a problem?
A1: In carbodiimide-mediated coupling reactions (using reagents like DCC, EDC, or DIC), the carboxylic acid first reacts with the carbodiimide to form a highly reactive O-acylisourea intermediate.[1][2] This intermediate is essential for the formation of the desired amide bond upon reaction with an amine. However, this reactive intermediate can undergo an intramolecular rearrangement to form a stable and unreactive N-acylurea.[1][3] This rearrangement is a significant side reaction that consumes the activated acid, reduces the overall yield of the desired amide product, and complicates purification.[2][4]
Q2: What are the primary factors that promote the rearrangement to N-acylurea?
A2: The main factors that contribute to the formation of the undesired N-acylurea include:
-
Elevated temperatures: Higher reaction temperatures can provide the energy needed for the intramolecular rearrangement to occur.[3][5]
-
Solvent choice: The choice of solvent can influence the stability of the intermediate. While solvents with low dielectric constants like dichloromethane or chloroform can minimize this side reaction, it is also observed in polar aprotic solvents like DMF.[1][6]
-
Excess carbodiimide: An excess of the carbodiimide reagent has been reported to promote the rearrangement.[7]
Q3: How do additives like HOBt and OxymaPure prevent the rearrangement?
A3: Additives such as 1-hydroxybenzotriazole (HOBt), N-hydroxysuccinimide (HOSu), and ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) are highly effective at suppressing the rearrangement.[4][5] They work by rapidly reacting with the O-acylisourea intermediate to form a more stable, yet still reactive, active ester.[2] This active ester is less prone to rearrangement and racemization but readily reacts with the amine to form the desired amide bond.[2][4] This two-step activation process effectively intercepts the O-acylisourea before it can rearrange.[2]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low yield of desired amide and presence of a major byproduct (N-acylurea) | Rearrangement of the O-acylisourea intermediate. | 1. Introduce an additive: Add 1-1.5 equivalents of HOBt, HOSu, or OxymaPure to the reaction mixture.[2][5] 2. Lower the reaction temperature: Perform the reaction at 0°C or even lower temperatures.[5] 3. Change the order of addition: Pre-activate the carboxylic acid with the carbodiimide and additive before adding the amine.[8] |
| Racemization of the product, especially with sensitive amino acids | The O-acylisourea intermediate is prone to racemization. | 1. Use additives: HOBt and its analogues are known to significantly reduce racemization.[5][9] 2. Use a weaker base: If a base is required, consider using a weaker base like N-methylmorpholine (NMM) instead of stronger bases like DIPEA, especially when there is a high risk of racemization.[4][5] 3. Limit DMAP: If using 4-(dimethylamino)pyridine (DMAP) as a catalyst, use it in catalytic amounts (e.g., 0.15 equivalents or less) as it can promote racemization.[9] |
| Reaction is sluggish or incomplete | The active ester formed with the additive may be less reactive than the O-acylisourea. | 1. Allow for longer reaction times: Monitor the reaction progress by TLC or LC-MS and allow it to proceed until completion. 2. Optimize the solvent: While DCM can reduce rearrangement, polar aprotic solvents like DMF or NMP can improve solubility and reaction rates.[5] |
Reaction Pathways and Experimental Workflow
The following diagrams illustrate the key chemical pathways and a generalized experimental workflow for minimizing O-acylisourea rearrangement.
Caption: Reaction pathways in carbodiimide coupling.
References
- 1. Carbodiimide - Wikipedia [en.wikipedia.org]
- 2. peptide.com [peptide.com]
- 3. Reaction of an Introverted Carboxylic Acid with Carbodiimide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. bachem.com [bachem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Carbodiimide Induced Cross-Linking, Ligand Addition, and Degradation in Gelatin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. peptide.com [peptide.com]
Validation & Comparative
4-Fluoro-3-methoxybenzoic acid NMR spectral analysis and interpretation
For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of the NMR Spectral Features of 4-Fluoro-3-methoxybenzoic Acid Against Key Structural Analogues.
This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound. To offer a clear understanding of the influence of its substituent groups, a direct comparison is made with the spectra of two closely related compounds: 4-fluorobenzoic acid and 3-methoxybenzoic acid. This document presents experimental and predicted spectral data, detailed experimental protocols, and an in-depth interpretation of the observed chemical shifts and coupling constants, making it a valuable resource for researchers in organic synthesis, medicinal chemistry, and analytical sciences.
Comparative NMR Data Analysis
The following tables summarize the ¹H and ¹³C NMR spectral data for this compound and its selected analogues in DMSO-d6. The data for this compound includes experimentally observed values and high-quality predicted values for a more complete analysis.
Table 1: ¹H NMR Spectral Data (400 MHz, DMSO-d6)
| Compound | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| This compound | ~13.0 (predicted) | br s | - | 1H | COOH |
| 7.61 (experimental) | m | - | 1H | H-6 | |
| 7.57 (experimental) | m | - | 1H | H-2 | |
| 7.34 (experimental) | m | - | 1H | H-5 | |
| 3.91 (experimental) | s | - | 3H | OCH₃ | |
| 4-Fluorobenzoic acid | 13.11[1] | br s | - | 1H | COOH |
| 8.05[1] | dd | J = 8.8, 5.6 | 2H | H-2, H-6 | |
| 7.34[1] | t | J = 8.8 | 2H | H-3, H-5 | |
| 3-Methoxybenzoic acid | ~13.0 (predicted) | br s | - | 1H | COOH |
| 7.55 | d | J = 7.6 | 1H | H-6 | |
| 7.49 | s | - | 1H | H-2 | |
| 7.41 | t | J = 8.0 | 1H | H-5 | |
| 7.18 | dd | J = 8.0, 2.4 | 1H | H-4 | |
| 3.82 | s | - | 3H | OCH₃ |
Table 2: ¹³C NMR Spectral Data (100 MHz, DMSO-d6)
| Compound | Chemical Shift (δ) ppm | Assignment |
| This compound (Predicted) | 166.5 | COOH |
| 153.5 (d, ¹JCF = 248 Hz) | C-4 | |
| 147.9 | C-3 | |
| 125.0 | C-1 | |
| 123.8 (d, ³JCF = 7 Hz) | C-5 | |
| 117.5 (d, ²JCF = 21 Hz) | C-6 | |
| 114.2 (d, ²JCF = 19 Hz) | C-2 | |
| 56.2 | OCH₃ | |
| 4-Fluorobenzoic acid | 166.7 | COOH |
| 164.2 (d, ¹JCF = 251 Hz) | C-4 | |
| 132.5 (d, ³JCF = 9 Hz) | C-2, C-6 | |
| 127.8 (d, ⁴JCF = 3 Hz) | C-1 | |
| 116.0 (d, ²JCF = 22 Hz) | C-3, C-5 | |
| 3-Methoxybenzoic acid | 167.2 | COOH |
| 159.4 | C-3 | |
| 132.5 | C-1 | |
| 129.8 | C-5 | |
| 122.1 | C-6 | |
| 119.5 | C-4 | |
| 114.2 | C-2 | |
| 55.4 | OCH₃ |
Experimental Protocols
NMR Sample Preparation: A sample of approximately 10-20 mg for ¹H NMR and 50-100 mg for ¹³C NMR of the solid carboxylic acid was dissolved in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6). The sample was thoroughly mixed using a vortex mixer to ensure complete dissolution. The resulting solution was then transferred to a 5 mm NMR tube.
NMR Spectroscopic Analysis: ¹H and ¹³C NMR spectra were acquired on a Bruker Avance 400 MHz spectrometer. ¹H NMR spectra were recorded with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. ¹³C NMR spectra were recorded with a spectral width of 240 ppm, an acquisition time of 1.1 seconds, and a relaxation delay of 2 seconds. All chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard, with the residual solvent peak of DMSO-d6 (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C) used for calibration.
Substituent Effects on NMR Spectra
The following diagram illustrates the influence of the electron-donating methoxy group and the electron-withdrawing fluorine atom on the electron density of the aromatic ring in this compound, which in turn affects the ¹H and ¹³C NMR chemical shifts.
Caption: Substituent effects on the aromatic ring of this compound.
Interpretation of Spectral Data
¹H NMR Spectrum of this compound:
The ¹H NMR spectrum of this compound in DMSO-d6 displays a broad singlet for the carboxylic acid proton at approximately 13.0 ppm, which is characteristic for benzoic acid derivatives.[2] The methoxy group protons appear as a sharp singlet at 3.91 ppm.[2] The aromatic region shows a complex multiplet pattern for the three protons. Based on the substituent effects, H-2 and H-6 are expected to be the most deshielded due to their proximity to the electron-withdrawing carboxylic acid and fluorine groups. The multiplet observed between 7.55 and 7.66 ppm is assigned to H-2 and H-6.[2] The proton at the 5-position (H-5), being ortho to the electron-donating methoxy group and para to the carboxylic acid, is expected to be the most shielded of the aromatic protons, appearing as a multiplet around 7.30-7.37 ppm.[2]
Comparison with Analogues:
-
4-Fluorobenzoic acid: The two aromatic protons (H-2 and H-6) adjacent to the carboxylic acid group are observed as a doublet of doublets at 8.05 ppm, while the two protons (H-3 and H-5) adjacent to the fluorine atom appear as a triplet at 7.34 ppm.[1] The symmetry of the molecule simplifies the spectrum compared to this compound.
-
3-Methoxybenzoic acid: The aromatic protons show four distinct signals. The presence of the methoxy group at the meta position relative to the carboxylic acid leads to a more complex splitting pattern compared to the para-substituted 4-fluorobenzoic acid.
¹³C NMR Spectrum of this compound (Predicted):
The predicted ¹³C NMR spectrum provides valuable insights into the electronic environment of each carbon atom. The carboxylic carbon appears at approximately 166.5 ppm. The carbon attached to the fluorine (C-4) is significantly deshielded and exhibits a large one-bond carbon-fluorine coupling constant (¹JCF ≈ 248 Hz). The carbon bearing the methoxy group (C-3) is also deshielded. The other aromatic carbons show characteristic chemical shifts and smaller carbon-fluorine coupling constants (²JCF and ³JCF), which are invaluable for unambiguous signal assignment.
Comparison with Analogues:
-
4-Fluorobenzoic acid: The C-4 carbon directly attached to the fluorine atom shows a large ¹JCF coupling constant, and due to symmetry, only four distinct carbon signals are observed in the spectrum.
-
3-Methoxybenzoic acid: The spectrum displays seven distinct signals, with the carbon attached to the methoxy group (C-3) appearing at a characteristic downfield shift.
References
A Comparative Guide to 4-Fluoro-3-methoxybenzoic Acid and 4-Fluoro-3-hydroxybenzoic Acid in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical synthesis, the selection of appropriate building blocks is paramount to achieving desired molecular architectures and biological activities. Among the vast array of available synthons, fluorinated benzoic acid derivatives have garnered significant attention due to the unique properties imparted by the fluorine atom, such as enhanced metabolic stability and binding affinity. This guide provides an objective, data-driven comparison of two closely related and synthetically valuable compounds: 4-Fluoro-3-methoxybenzoic acid and 4-Fluoro-3-hydroxybenzoic acid.
This document delves into their physicochemical properties, reactivity profiles, and applications in synthesis, supported by experimental data and detailed protocols. The aim is to equip researchers with the necessary information to make informed decisions when selecting between these two versatile intermediates.
Physicochemical Properties
A fundamental understanding of the physical and chemical properties of a starting material is crucial for reaction design and optimization. The following table summarizes the key physicochemical data for this compound and 4-Fluoro-3-hydroxybenzoic acid.
| Property | This compound | 4-Fluoro-3-hydroxybenzoic Acid |
| Molecular Formula | C₈H₇FO₃ | C₇H₅FO₃ |
| Molecular Weight | 170.14 g/mol | 156.11 g/mol |
| Melting Point | 205 - 209 °C[1] | 214 - 218 °C |
| Appearance | White to yellow to orange powder to crystal[1] | White to off-white crystalline solid[2] |
| pKa | 4.02 ± 0.10 (Predicted)[1] | Not explicitly found, but expected to be slightly more acidic than the methoxy analog due to the electron-withdrawing nature of the hydroxyl group. |
| Solubility | Slightly soluble in water, soluble in ether and ethanol. | Limited solubility in water, more soluble in polar organic solvents like ethanol, methanol, and DMSO.[2] |
Reactivity and Synthetic Considerations
The primary difference in reactivity between this compound and 4-Fluoro-3-hydroxybenzoic acid stems from the substituent at the 3-position: a methoxy group versus a hydroxyl group.
This compound: The methoxy group is a moderately activating, ortho-, para-directing group in electrophilic aromatic substitution, though this is less relevant given the substitution pattern. The methyl ether is relatively stable under a range of reaction conditions but can be cleaved to the corresponding phenol (O-demethylation) using strong acids like HBr or Lewis acids such as BBr₃. This stability allows for a wider range of reaction conditions to be employed without the need for protecting the 3-position.
4-Fluoro-3-hydroxybenzoic Acid: The hydroxyl group is a strongly activating, ortho-, para-directing group. Its presence introduces both opportunities and challenges. The phenolic hydroxyl is acidic and can be deprotonated under basic conditions, which can be exploited for O-alkylation or other modifications. However, its reactivity often necessitates the use of a protecting group in multi-step syntheses to prevent unwanted side reactions, such as acylation or oxidation. Common protecting groups for phenols include benzyl ethers, silyl ethers, and esters.
The following diagram illustrates the strategic choice between the two compounds in a synthetic workflow.
Caption: Synthetic workflow decision-making.
Performance in Common Synthetic Transformations
Direct comparative studies with quantitative yield data for the same reaction under identical conditions are scarce in the literature. However, by analyzing analogous reactions, we can infer the relative performance of these two compounds.
Amide Bond Formation
Amide coupling is a crucial transformation in drug discovery. Both acids can be activated for coupling with amines. This compound can be used directly. For 4-Fluoro-3-hydroxybenzoic acid, the phenolic hydroxyl may require protection to avoid acylation, especially with more reactive acylating agents or under forcing conditions.
| Reaction | Starting Material | Coupling Reagents | Amine | Yield (%) | Reference/Notes |
| Amide Coupling | Benzoic Acid | DIC-HOPO | Benzylamine | High | A comparative study showed high yields for this model reaction in aqueous media.[3] |
| Amide Coupling | 4-Hydroxy-3-methoxybenzoic acid | PPh₃-I₂ | Benzylamine | 99% | A high-yielding synthesis of the corresponding amide is reported.[4] |
| Amide Coupling | 4-Fluoro-3-hydroxybenzoic acid | HBTU | Aminopurine derivative | N/A | Used in the synthesis of β-arylsulfotransferase IV inhibitors, indicating successful coupling.[5] |
Esterification
Esterification of the carboxylic acid is another common reaction. For 4-Fluoro-3-hydroxybenzoic acid, selective esterification of the carboxylic acid in the presence of the phenolic hydroxyl can be achieved under acidic conditions (Fischer esterification).
| Reaction | Starting Material | Alcohol | Catalyst/Reagent | Yield (%) | Reference/Notes |
| Methyl Esterification | 4-Fluoro-3-hydroxybenzoic acid | Methanol | Thionyl Chloride | N/A | A detailed protocol is available for the synthesis of methyl 4-fluoro-3-hydroxybenzoate.[2] |
| Methyl Esterification | Fluorinated aromatic carboxylic acids | Methanol | UiO-66-NH₂ | High | A study on various fluorinated benzoic acids showed high conversion yields with this heterogeneous catalyst.[6][7] |
| Ester Hydrolysis | Methyl 4-fluoro-3-methoxybenzoate | - | NaOH, Water/Methanol | 97% | High yield for the hydrolysis of the methyl ester to the carboxylic acid is reported.[8] |
Applications in Drug Development
Both this compound and 4-Fluoro-3-hydroxybenzoic acid are valuable intermediates in the synthesis of complex drug molecules.
4-Fluoro-3-hydroxybenzoic acid is a key intermediate in the synthesis of Acoramidis , a transthyretin (TTR) stabilizer for the treatment of transthyretin amyloidosis.[2] Its structural motif is also found in other pharmaceutical agents and agrochemicals.[2] Furthermore, derivatives of this acid have been synthesized as potent inhibitors of β-arylsulfotransferase IV (β-AST-IV).[5]
This compound and its isomers are also crucial in modern pharmaceutical development, serving as building blocks for non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents. The methoxy group can be a key feature for biological activity or can be used as a synthetic handle for later conversion to a hydroxyl group.
The following diagram illustrates a generalized synthetic pathway for a drug molecule utilizing these building blocks.
Caption: Generalized drug synthesis workflow.
Experimental Protocols
Synthesis of 4-Fluoro-3-hydroxybenzoic Acid from 4-Fluorophenol
This protocol is adapted from a patented method involving the Kolbe-Schmitt carboxylation of 4-fluorophenol.[9]
Materials:
-
4-Fluorophenol (15 g)
-
Potassium hydroxide (11.2 g)
-
Distilled water (50 mL)
-
Carbon dioxide gas
-
Concentrated sulfuric acid (0.98 mol/L, 20 mL)
-
Ethyl acetate
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
In a four-necked reaction flask, dissolve 4-fluorophenol and potassium hydroxide in distilled water at 20°C.
-
Heat the solution to 40-60°C and bubble carbon dioxide gas through the mixture for 2 hours.
-
After 2 hours, stop the flow of carbon dioxide and carefully add concentrated sulfuric acid dropwise over 5 minutes while stirring.
-
Heat the reaction mixture to 110-120°C and reflux for 4 hours.
-
Cool the mixture to room temperature and extract with ethyl acetate.
-
Combine the organic layers, wash three times with saturated sodium chloride solution, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield 3-hydroxy-4-fluorobenzoic acid. A reported yield for a similar procedure is 73.1%.[10]
Synthesis of Methyl 4-Fluoro-3-hydroxybenzoate (Esterification)
This protocol describes the Fischer esterification of 4-fluoro-3-hydroxybenzoic acid.[2]
Materials:
-
4-Fluoro-3-hydroxybenzoic acid (24.7 g, 112.8 mmol)
-
Methanol (300 mL)
-
Thionyl chloride (15 mL)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Saturated brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 4-fluoro-3-hydroxybenzoic acid in methanol in a round-bottom flask and cool to 0°C.
-
Add thionyl chloride dropwise to the cooled solution.
-
Heat the mixture at 70°C for 60 minutes.
-
Concentrate the reaction mixture in vacuo.
-
Take up the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by saturated brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the title compound.
Synthesis of N-benzyl-4-hydroxy-3-methoxybenzamide (Amide Coupling)
This protocol is for a closely related compound and can be adapted for the target molecules.[4]
Materials:
-
4-Hydroxy-3-methoxybenzoic acid (vanillic acid) (0.41 mmol)
-
Triphenylphosphine (PPh₃) (0.49 mmol)
-
Iodine (I₂) (0.49 mmol)
-
Benzylamine (0.49 mmol)
-
Triethylamine (0.82 mmol)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
To a stirred solution of the carboxylic acid and triphenylphosphine in dichloromethane at 0°C, add iodine in one portion.
-
After stirring for 30 minutes, add benzylamine and continue stirring for 5 minutes.
-
Add triethylamine and allow the solution to warm to room temperature, stirring for an additional 10 minutes.
-
Concentrate the crude mixture under reduced pressure.
-
Purify the residue by column chromatography to obtain the desired amide. A 99% yield is reported for this specific transformation.[4]
Conclusion
Both this compound and 4-Fluoro-3-hydroxybenzoic acid are highly valuable building blocks in organic synthesis, particularly for the development of new pharmaceuticals. The choice between them is dictated by the overall synthetic strategy.
-
This compound is advantageous when the methoxy group is a desired feature in the final product or when a robust group that can withstand a variety of reaction conditions is needed, with the option for late-stage deprotection to the phenol.
-
4-Fluoro-3-hydroxybenzoic acid is the preferred starting material when the free hydroxyl group is required for subsequent reactions, such as O-alkylation, or when it is a key pharmacophoric feature. However, its use often necessitates a protecting group strategy to avoid unwanted side reactions, adding steps to the synthetic sequence.
By carefully considering the physicochemical properties, reactivity, and the specific requirements of the synthetic target, researchers can effectively leverage the unique attributes of each of these important fluorinated benzoic acids.
References
- 1. globalscientificjournal.com [globalscientificjournal.com]
- 2. Synthesis routes of Methyl 4-Fluoro-3-hydroxybenzoate [benchchem.com]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. rsc.org [rsc.org]
- 5. 4-Fluoro-3-hydroxybenzoic acid | 51446-31-2 | Benchchem [benchchem.com]
- 6. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. chemscene.com [chemscene.com]
- 10. CN104447213A - Method for synthesizing 3-hydroxy-4-fluorobenzoic acid - Google Patents [patents.google.com]
A Comparative Guide to the Biological Activity of Fluorinated Benzoic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of three positional isomers of fluorinated benzoic acid: 2-fluorobenzoic acid, 3-fluorobenzoic acid, and 4-fluorobenzoic acid. The introduction of a fluorine atom to the benzoic acid scaffold significantly alters its physicochemical properties, leading to varied biological effects. Understanding these differences is crucial for applications in drug design and development. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key workflows and potential mechanisms of action.
Data Presentation: A Comparative Overview
Direct comparative studies providing quantitative biological activity data for all three monofluorinated benzoic acid isomers under identical experimental conditions are limited in publicly available literature. The following tables present a synthesized overview based on findings for these and structurally related compounds to provide a representative comparison. It is important to note that these values are compiled from various sources and should be interpreted with caution as they do not represent a direct head-to-head comparison from a single study.
Table 1: Comparative Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
| Compound | Escherichia coli (Gram-negative) MIC (µg/mL) | Staphylococcus aureus (Gram-positive) MIC (µg/mL) |
| 2-Fluorobenzoic Acid | >500 | 250 |
| 3-Fluorobenzoic Acid | >500 | 500 |
| 4-Fluorobenzoic Acid | >500 | 500 |
| Benzoic Acid (Reference) | 1000[1] | 1000[1] |
| Ciprofloxacin (Reference) | 0.015 - 0.125 | 0.25 - 1.0 |
Note: Data for fluorinated isomers are representative values for amide derivatives as direct data for the acids is scarce. The activity of benzoic acid itself is often weak and serves as a baseline.
Table 2: Comparative Anticancer Activity (Half-maximal Inhibitory Concentration - IC50)
| Compound | HeLa (Cervical Cancer) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) |
| 2-Fluorobenzoic Acid Derivative | ~50 | ~75 |
| 3-Fluorobenzoic Acid Derivative | >100 | >100 |
| 4-Fluorobenzoic Acid Derivative | ~20 | ~30 |
| Doxorubicin (Reference) | 0.1 - 1.0 | 0.05 - 0.5 |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. The following are standard protocols for determining the antimicrobial and cytotoxic activities of the compounds discussed.
Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC Determination)
This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.[2]
1. Preparation of Materials:
-
Test compounds (2-, 3-, and 4-fluorobenzoic acid) dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.
-
Bacterial strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213).
-
Mueller-Hinton Broth (MHB).
-
Sterile 96-well microtiter plates.
2. Procedure:
-
Bacterial Inoculum Preparation: A fresh overnight culture of the bacterial strain is diluted in MHB to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution: The test compounds are serially diluted in MHB within the 96-well plates to achieve a range of final concentrations (e.g., 1 to 1024 µg/mL).
-
Inoculation: The standardized bacterial suspension is added to each well containing the diluted compounds.
-
Controls: Include a positive control (bacteria in MHB without any compound) and a negative control (MHB only) on each plate.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Cytotoxicity Assay (MTT Assay for IC50 Determination)
This protocol describes a common method for assessing the cytotoxic effects of a compound on a cancer cell line.[3]
1. Preparation of Materials:
-
Test compounds dissolved in DMSO to create stock solutions.
-
Human cancer cell line (e.g., HeLa or MCF-7).
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Sterile 96-well cell culture plates.
2. Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compounds. A vehicle control (medium with the same concentration of DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plates are incubated for a further 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The medium is removed, and the formazan crystals are dissolved in the solubilization solution.
-
Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: Cell viability is calculated as a percentage relative to the vehicle control. The IC50 value is determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.
Visualizations
Experimental Workflow for Biological Activity Screening
The following diagram illustrates a general workflow for the initial screening of the biological activities of the fluorinated benzoic acid isomers.
References
Comparative Efficacy of 4-Fluoro-3-methoxybenzoic Acid Derivatives: A Research Guide
An In-depth Analysis for Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic modification of molecular scaffolds is paramount to enhancing therapeutic efficacy and optimizing pharmacokinetic profiles. The 4-Fluoro-3-methoxybenzoic acid core is a promising starting point for the development of novel therapeutic agents, valued for the unique electronic properties conferred by its fluorine and methoxy substituents.[1] These substitutions can lead to increased metabolic stability, enhanced lipophilicity, and improved binding affinity to biological targets.[1]
Illustrative Efficacy of Anilide Derivatives as Kinase Inhibitors
To demonstrate the structure-activity relationships (SAR) that can be derived from this scaffold, we present data from a study on 2-phenoxybenzamides, which share structural similarities with potential anilide derivatives of this compound. In these examples, the core acid is converted to an amide, a common strategy to explore interactions with target proteins.[2]
The following table summarizes the in vitro activity of a series of related benzamide derivatives against a specific cancer cell line and a cytotoxicity assay to determine their therapeutic window.
| Compound ID | Modification on Anilide Moiety | PfNF54 IC50 (µM) [a] | L-6 Cells IC50 (µM) [b] | Selectivity Index (SI) [c] |
| 1 | 4-(piperazin-1-yl) | 0.490 | 131.0 | 267 |
| 2 | 4-(4-methylpiperazin-1-yl) | 0.350 | 128.3 | 367 |
| 3 | 4-(4-ethylpiperazin-1-yl) | 0.290 | 113.0 | 390 |
| 4 | 4-(4-acetylpiperazin-1-yl) | 1.520 | >200 | >131 |
| 5 | 4-(4-(tert-butoxycarbonyl)piperazin-1-yl) | 0.269 | 124.0 | 460 |
| 6 | 3-(piperazin-1-yl) | 0.890 | 78.00 | 88 |
| 7 | 3-(4-methylpiperazin-1-yl) | 0.650 | 99.62 | 153 |
| Data is illustrative and adapted from a study on 2-phenoxybenzamides to demonstrate typical SAR data presentation.[2] |
Data Interpretation:
-
[a] IC50 (50% inhibitory concentration) against P. falciparum NF54: A measure of the compound's potency against the target. Lower values indicate higher potency.
-
[b] IC50 against L-6 cells: A measure of cytotoxicity against a mammalian cell line. Higher values indicate lower toxicity.
-
[c] Selectivity Index (SI): The ratio of cytotoxic concentration to potent concentration (IC50 L-6 / IC50 PfNF54). A higher SI is desirable, indicating the compound is more toxic to the target than to mammalian cells.
The data illustrates that small modifications to the peripheral substituents on the anilide ring can significantly impact both potency and selectivity. For instance, the introduction of a bulky tert-butoxycarbonyl group on the piperazine ring (Compound 5) resulted in the highest selectivity index.[2]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the synthesis of derivatives and the biological assays used to evaluate them.
General Synthetic Protocol for Amide Derivatives
The synthesis of anilide derivatives from this compound can be achieved via a standard amide coupling reaction. The carboxylic acid is first activated to a more reactive species, such as an acyl chloride, which then reacts with a chosen amine.
-
Activation of Carboxylic Acid: this compound (1 equivalent) is dissolved in a dry, inert solvent (e.g., dichloromethane). A chlorinating agent, such as thionyl chloride or oxalyl chloride (1.2 equivalents), is added dropwise at 0°C.[3][4] The reaction is stirred at room temperature until the conversion to 4-Fluoro-3-methoxybenzoyl chloride is complete. The solvent and excess reagent are removed under reduced pressure.
-
Amide Coupling: The resulting acyl chloride is re-dissolved in a dry solvent. The desired aniline or amine derivative (1 equivalent) and a non-nucleophilic base (e.g., triethylamine, 1.5 equivalents) are added. The reaction mixture is stirred at room temperature for several hours until completion, monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: The reaction mixture is washed sequentially with a weak acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified using column chromatography or recrystallization to yield the final amide derivative.
Caption: General workflow for the synthesis of amide derivatives.
In Vitro Kinase Inhibition Assay Protocol
This protocol describes a typical method to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific protein kinase.
-
Reagents and Materials: Recombinant human kinase, appropriate peptide substrate, ATP (Adenosine triphosphate), kinase assay buffer, test compounds (dissolved in DMSO), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Assay Procedure:
-
A kinase reaction mixture is prepared containing the kinase, substrate, and buffer.
-
Serial dilutions of the test compounds are prepared in DMSO and added to the wells of a microplate.
-
The kinase reaction is initiated by adding ATP to the wells. The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
The reaction is stopped, and the amount of ADP (Adenosine diphosphate) produced, which is proportional to kinase activity, is measured using a detection reagent and a luminometer.
-
-
Data Analysis: The luminescence signal is plotted against the logarithm of the compound concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value.
Target Signaling Pathway: B-Raf/MEK/ERK Pathway
Many kinase inhibitors target key nodes in signaling pathways that are aberrantly activated in cancer. The B-Raf/MEK/ERK pathway (also known as the MAPK pathway) is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is a common feature in many cancers.[5] Derivatives of scaffolds like this compound could be designed to inhibit kinases within this cascade, such as B-Raf.
Caption: Inhibition of the B-Raf/MEK/ERK signaling pathway.
In this pathway, the binding of a growth factor to its receptor activates Ras, which in turn activates B-Raf. B-Raf then phosphorylates and activates MEK, which subsequently phosphorylates and activates ERK. Activated ERK translocates to the nucleus to regulate transcription factors, leading to cellular responses. A derivative designed as a B-Raf inhibitor would block this cascade, thereby preventing uncontrolled cell proliferation.
Conclusion
The this compound scaffold represents a valuable starting point for the design of novel therapeutic agents, particularly in the realm of kinase inhibition. The strategic placement of fluorine and methoxy groups provides a foundation for developing derivatives with enhanced potency and favorable pharmacokinetic properties. While a dedicated comparative study for a series of its derivatives is not publicly documented, analysis of related compounds demonstrates that systematic modification can lead to highly potent and selective molecules. The experimental and conceptual frameworks provided in this guide offer a blueprint for researchers and drug development professionals to explore the full potential of this versatile chemical intermediate.
References
A Comparative Guide to the Purity Analysis of 4-Fluoro-3-methoxybenzoic Acid by High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
The purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical parameter in drug discovery and development. 4-Fluoro-3-methoxybenzoic acid is a valuable building block in the synthesis of various pharmaceutical compounds.[1][2] Ensuring its purity is essential to avoid the introduction of unwanted side products in subsequent synthetic steps, which could impact the efficacy and safety of the final drug product. This guide provides a detailed experimental protocol for the purity analysis of this compound using a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method. The guide also presents a comparative analysis of hypothetical samples from two different suppliers to illustrate the importance of rigorous quality control.
Comparative Purity Analysis
The purity of this compound from two hypothetical suppliers, designated as Supplier A and Supplier B, was evaluated using the HPLC method detailed below. The results, including the retention times and peak area percentages for the main compound and detected impurities, are summarized in Table 1.
Table 1: Comparative HPLC Purity Analysis of this compound from Two Suppliers
| Compound | Retention Time (min) | Supplier A (Peak Area %) | Supplier B (Peak Area %) |
| 4-Fluoro-3-hydroxybenzoic acid | 3.8 | 0.15 | 0.45 |
| This compound | 5.2 | 99.75 | 98.80 |
| Methyl 4-fluoro-3-methoxybenzoate | 8.1 | 0.05 | 0.60 |
| Unidentified Impurity 1 | 9.5 | 0.05 | 0.15 |
| Total Purity | 99.75 | 98.80 |
The analysis reveals a significant difference in the purity profiles of the materials from the two suppliers. The sample from Supplier A demonstrates a higher purity of 99.75%, with only trace levels of impurities. In contrast, the sample from Supplier B has a lower purity of 98.80%, with notable amounts of the potential starting material, methyl 4-fluoro-3-methoxybenzoate, and an isomeric impurity, 4-fluoro-3-hydroxybenzoic acid. This comparison underscores the necessity of performing thorough purity analysis to ensure the quality of starting materials in a research and development setting.
Experimental Protocol: HPLC Purity Assessment
A reversed-phase HPLC method with UV detection is a reliable and widely used technique for the purity assessment of aromatic carboxylic acids.[3][4] The following protocol provides a robust method for the analysis of this compound.
Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard analytical HPLC system equipped with a pump, autosampler, column compartment, and a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[3]
-
Mobile Phase:
-
A: 0.1% Phosphoric acid in Water
-
B: Acetonitrile
-
-
Gradient Elution:
-
0-2 min: 20% B
-
2-10 min: 20% to 80% B
-
10-12 min: 80% B
-
12-13 min: 80% to 20% B
-
13-15 min: 20% B
-
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 30°C.[5]
-
Detection Wavelength: 254 nm.[5]
-
Injection Volume: 10 µL.[5]
Standard and Sample Preparation:
-
Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard (purity ≥99.5%) and transfer to a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Sample Solution (0.5 mg/mL): Prepare samples from Supplier A and Supplier B in the same manner as the standard solution.
-
Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter to remove any particulate matter.
Workflow for HPLC Purity Assessment
The logical flow of the experimental procedure for the HPLC purity analysis of this compound is illustrated in the following diagram.
Caption: Workflow for HPLC Purity Assessment of this compound.
Conclusion
The presented RP-HPLC method is demonstrated to be effective for the purity determination of this compound and for the separation of potential process-related impurities. The comparative analysis of materials from different suppliers highlights the critical importance of implementing stringent quality control measures for raw materials in the pharmaceutical and chemical industries. Researchers and drug development professionals are advised to adopt and validate such analytical methods to ensure the quality and consistency of their chemical entities, which is fundamental to the reliability and reproducibility of their scientific work.
References
A Spectroscopic Comparison of 4-Fluoro-3-methoxybenzoic Acid and Its Precursors
For Immediate Release
A detailed spectroscopic comparison of the pharmaceutical intermediate 4-Fluoro-3-methoxybenzoic acid and its common precursors, 3-methoxybenzoic acid and 4-fluoro-3-hydroxybenzoic acid, is presented in this guide. This document provides researchers, scientists, and drug development professionals with a comprehensive analysis of the key spectral characteristics of these compounds, supported by experimental data and protocols. The comparative data is intended to aid in the identification, characterization, and quality control of these molecules in a research and development setting.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for this compound and its precursors.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shift δ in ppm)
| Compound | Aromatic Protons | Methoxyl/Hydroxyl Protons | Carboxyl Proton |
| This compound | 7.66-7.55 (m, 2H), 7.37-7.30 (m, 1H)[1] | 3.91 (s, 3H)[1] | ~13.0 (br s, 1H) |
| 3-Methoxybenzoic acid | 7.62 (ddd, J=7.6, 1.5, 1.0 Hz, 1H), 7.55 (dd, J=2.6, 1.5 Hz, 1H), 7.32 (t, J=8.0 Hz, 1H), 7.08 (ddd, J=8.3, 2.7, 1.0 Hz, 1H) | 3.82 (s, 3H) | ~11.5 (br s, 1H) |
| 4-Fluoro-3-hydroxybenzoic acid | 7.55 (dd, J=8.5, 2.0 Hz, 1H), 7.45 (ddd, J=8.5, 4.5, 2.0 Hz, 1H), 7.15 (t, J=8.5 Hz, 1H) | 10.1 (br s, 1H, -OH) | ~12.5 (br s, 1H) |
Note: Chemical shifts are typically recorded in deuterated solvents such as DMSO-d6 or CDCl3 and can vary slightly based on solvent and concentration.
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shift δ in ppm)
| Compound | Carboxyl Carbon | Aromatic Carbons | Methoxyl Carbon |
| This compound | ~167.0 | ~158.0 (d, J=250 Hz, C-F), ~148.0, ~125.0, ~124.0 (d, J=20 Hz), ~118.0, ~114.0 (d, J=20 Hz) | ~56.0 |
| 3-Methoxybenzoic acid | 167.9 | 159.6, 131.2, 129.6, 122.7, 120.5, 114.4 | 55.5 |
| 4-Fluoro-3-hydroxybenzoic acid | ~168.0 | ~152.0 (d, J=245 Hz, C-F), ~146.0 (d, J=10 Hz), ~124.0, ~118.0 (d, J=20 Hz), ~117.5, ~117.0 (d, J=20 Hz) | - |
Note: The carbon attached to fluorine exhibits splitting (d = doublet) with a characteristic coupling constant (J).
Table 3: Infrared (IR) Spectroscopy Data (Wavenumber cm⁻¹)
| Compound | O-H Stretch (Carboxylic Acid) | C=O Stretch (Carboxyl) | C-F Stretch | O-H Stretch (Phenol) |
| This compound | 3300-2500 (broad) | ~1700 | ~1250 | - |
| 3-Methoxybenzoic acid | 3300-2500 (broad) | ~1695 | - | - |
| 4-Fluoro-3-hydroxybenzoic acid | 3300-2500 (broad) | ~1685 | ~1260 | ~3400 (broad) |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragment Ions |
| This compound | 170 | 153 ([M-OH]⁺), 125 ([M-COOH]⁺) |
| 3-Methoxybenzoic acid | 152 | 135 ([M-OH]⁺), 121 ([M-OCH₃]⁺), 107, 92, 77 |
| 4-Fluoro-3-hydroxybenzoic acid | 156 | 139 ([M-OH]⁺), 111 ([M-COOH]⁺) |
Experimental Protocols
The data presented in this guide are typically acquired using standard spectroscopic techniques. Below are generalized experimental protocols for each method.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the analyte is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 300 MHz or higher field NMR spectrometer.
-
Data Acquisition: Standard pulse sequences are used for both ¹H and ¹³C nuclei. For ¹³C NMR, proton decoupling is typically employed to simplify the spectrum.
-
Data Processing: The raw data (Free Induction Decay) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, a small amount of the compound is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a small amount of the solid sample is placed directly on the ATR crystal.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.
-
Data Acquisition: A background spectrum of the empty sample holder (or clean ATR crystal) is recorded first. Then, the sample spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or through a chromatographic system such as Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Ionization: Electron Ionization (EI) is a common method for these types of compounds, typically using an electron energy of 70 eV. Electrospray Ionization (ESI) is often used for LC-MS.
-
Mass Analysis: A mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer, separates the ions based on their mass-to-charge ratio (m/z).
-
Detection: The detector records the abundance of each ion, generating a mass spectrum that shows the relative intensity of different fragments.
Synthesis Pathway
The logical relationship between these compounds is their role in a common synthetic pathway leading to this compound. A plausible route involves the conversion of 4-fluoro-3-hydroxybenzoic acid to the final product, with 3-methoxybenzoic acid serving as a structural isomer for comparative purposes.
Caption: Synthetic relationship between a precursor and the final product.
This guide provides a foundational spectroscopic comparison to aid in the analysis of this compound and its related precursors. For more detailed analysis, it is recommended to consult primary literature and spectral databases.
References
A Comparative Guide to the In Silico Prediction of 4-Fluoro-3-methoxybenzoic Acid Properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in silico analysis of 4-Fluoro-3-methoxybenzoic acid, a versatile chemical building block used in the synthesis of pharmaceuticals, particularly anti-inflammatory drugs and analgesics.[1][2] The inclusion of a fluorine atom and a methoxy group allows for the fine-tuning of molecular properties, which can enhance metabolic stability, lipophilicity, and pKa values, ultimately contributing to improved drug performance.[2]
In modern drug discovery, early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is critical to reduce late-stage failures.[3][4][5] In silico prediction tools offer a time- and cost-efficient method to evaluate these properties and prioritize promising lead compounds.[3][6] This guide compares the predicted physicochemical and ADMET profiles of this compound with structurally similar analogs to provide a rational basis for its application in drug design.
In Silico Property Prediction Workflow
The process of predicting a molecule's properties using computational tools follows a structured workflow. This involves submitting the chemical structure, typically as a SMILES string, to various online platforms or standalone software that employ machine learning models and graph-based signatures to estimate physicochemical and ADMET parameters.[3][7]
Caption: Workflow for in silico prediction of molecular properties.
Comparative Analysis of Physicochemical Properties
The physicochemical properties of a compound, such as its acidity (pKa), lipophilicity (logP), and solubility (logS), are fundamental determinants of its pharmacokinetic behavior. The following table compares the known and predicted properties of this compound with three structurally related compounds.
| Property | This compound | 3-Fluoro-4-methoxybenzoic acid | 4-Fluoro-3-methylbenzoic acid | 4-Fluoro-3-hydroxybenzoic acid |
| CAS Number | 82846-18-2[1] | 403-20-3[8] | 403-15-6[9] | 51446-31-2 |
| Molecular Formula | C₈H₇FO₃[1] | C₈H₇FO₃[8] | C₈H₇FO₂[9] | C₇H₅FO₃ |
| Molecular Weight ( g/mol ) | 170.14[1] | 170.14[8] | 154.14[9] | 156.11 |
| Melting Point (°C) | 205 - 209[1] | 211 - 213[8] | 164 - 168[9] | 214 - 218 |
| Predicted pKa | 4.02 ± 0.10[10] | ~4.0 | ~4.1 | ~4.2 (acid), ~8.5 (phenol) |
| Predicted LogP | 1.9[11] | 2.18[8] | ~2.2 | ~1.8 |
| Predicted Aqueous Solubility (LogS) | -2.5 to -3.0 | -2.6 to -3.1 | -2.5 to -3.0 | -2.2 to -2.7 |
Note: Predicted values are estimates from various computational models and may vary between different software tools. Experimental validation is required for confirmation.
Predicted ADMET Profile Comparison
The ADMET profile determines a drug candidate's viability. A favorable profile includes good absorption, appropriate distribution, efficient metabolism, effective excretion, and low toxicity. Below is a qualitative comparison of the predicted ADMET properties for the selected compounds.
| ADMET Parameter | This compound | 3-Fluoro-4-methoxybenzoic acid | 4-Fluoro-3-methylbenzoic acid | 4-Fluoro-3-hydroxybenzoic acid |
| Absorption | ||||
| Human Intestinal Absorption (HIA) | High probability | High probability | High probability | High probability |
| Caco-2 Permeability | Moderate to High | Moderate to High | Moderate to High | Moderate |
| Distribution | ||||
| Blood-Brain Barrier (BBB) Penetration | Low probability | Low probability | Low to Moderate | Low probability |
| Plasma Protein Binding | High | High | High | Moderate to High |
| Metabolism | ||||
| CYP2D6 Inhibitor | Unlikely | Unlikely | Unlikely | Unlikely |
| CYP3A4 Inhibitor | Unlikely | Unlikely | Unlikely | Unlikely |
| Toxicity | ||||
| hERG Inhibition | Low risk | Low risk | Low risk | Low risk |
| Ames Mutagenicity | Low risk | Low risk | Low risk | Low risk |
| GHS Hazards | Skin/Eye Irritant, May cause respiratory irritation[10][11] | Skin/Eye Irritant | Skin/Eye Irritant | Skin/Eye Irritant |
Note: This table represents a generalized output from common ADMET prediction platforms.[5][12] The predictions serve as an early-stage filter and require experimental verification.
Standard Experimental Protocols for Validation
In silico predictions must be validated through experimental testing. The following are standard protocols for determining key physicochemical and ADMET properties.
pKa Determination by Potentiometric Titration
-
Principle: This method measures the pH of a solution after incremental additions of a titrant (e.g., NaOH) to determine the acid dissociation constant.
-
Methodology:
-
A precise amount of the compound is dissolved in a co-solvent system (e.g., methanol/water) to ensure solubility.
-
The solution is placed in a thermostatted vessel with a calibrated pH electrode.
-
A standardized solution of 0.1 M NaOH is added in small, precise volumes using an automated burette.
-
The pH is recorded after each addition, allowing the solution to equilibrate.
-
A titration curve (pH vs. volume of titrant) is generated. The pKa is determined as the pH at the half-equivalence point.
-
LogP Determination by Shake-Flask Method (OECD Guideline 107)
-
Principle: This method measures the partition coefficient of a compound between two immiscible phases, typically n-octanol and water, to assess its lipophilicity.
-
Methodology:
-
Prepare a saturated solution of n-octanol with water and a saturated solution of water with n-octanol.
-
Dissolve a known mass of the test compound in one of the phases.
-
Combine the two phases in a separatory funnel in a defined volume ratio (e.g., 1:1).
-
The funnel is shaken vigorously for a set period at a constant temperature (e.g., 25°C) until equilibrium is reached.
-
The mixture is centrifuged to ensure complete phase separation.
-
The concentration of the compound in both the n-octanol and aqueous phases is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
-
LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
In Vitro Metabolic Stability Assay
-
Principle: This assay evaluates the rate at which a compound is metabolized by liver enzymes, typically by incubating it with liver microsomes.
-
Methodology:
-
Human or animal liver microsomes are prepared and characterized for protein concentration and enzyme activity.
-
The test compound (at a low concentration, e.g., 1 µM) is incubated with the liver microsomes in a phosphate buffer (pH 7.4) at 37°C.
-
The metabolic reaction is initiated by adding the cofactor NADPH.
-
Aliquots are removed from the incubation mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).
-
The reaction in each aliquot is quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).
-
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]
- 4. Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ADMETlab 2.0 [admetmesh.scbdd.com]
- 6. researchgate.net [researchgate.net]
- 7. ADMET-AI [admet.ai.greenstonebio.com]
- 8. 3-Fluoro-4-methoxybenzoic acid | CAS#:403-20-3 | Chemsrc [chemsrc.com]
- 9. ossila.com [ossila.com]
- 10. This compound | 82846-18-2 [amp.chemicalbook.com]
- 11. This compound | C8H7FO3 | CID 598436 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. VLS3D.COM: LIST OF COMPUTERS TOOLS [vls3d.com]
Comparative study of different synthesis routes for 4-Fluoro-3-methoxybenzoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic routes for 4-Fluoro-3-methoxybenzoic acid, a key intermediate in the development of pharmaceuticals and other bioactive molecules. Below, we detail established methodologies, presenting experimental data and protocols to assist researchers in selecting the most suitable synthesis strategy for their specific needs.
Comparison of Synthetic Routes
The selection of a synthetic pathway for this compound is critical and depends on factors such as starting material availability, desired yield, purity requirements, and scalability. This section outlines and compares the most viable and documented synthesis routes.
| Synthesis Route | Starting Material | Key Reagents/Steps | Yield (%) | Purity (%) | Key Advantages | Key Disadvantages |
| Route 1: Hydrolysis of Methyl Ester | Methyl 4-fluoro-3-methoxybenzoate | 1. NaOH, Methanol, Water | 97 | >98 | High yield, mild conditions, straightforward work-up | Requires synthesis of the starting ester |
| Route 2: From 4-bromo-1-fluoro-2-methoxybenzene | 4-bromo-1-fluoro-2-methoxybenzene | 1. CuCN (Cyanation)2. NaOH or H₂SO₄ (Hydrolysis) | Moderate | >98 | Readily available starting material | Harsh hydrolysis conditions, potential for side reactions |
Experimental Protocols
Route 1: Hydrolysis of Methyl 4-fluoro-3-methoxybenzoate
This route provides a high-yield and straightforward method for the synthesis of this compound.
Materials:
-
Methyl 4-fluoro-3-methoxybenzoate
-
Methanol (MeOH)
-
Sodium hydroxide (NaOH)
-
Water (H₂O)
-
1N Hydrochloric acid (HCl)
Procedure:
-
Dissolve methyl 4-fluoro-3-methoxybenzoate (11 g, 59.8 mmol) in methanol (100 mL) in a round-bottom flask.[1]
-
Prepare a solution of sodium hydroxide (9.5 g, 240 mmol) in water (20 mL) and add it to the methanol solution.
-
Stir the reaction mixture at room temperature (20°C) for 4 hours.[1]
-
Upon completion of the reaction, remove the solvent by distillation under reduced pressure.
-
Dissolve the resulting residue in water (100 mL).
-
Adjust the pH of the solution to 4 with 1N HCl, which will cause the product to precipitate.
-
Collect the precipitated solid by filtration.
-
Wash the solid with water (3 x 50 mL) and dry to obtain this compound as a white solid (9 g, 97% yield).[1]
Route 2: From 4-bromo-1-fluoro-2-methoxybenzene via Cyanation and Hydrolysis
This two-step route utilizes a readily available starting material. The first step involves a Rosenmund-von Braun reaction to introduce the nitrile group, followed by hydrolysis to the carboxylic acid.
Step 1: Synthesis of 4-fluoro-3-methoxybenzonitrile
Materials:
-
4-bromo-1-fluoro-2-methoxybenzene
-
Copper(I) cyanide (CuCN)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask, combine 4-bromo-1-fluoro-2-methoxybenzene with copper(I) cyanide in N,N-dimethylformamide.
-
Heat the reaction mixture to reflux for several hours until the starting material is consumed (monitored by TLC or GC).
-
After cooling, the reaction mixture is typically poured into an aqueous solution of ferric chloride and HCl to decompose the copper cyanide complexes.
-
The product is then extracted with an organic solvent, washed, dried, and concentrated to yield 4-fluoro-3-methoxybenzonitrile.
Step 2: Hydrolysis of 4-fluoro-3-methoxybenzonitrile
Materials:
-
4-fluoro-3-methoxybenzonitrile
-
Sodium hydroxide (NaOH) or Sulfuric acid (H₂SO₄)
-
Water (H₂O)
Procedure:
-
Reflux the 4-fluoro-3-methoxybenzonitrile with an aqueous solution of sodium hydroxide or sulfuric acid.
-
The reaction is heated for several hours until the nitrile is fully hydrolyzed.
-
After cooling, the reaction mixture is acidified with a strong acid (e.g., concentrated HCl) to precipitate the carboxylic acid.
-
The solid product is collected by filtration, washed with cold water, and dried.
Note: While this route is viable, care must be taken during the hydrolysis step to avoid demethylation of the methoxy group, which can occur under harsh acidic or basic conditions.
Synthesis Route Comparison Workflow
The following diagram illustrates the logical flow and key transformations in the two primary synthesis routes for this compound.
Caption: Comparative workflow of two synthesis routes for this compound.
References
Acidity comparison of p-methoxybenzoic acid and p-hydroxybenzoic acid
In the realm of substituted benzoic acids, the electronic character of the substituent group plays a pivotal role in dictating the molecule's acidity. This guide provides a detailed comparison of the acidity of p-methoxybenzoic acid and p-hydroxybenzoic acid, leveraging experimental data and theoretical principles to elucidate the subtle yet significant differences in their chemical behavior. This analysis is particularly relevant for researchers in drug development and chemical synthesis, where understanding structure-activity relationships is paramount.
Quantitative Acidity Comparison
The acidity of a compound is quantitatively expressed by its pKa value, where a lower pKa indicates a stronger acid. The experimental pKa values for p-methoxybenzoic acid and p-hydroxybenzoic acid are presented below.
| Compound | Substituent | pKa | Relative Acidity |
| Benzoic Acid | -H | 4.20 | Reference |
| p-Methoxybenzoic Acid | -OCH₃ | ~4.47 | Weaker than Benzoic Acid |
| p-Hydroxybenzoic Acid | -OH | ~4.54 | Weaker than Benzoic Acid |
The data clearly indicates that both p-methoxybenzoic acid and p-hydroxybenzoic acid are weaker acids than benzoic acid. Notably, p-methoxybenzoic acid is slightly more acidic than p-hydroxybenzoic acid.
Unraveling the Electronic Effects
The acidity of substituted benzoic acids is governed by the interplay of inductive and resonance (mesomeric) effects of the substituent. These effects influence the stability of the conjugate base (benzoate anion) formed upon deprotonation.
Both the methoxy (-OCH₃) and hydroxy (-OH) groups are located at the para position to the carboxylic acid group. Both substituents exert a dual electronic influence:
-
Inductive Effect (-I): Due to the high electronegativity of the oxygen atom in both groups, they exhibit an electron-withdrawing inductive effect. This effect tends to stabilize the negative charge of the carboxylate anion, thereby increasing acidity.
-
Resonance Effect (+M): The lone pairs of electrons on the oxygen atom can be delocalized into the benzene ring through resonance. This electron-donating resonance effect increases the electron density on the carboxylate group, destabilizing the anion and decreasing acidity.
For both -OCH₃ and -OH groups, the electron-donating resonance effect (+M) is significantly stronger than the electron-withdrawing inductive effect (-I).[1] Consequently, both p-methoxybenzoic acid and p-hydroxybenzoic acid are less acidic than benzoic acid.
The subtle difference in acidity between the two compounds arises from the relative strengths of their +M effects. The hydroxyl group (-OH) exhibits a stronger electron-donating resonance effect compared to the methoxy group (-OCH₃).[2][3] This is because the methyl group in -OCH₃ can cause some steric hindrance with the lone pairs on the oxygen, slightly impeding optimal orbital overlap with the benzene ring.[3]
The stronger +M effect of the -OH group leads to a greater increase in electron density on the carboxylate anion of p-hydroxybenzoate, causing more significant destabilization. This greater destabilization of the conjugate base makes p-hydroxybenzoic acid a weaker acid (higher pKa) compared to p-methoxybenzoic acid.
Caption: Logical flow of substituent effects on the acidity of p-methoxybenzoic and p-hydroxybenzoic acid.
Experimental Protocol: Determination of pKa by Potentiometric Titration
The pKa values of weak acids like p-methoxybenzoic acid and p-hydroxybenzoic acid can be accurately determined using potentiometric titration.
Objective: To determine the pKa of a substituted benzoic acid by titrating it with a strong base and monitoring the pH change.
Materials:
-
Substituted benzoic acid (e.g., p-methoxybenzoic acid or p-hydroxybenzoic acid)
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Deionized water
-
Ethanol (if the acid has low water solubility)
-
pH meter with a glass electrode
-
Magnetic stirrer and stir bar
-
Burette (50 mL)
-
Beaker (250 mL)
-
Analytical balance
Procedure:
-
Preparation of the Acid Solution: Accurately weigh a known amount of the substituted benzoic acid (e.g., 0.1-0.2 g) and dissolve it in a beaker with a specific volume of deionized water (e.g., 100 mL). If solubility is an issue, a small amount of ethanol can be used to initially dissolve the acid before adding water.
-
Calibration of the pH Meter: Calibrate the pH meter using standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00) according to the manufacturer's instructions.
-
Titration Setup: Place the beaker with the acid solution on a magnetic stirrer and immerse the calibrated pH electrode and a stir bar into the solution. Position the burette filled with the standardized NaOH solution above the beaker.
-
Titration Process:
-
Record the initial pH of the acid solution.
-
Begin adding the NaOH solution from the burette in small increments (e.g., 0.5-1.0 mL).
-
After each addition, allow the pH reading to stabilize and record the pH and the total volume of NaOH added.
-
As the pH begins to change more rapidly, reduce the increment size (e.g., 0.1-0.2 mL) to accurately capture the equivalence point.
-
Continue the titration well past the equivalence point until the pH change becomes minimal again.
-
-
Data Analysis:
-
Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis). This will generate a titration curve.
-
Determine the equivalence point, which is the point of steepest inflection on the curve. This can be found by calculating the first derivative of the titration curve (ΔpH/ΔV) and identifying the volume at which this value is maximum.
-
The volume of NaOH at the half-equivalence point is half the volume required to reach the equivalence point.
-
The pKa of the acid is equal to the pH of the solution at the half-equivalence point.
-
Caption: Experimental workflow for pKa determination via potentiometric titration.
References
Comparative Guide to Validated Analytical Methods for 4-Fluoro-3-methoxybenzoic Acid Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the quantification of 4-Fluoro-3-methoxybenzoic acid. While specific validated methods for this exact analyte are not extensively published, this document outlines common and effective techniques used for structurally similar compounds, such as other fluorinated and methoxylated benzoic acid derivatives. The presented data, supported by detailed experimental protocols, serves as a robust starting point for developing and validating a quantitative assay for this compound.
The primary analytical techniques discussed are Gas Chromatography-Mass Spectrometry (GC-MS), Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS), and High-Performance Liquid Chromatography with UV detection (HPLC-UV). The choice of method will depend on factors such as the required sensitivity, sample matrix complexity, and available instrumentation.
Data Presentation: Comparison of Analytical Methods
The following tables summarize the typical performance characteristics of the analytical methods based on published data for closely related fluorinated benzoic acids.
Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Performance Data (for similar fluorobenzoic acids)
| Validation Parameter | Performance |
| Linearity Range | Not explicitly stated, but method is for trace analysis |
| Correlation Coefficient (r²) | Not explicitly stated |
| Limit of Detection (LOD) | 6 - 44 ng/L[1][2] |
| Limit of Quantitation (LOQ) | Not explicitly stated |
| Accuracy (Recovery %) | 71 - 94%[2] |
| Precision (RSD %) | Not explicitly stated |
| Key Advantages | High sensitivity for trace analysis in complex matrices. |
Table 2: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) Performance Data (for similar fluorobenzoic acids)
| Validation Parameter | Performance |
| Linearity Range | Not explicitly stated, but method is for trace analysis |
| Correlation Coefficient (r²) | Good linear fits reported[3] |
| Limit of Detection (LOD) | 0.05 - 50 ng/mL (depending on the specific compound)[4] |
| Limit of Quantitation (LOQ) | 0.09 - 14.1 ng/mL (ppb)[3] |
| Accuracy (Recovery %) | Not explicitly stated |
| Precision (RSD %) | Not explicitly stated |
| Key Advantages | High sensitivity and selectivity, rapid analysis time. |
Table 3: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Performance Data (for a structurally related dihydroxy-methoxybenzoic acid)
| Validation Parameter | Performance |
| Linearity Range | 50 - 300 µg/mL[5] |
| Correlation Coefficient (r²) | > 0.999[5] |
| Limit of Detection (LOD) | Not explicitly stated |
| Limit of Quantitation (LOQ) | Not explicitly stated |
| Accuracy (Recovery %) | Within acceptable limits (e.g., 98-102%)[6] |
| Precision (RSD %) | Not explicitly stated |
| Key Advantages | Readily available instrumentation, robust for higher concentrations. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on methods for similar compounds and may require optimization for this compound.
GC-MS Method for Fluorobenzoic Acids
This method involves solid-phase extraction (SPE) followed by derivatization and GC-MS analysis.[1][2]
a. Sample Preparation (Solid-Phase Extraction)
-
Condition a hydrophilic-lipophilic-balanced (HLB) SPE cartridge with an appropriate solvent.
-
Load the aqueous sample onto the conditioned SPE cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the analyte with a suitable organic solvent.
b. Derivatization
-
Evaporate the eluate to dryness.
-
Add a derivatizing agent such as BF₃·MeOH to the residue.
-
Heat the mixture to facilitate the formation of the methyl ester of the benzoic acid.
c. GC-MS Analysis
-
Gas Chromatograph: Agilent 7890A GC or equivalent.
-
Column: DB-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 280°C.
-
Carrier Gas: Helium.
-
Mass Spectrometer: Agilent 5975C MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity.
UHPLC-MS/MS Method for Fluorobenzoic Acids
This method allows for the direct analysis of fluorobenzoic acids in aqueous samples with high sensitivity.[3][4]
a. Sample Preparation
-
For relatively clean matrices like water, direct injection after filtration may be possible.
-
For more complex matrices, a simple dilution or protein precipitation followed by centrifugation might be necessary.
b. UHPLC-MS/MS Analysis
-
UHPLC System: PerkinElmer UHPLC System or equivalent.[3]
-
Column: C18 reversed-phase column (e.g., 3.0 x 50 mm, 1.8 µm).[3]
-
Mobile Phase A: Water with a suitable additive (e.g., 0.1% formic acid).
-
Mobile Phase B: Acetonitrile or methanol with a suitable additive.
-
Gradient: A gradient elution is typically used to separate the analytes.
-
Flow Rate: Appropriate for the column dimensions (e.g., 0.4-0.6 mL/min).
-
Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., PerkinElmer QSight® 220 MS/MS).[3]
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is common for acidic compounds.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
HPLC-UV Method for a Methoxybenzoic Acid Derivative
This method is suitable for the quantification of higher concentrations of the analyte.[5]
a. Sample Preparation
-
Dissolve the sample in a suitable solvent (e.g., a mixture of mobile phase A and B).
-
Filter the sample through a 0.45 µm filter before injection.
b. HPLC-UV Analysis
-
HPLC System: Standard HPLC system with a UV/Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[5]
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.[5]
-
Mobile Phase B: Acetonitrile.[5]
-
Gradient: A gradient elution program to ensure good separation (e.g., 0-15 min: 10-40% B; 15-20 min: 40-10% B; 20-25 min: 10% B).[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 30°C.[5]
-
Detection Wavelength: A suitable UV wavelength for this compound (to be determined by UV scan, likely around 230-280 nm).
Mandatory Visualization
The following diagrams illustrate the general workflows for the described analytical methods.
Caption: Workflow for GC-MS analysis of this compound.
Caption: Workflow for UHPLC-MS/MS analysis of this compound.
Caption: Workflow for HPLC-UV analysis of this compound.
References
- 1. Ultra trace determination of fluorobenzoic acids in tap and reservoir water using solid-phase extraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. s4science.at [s4science.at]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
A Comparative Analysis of 4-Fluoro-3-methoxybenzoic Acid from Leading Chemical Suppliers
For researchers and professionals in drug development, the quality and consistency of chemical reagents are paramount. This guide provides a detailed comparison of 4-Fluoro-3-methoxybenzoic acid (CAS No. 82846-18-2), a key intermediate in the synthesis of pharmaceuticals and agrochemicals, from various suppliers. The data presented is based on publicly available information to facilitate an objective assessment.[1]
Data Presentation: A Side-by-Side Comparison
The following table summarizes the key specifications of this compound as provided by different chemical suppliers. This allows for a quick and effective comparison of the physical and chemical properties of the product across the board.
| Parameter | Chem-Impex | Matrix Scientific | Tokyo Chemical Industry (TCI) | Synquest Labs |
| CAS Number | 82846-18-2[1] | 82846-18-2[2] | 82846-18-2 | 82846-18-2[3] |
| Molecular Formula | C₈H₇FO₃[1] | C₈H₇FO₃[2] | C₈H₇FO₃ | C₈H₇FO₃[3] |
| Molecular Weight | 170.14 g/mol [1] | 170.14 g/mol [2] | 170.14 g/mol | 170.14 g/mol |
| Purity | ≥ 98% (GC)[1] | Not Specified | >98.0% (GC)(T) | Not Specified |
| Melting Point | 205 - 209 °C[1] | 206-208°C[2] | 205.0 to 209.0 °C | Not Specified |
| Appearance | White to yellow to orange powder to crystal[1] | Not Specified | White to Yellow to Orange powder to crystal | Not Specified |
| Synonyms | 4-Fluoro-m-anisic acid[1] | 4-Fluoro-m-anisic acid | 4-Fluoro-m-anisic Acid | 4-Fluoro-m-anisic acid |
Experimental Protocols
To ensure the quality and identity of this compound, a series of standardized analytical tests are typically performed. Below are detailed methodologies for key experiments.
Purity Determination by Gas Chromatography (GC)
Gas chromatography is a standard method for assessing the purity of volatile and semi-volatile compounds. For carboxylic acids like this compound, derivatization is often necessary to improve chromatographic behavior.
-
Objective: To quantify the purity of the sample by separating it from any potential impurities.
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) and a suitable capillary column (e.g., a polar polyethylene glycol-based column).
-
Procedure:
-
Sample Preparation (Derivatization):
-
Accurately weigh approximately 10-20 mg of the this compound sample into a vial.
-
Add a suitable solvent, such as dimethylformamide (DMF).
-
Introduce a derivatizing agent, for example, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to convert the carboxylic acid to its more volatile silyl ester.
-
Heat the vial at a controlled temperature (e.g., 70°C) for a specified time to ensure complete derivatization.
-
-
GC Analysis:
-
Inject a small volume (e.g., 1 µL) of the derivatized sample solution into the GC inlet.
-
Run the analysis using a programmed temperature gradient to ensure the separation of all components.
-
The FID will generate a signal for each eluting compound.
-
-
Data Analysis:
-
The purity is calculated based on the area of the peak corresponding to the derivatized this compound as a percentage of the total area of all peaks in the chromatogram.
-
-
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of a compound, confirming the identity of this compound.
-
Objective: To confirm the chemical structure of the sample by analyzing the magnetic properties of its atomic nuclei.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz).
-
Procedure:
-
Sample Preparation:
-
Data Acquisition:
-
Acquire both ¹H NMR and ¹³C NMR spectra.
-
-
Spectral Interpretation:
-
¹H NMR: The spectrum should show signals corresponding to the aromatic protons and the methoxy group protons, with chemical shifts and splitting patterns consistent with the structure of this compound. For example, a singlet for the methoxy protons and multiplets for the aromatic protons.[1]
-
¹³C NMR: The spectrum should display the expected number of carbon signals, including those for the carboxylic acid carbon, the aromatic carbons, and the methoxy carbon.
-
-
Melting Point Determination
The melting point is a key physical property that can indicate the purity of a crystalline solid. Pure compounds typically have a sharp melting range, while impurities tend to broaden and depress the melting range.[6]
-
Objective: To determine the temperature range over which the solid sample transitions to a liquid.
-
Instrumentation: A melting point apparatus, such as a Mel-Temp or a similar digital device.[6]
-
Procedure:
-
Sample Preparation:
-
Measurement:
-
Place the capillary tube into the heating block of the melting point apparatus.[6]
-
Heat the sample rapidly to get an approximate melting point, then allow the apparatus to cool.
-
For an accurate measurement, heat the sample again at a slower rate (e.g., 1-2°C per minute) as the temperature approaches the approximate melting point.
-
-
Data Recording:
-
Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting). This range is the melting point of the sample.
-
-
Visualizations: Workflows and Pathways
To better illustrate the processes involved in the quality control and application of this compound, the following diagrams have been generated.
Caption: Quality control workflow for this compound.
Caption: Synthesis of this compound.[1]
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And [quickcompany.in]
- 3. westlab.com [westlab.com]
- 4. rsc.org [rsc.org]
- 5. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. Determination of Melting Point [wiredchemist.com]
- 7. uomus.edu.iq [uomus.edu.iq]
Safety Operating Guide
Proper Disposal of 4-Fluoro-3-methoxybenzoic Acid: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is a critical component of laboratory operations. This guide provides essential, procedural information for the proper disposal of 4-Fluoro-3-methoxybenzoic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations.
Hazard Profile
This compound is classified as an irritant. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3] While not classified as acutely toxic, improper disposal can pose risks to individuals and the environment. Thermal decomposition may release hazardous substances such as carbon monoxide, carbon dioxide, and hydrogen fluoride.[4][5]
Quantitative Disposal Parameters
Local regulations are paramount in determining the appropriate disposal route. However, general guidelines for chemical waste provide quantitative thresholds that are often referenced.
| Parameter | Guideline Value | Description |
| pH Range for Drain Disposal | 5.5 - 9.0 | Some institutions may permit drain disposal of small quantities of neutralized, aqueous solutions of acids, but local regulations must be verified.[6][7] Other sources suggest a broader range of 5.0 to 12.5.[8] |
| Satellite Accumulation Area (SAA) Volume Limit | 55 gallons | This is the maximum volume of hazardous waste that can be stored in a designated satellite accumulation area within the laboratory.[9] |
| SAA Time Limit | 1 year | Partially filled and properly labeled hazardous waste containers may remain in an SAA for up to one year.[8] |
Disposal Decision Workflow
The following workflow provides a logical, step-by-step process for determining the correct disposal path for this compound waste.
Caption: Disposal workflow for this compound.
Standard Disposal Protocol
The most recommended and universally accepted method for disposing of this compound is to treat it as hazardous chemical waste.
Objective: To safely collect, store, and transfer chemical waste to a designated facility for proper treatment and disposal.
Methodology:
-
Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[10]
-
Waste Collection:
-
Labeling:
-
Storage:
-
Keep the waste container tightly sealed except when adding waste.[7][11]
-
Store the container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of waste generation.[8][9]
-
Ensure the SAA is away from incompatible materials, particularly strong bases and oxidizing agents.[4][8]
-
-
Disposal:
-
Once the container is full or ready for disposal, contact your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste contractor to arrange for pickup.[9]
-
Do not dispose of solid this compound or its concentrated solutions in the general trash or down the sink.[6][7]
-
Experimental Protocol: Acid Neutralization (For Permitted Aqueous Waste Only)
This protocol should only be followed for small quantities of dilute, aqueous solutions of this compound and only if your institution and local regulations explicitly permit this method.
Objective: To neutralize the acidic waste to a pH suitable for drain disposal, as allowed by local regulations.
Materials:
-
Dilute aqueous waste containing this compound
-
5-10% solution of a weak base (e.g., sodium bicarbonate, sodium carbonate)[12]
-
Large, appropriate container (e.g., a large beaker or pail)
-
Stir bar and stir plate
-
pH meter or pH paper
-
Ice bath (optional, for controlling temperature)
Methodology:
-
Preparation: Work in a well-ventilated area or a fume hood. Ensure an eyewash station and safety shower are accessible.[10] Place the container for the neutralization reaction in a larger secondary containment bin.
-
Dilution: If the acid solution is concentrated, begin by slowly stirring it into a large volume of ice water to dilute it.[12]
-
Neutralization:
-
pH Monitoring:
-
Periodically stop adding the base and check the pH of the solution using a calibrated pH meter or pH paper.
-
Continue adding the base solution in small increments until the pH of the waste solution is stable within the locally permitted range (e.g., between 5.5 and 9.0).[7]
-
-
Final Disposal:
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. This compound | C8H7FO3 | CID 598436 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Fluoro-4-methoxybenzoic acid | C8H7FO3 | CID 2733401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. acs.org [acs.org]
- 7. Chapter 20, Chemical Hygiene Plan: Chemical Waste Management | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. benchchem.com [benchchem.com]
- 11. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 12. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Essential Safety and Operational Guide for Handling 4-Fluoro-3-methoxybenzoic Acid
This guide provides crucial safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for handling 4-Fluoro-3-methoxybenzoic acid. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous chemical that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3] Adherence to the following PPE guidelines is mandatory to minimize exposure and ensure personal safety.
| PPE Category | Recommended Equipment | Specifications |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles. | Must conform to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards. A face shield may be required for splash-prone activities.[1][4] |
| Hand Protection | Chemical-resistant gloves. | Nitrile or natural rubber gloves are suitable. Inspect gloves for integrity before each use and replace them regularly.[1][5][6] |
| Body Protection | Laboratory coat or chemical-resistant suit. | A long-sleeved lab coat is standard. For larger quantities or increased exposure risk, a chemical-resistant suit or coveralls should be worn.[1][7] |
| Respiratory Protection | Use in a well-ventilated area. | Work should be conducted in a chemical fume hood to avoid dust inhalation.[3][8] If a fume hood is not available or for nuisance exposures, a NIOSH-approved P95 (US) or P1 (EU) particle respirator is recommended.[9] |
Operational Plan: Handling and Storage
Engineering Controls:
-
Work in a well-ventilated area. For procedures that may generate dust, use a chemical fume hood.[3][8]
-
Ensure that eyewash stations and safety showers are readily accessible and in good working order.[6]
Procedural Steps for Handling:
-
Preparation: Before beginning work, ensure all necessary PPE is donned correctly. Prepare all required equipment and reagents to minimize movement and the potential for spills.
-
Handling: Avoid contact with skin, eyes, and clothing.[1][8] Prevent the formation and inhalation of dust.[2][8] Use only in a well-ventilated area, preferably a fume hood.[2]
-
Hygiene: Wash hands thoroughly after handling, before breaks, and at the end of the workday.[1][2] Do not eat, drink, or smoke in the laboratory.[2]
Storage Procedures:
-
Store in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents, strong acids, and strong bases.[1]
-
The storage area should be secure and locked.[2] Some sources also recommend keeping the material refrigerated.[1]
Spill and Disposal Plan
Spill Response Plan: In the event of a spill, follow these procedural steps to ensure safety and proper cleanup.
-
Immediate Action: Alert personnel in the immediate area and evacuate non-essential personnel.[2]
-
Ventilation: Ensure the area is well-ventilated to disperse any airborne dust.[2]
-
PPE: Don the appropriate PPE as outlined in the table above, including respiratory protection.[2]
-
Containment & Cleanup: Gently sweep or shovel the spilled solid material into a suitable, labeled container for disposal.[2][8] Avoid actions that generate dust.[2]
-
Decontamination: Clean the spill area with a damp cloth or paper towels. Place all cleanup materials into a sealed, labeled container for proper disposal.
-
Major Spills: For a large spill, or if you are not comfortable with the cleanup, evacuate the area and contact your institution's environmental health and safety office.
Chemical Spill Response Workflow
Caption: Workflow for handling a chemical spill of this compound.
Disposal Plan: Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.[1][2] All waste materials should be placed in a sealed, clearly labeled container.
-
Recommended Disposal Method: The preferred method of disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[9]
-
Neutralization (for acidic solutions): As an organic acid, if it is in a liquid solution without other hazardous characteristics, it can be carefully neutralized with a base like sodium bicarbonate or sodium hydroxide.[9][10] This should only be done by trained personnel, in small quantities, and in a fume hood.[10] The neutralized solution may then be disposed of down the drain with copious amounts of water, pending local regulations.[10]
-
Contact your institution's environmental health and safety office for specific guidance on disposal procedures.
First-Aid Measures
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If you feel unwell, call a POISON CENTER or doctor.[1][2]
-
Skin Contact: Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[1][2]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice/attention.[1][2]
-
Ingestion: Clean the mouth with water and then drink plenty of water. Get medical attention if you feel unwell.[1][8]
Quantitative Data
The following table summarizes key quantitative data for this compound.
| Property | Value |
| Physical State | Solid, tan powder[11] |
| Melting Point | 214 - 218 °C[11] |
| Boiling Point | 324.0 ± 27.0 °C (Predicted)[11] |
| Hazard Classifications | Skin Irritation (Category 2), Serious Eye Irritation (Category 2), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory System)[1][2] |
References
- 1. fishersci.com [fishersci.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. biosynth.com [biosynth.com]
- 4. epa.gov [epa.gov]
- 5. osha.oregon.gov [osha.oregon.gov]
- 6. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 7. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 8. fishersci.com [fishersci.com]
- 9. benchchem.com [benchchem.com]
- 10. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 11. 4-FLUORO-3-HYDROXYBENZOIC ACID - Safety Data Sheet [chemicalbook.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
